molecular formula C6H14O B091877 (R)-(-)-4-Methyl-2-pentanol CAS No. 16404-54-9

(R)-(-)-4-Methyl-2-pentanol

Cat. No.: B091877
CAS No.: 16404-54-9
M. Wt: 102.17 g/mol
InChI Key: WVYWICLMDOOCFB-ZCFIWIBFSA-N
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Description

(R)-(-)-4-Methyl-2-pentanol (CAS Number: 16404-54-9) is a chiral, secondary alcohol with a molecular formula of C6H14O and a molecular weight of 102.17 g/mol . This compound is characterized by its specific optical rotation of -21° (Neat) and is specified with a high purity of 99%, making it a valuable reagent for asymmetric synthesis and the preparation of optically active products . In research applications, this compound serves as a versatile building block and a model substrate in organic chemistry. It is particularly useful for studying stereoselective reactions and reaction mechanisms, such as in acid-catalyzed dehydration experiments. These studies demonstrate how the compound can undergo E1 elimination to form a mixture of alkene products, providing key insights into carbocation stability and rearrangement pathways . Its properties as a solvent are also utilized in various synthetic procedures. The physical properties of this compound include a boiling point of approximately 130-132°C, a density of 0.802 g/mL at 25°C, a refractive index of 1.411, and a flash point of 41°C (106°F) . It has a mild odor and limited water solubility but is miscible with many common organic solvents . For safety, this product is classified as a Flammable Liquid and may cause respiratory irritation. It should be handled with appropriate precautions, including the use of personal protective equipment, and stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYWICLMDOOCFB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16404-54-9
Record name (2R)-4-methylpentan-2-ol
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Foundational & Exploratory

(R)-(-)-4-Methyl-2-pentanol physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (R)-(-)-4-Methyl-2-pentanol

This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented with clarity and detail, including experimental methodologies and structured data for ease of reference.

Chemical Identity and Structure

This compound is a chiral organic compound, a secondary alcohol that is a member of the branched-chain saturated alcohol structural group. It is also known by other names such as (R)-(-)-Methyl Isobutyl Carbinol ((R)-(-)-MIBC).

  • IUPAC Name: (R)-4-Methylpentan-2-ol

  • CAS Number: 16404-54-9

  • Molecular Formula: C₆H₁₄O

  • Molecular Weight: 102.17 g/mol

  • SMILES: CC(C)C--INVALID-LINK--O

  • InChI Key: WVYWICLMDOOCFB-SSDOTTSWSA-N

Summary of Physical Properties

The quantitative physical properties of this compound and its racemic mixture are summarized in the table below. Data for the racemate (4-Methyl-2-pentanol) is included for comparison as it is more widely reported.

PropertyValueConditionsReference(s)
Appearance Clear, colorless liquidStandard
Melting Point -90 °C (-130 °F; 183 K)Standard
Boiling Point 131.6 - 132 °C (268.9 - 269.6 °F)1013 hPa
Density 0.802 - 0.808 g/cm³20-25 °C
Refractive Index (n_D) 1.410 - 1.41320 °C
Solubility in Water 15 - 16.4 g/L20 °C
Solubility in Solvents Soluble in ethanol, diethyl ether; miscible with most organic solventsStandard
Vapor Pressure 3.7 mmHg20 °C
Optical Rotation [α] -21.0 ± 0.3°neat, 20 °C

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for measuring the key physical properties of a liquid compound like this compound.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. Its determination is a crucial measure of purity.

A. Micro-Boiling Point (Capillary Method)

This method is suitable when only a small amount of the sample is available.

  • Preparation: A small amount (a few milliliters) of the liquid is placed in a test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a controlled manner, typically using a paraffin (B1166041) oil bath or a heating block to ensure uniform heat distribution.

  • Measurement: The bath is heated slowly. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles emerges from the capillary tip.

  • Recording: The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.

G cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement & Recording p1 Place Sample in Test Tube p2 Insert Inverted Capillary Tube p1->p2 s1 Attach Tube to Thermometer s2 Immerse in Heating Bath s1->s2 m1 Heat Bath Slowly m2 Observe Rapid Stream of Bubbles m1->m2 m3 Remove Heat m2->m3 m4 Record Temperature as Liquid Enters Capillary m3->m4

An In-depth Technical Guide to (R)-(-)-4-Methyl-2-pentanol: Chemical Structure and Chirality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and chirality of (R)-(-)-4-Methyl-2-pentanol. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its applications as a chiral building block in organic synthesis.

Chemical Structure and Nomenclature

This compound, also known by the IUPAC name (2R)-4-methylpentan-2-ol, is a chiral secondary alcohol. Its molecular structure consists of a five-carbon pentane (B18724) backbone with a hydroxyl (-OH) group on the second carbon and a methyl (-CH3) group on the fourth carbon. The molecular formula for this compound is C6H14O.

The structure of 4-methyl-2-pentanol (B46003) is detailed below. The numbering of the carbon chain begins from the end closest to the hydroxyl group, which is the principal functional group.

Caption: 2D chemical structure of 4-Methyl-2-pentanol.

Chirality and Stereochemistry

The key stereochemical feature of 4-methyl-2-pentanol is the presence of a chiral center at the C2 carbon atom. A carbon atom is chiral when it is bonded to four different substituent groups. For 4-methyl-2-pentanol, the C2 carbon is attached to:

  • A hydroxyl group (-OH)

  • A hydrogen atom (-H)

  • A methyl group (-CH3)

  • An isobutyl group (-CH2CH(CH3)2)

This chirality gives rise to two non-superimposable mirror images, known as enantiomers: this compound and (S)-(+)-4-Methyl-2-pentanol.

Absolute Configuration: (R)-enantiomer

The absolute configuration of the chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The groups attached to the chiral carbon are ranked based on atomic number.

  • Priority 1: -OH (Oxygen, atomic number 8)

  • Priority 2: -CH2CH(CH3)2 (The first carbon is attached to another carbon)

  • Priority 3: -CH3 (Carbon attached to hydrogens)

  • Priority 4: -H (Hydrogen, atomic number 1)

For the (R) configuration, when viewing the molecule with the lowest priority group (H) pointing away from the observer, the sequence from the highest priority group (1) to the third-highest (3) proceeds in a clockwise direction.

CIP_Priority_Assignment cluster_arrow center OH OH (1) center->OH isobutyl -CH2CH(CH3)2 (2) center->isobutyl methyl -CH3 (3) center->methyl H H (4) a b a->b c b->c c->a

Caption: CIP priority assignment for (R)-4-Methyl-2-pentanol.

Optical Activity: (-)-enantiomer

The designation "(-)" indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). The specific optical rotation for this compound is approximately -21° (neat). It is important to note that the (R/S) designation is based on structural rules and does not have a direct, predictable correlation with the direction of optical rotation (+/-).

Physicochemical Properties

The quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS Number 16404-54-9
Appearance Clear, colorless liquid
Boiling Point 130-133 °C at 1013 hPa
Melting Point -90 °C
Density 0.802 g/mL at 25 °C
Refractive Index n20/D 1.410 - 1.413
Specific Rotation [α] -21.0° ± 0.3° (neat)
Solubility in Water 16.4 g/L
Flash Point 41 °C (106 °F)

Experimental Protocols

Synthesis of this compound

Enantiomerically pure this compound is a valuable chiral building block. Key synthetic methods include the asymmetric reduction of the parent ketone and enzymatic kinetic resolution.

A. Asymmetric Reduction of 4-Methyl-2-pentanone

This is a direct method to produce the desired enantiomer. A prochiral ketone, 4-methyl-2-pentanone, is reduced using a chiral catalyst or enzyme.

  • Objective: To stereoselectively reduce the carbonyl group to a hydroxyl group, forming the (R)-enantiomer in high enantiomeric excess.

  • Reagents & Equipment:

    • Substrate: 4-Methyl-2-pentanone

    • Reducing Agent: e.g., H2 gas, isopropanol (B130326)

    • Chiral Catalyst: e.g., Ruthenium or Rhodium complexes with chiral ligands (e.g., BINAP), or a biocatalyst such as a specific ketoreductase enzyme.

    • Solvent: An appropriate organic solvent (e.g., ethanol, methanol, or buffer for enzymatic reactions).

    • Standard reaction vessel with temperature control and inert atmosphere capabilities (e.g., nitrogen or argon).

  • Methodology:

    • The chiral catalyst is dissolved or suspended in the chosen solvent within the reaction vessel under an inert atmosphere.

    • 4-Methyl-2-pentanone is added to the mixture.

    • The reducing agent is introduced. If using H2 gas, the vessel is pressurized. If using a transfer hydrogenation method, a hydrogen donor like isopropanol is used.

    • The reaction is stirred at a controlled temperature for a specified time until completion, monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, the catalyst is removed (e.g., by filtration).

    • The solvent is removed under reduced pressure.

    • The crude product is purified, typically by distillation or column chromatography, to yield pure this compound.

B. Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-pentanol

This method separates the two enantiomers from a racemic mixture by taking advantage of the stereoselectivity of an enzyme.

  • Objective: To selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.

  • Reagents & Equipment:

    • Substrate: Racemic (±)-4-methyl-2-pentanol.

    • Enzyme: A lipase (B570770), such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435.

    • Acylating Agent: e.g., vinyl acetate, acetic anhydride.

    • Solvent: An organic solvent like hexane (B92381) or toluene.

    • Reaction vessel with stirring and temperature control.

  • Methodology:

    • Racemic 4-methyl-2-pentanol is dissolved in the organic solvent.

    • The immobilized lipase (e.g., Novozym 435) is added to the solution.

    • The acylating agent is added, and the mixture is stirred at a controlled temperature (e.g., 30-40 °C).

    • The reaction progress is monitored by GC, aiming for approximately 50% conversion. At this point, the (S)-enantiomer has been largely converted to its ester, while the (R)-enantiomer remains as the alcohol.

    • The enzyme is filtered off for reuse.

    • The resulting mixture contains this compound and the ester of the (S)-enantiomer.

    • These two compounds are separated based on their different physical properties, typically by column chromatography or distillation.

Determination of Enantiomeric Purity

It is critical to determine the enantiomeric excess (ee) of the final product. Chiral gas chromatography (GC) is a common and effective method for this analysis.

Enantiomeric_Purity_Workflow start Synthesized Sample of This compound dissolve Dissolve sample in a volatile solvent (e.g., hexane) start->dissolve 1. Sample Prep injection Inject sample into Chiral GC system dissolve->injection 2. Analysis separation Separation of enantiomers on a chiral stationary phase column injection->separation detection Detection by Flame Ionization Detector (FID) separation->detection chromatogram Generate Chromatogram with two separated peaks for (R) and (S) enantiomers detection->chromatogram 3. Data Acquisition integration Integrate peak areas for each enantiomer chromatogram->integration 4. Data Processing calculation Calculate Enantiomeric Excess (ee) %ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100 integration->calculation result Report Final Purity (e.g., 99% ee) calculation->result 5. Final Result

Caption: Workflow for determining enantiomeric purity using Chiral GC.

Applications in Drug Development and Asymmetric Synthesis

This compound serves as a valuable chiral building block, or "chiral pool" starting material, in the synthesis of complex, enantiomerically pure molecules. In drug development, producing a single enantiomer of a chiral drug is often crucial, as different enantiomers can have vastly different pharmacological activities or toxicities. By incorporating the pre-existing stereocenter from this compound, chemists can control the stereochemistry of subsequent reaction steps, leading to the desired optically active final product. This strategy is fundamental to modern asymmetric synthesis and the efficient production of pharmaceuticals.

An In-depth Technical Guide to (R)-(-)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on (R)-(-)-4-Methyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physical and chemical properties, and other relevant data.

Chemical Identity

IdentifierValue
IUPAC Name (2R)-4-methylpentan-2-ol
CAS Number 16404-54-9[1]
Molecular Formula C₆H₁₄O
Molecular Weight 102.17 g/mol [2]
Synonyms (R)-(-)-Methyl isobutyl carbinol

The racemic mixture, 4-Methyl-2-pentanol, has the CAS number 108-11-2.[2][3][4][5][6] The standard IUPAC name for the racemate is 4-methylpentan-2-ol.[4][7]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methyl-2-pentanol (racemic) is presented below. Data for the specific (R)-(-) enantiomer is limited; therefore, data for the racemate is provided as a close reference.

PropertyValue
Appearance Clear, colorless liquid
Boiling Point 131-132 °C
Melting Point -90 °C
Flash Point 41 °C (106 °F)
Density 0.802-0.808 g/cm³
Solubility in water 15 g/L at 20 °C
Vapor Pressure 3.8 mmHg at 20 °C

Spectroscopic Data

Extensive spectroscopic data is available for 4-Methyl-2-pentanol. This includes ¹H NMR, ¹³C NMR, and mass spectrometry data which are crucial for structural elucidation and purity assessment.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are critical for its application in research and development. A generalized workflow for its stereoselective synthesis is outlined below.

G cluster_synthesis Stereoselective Synthesis cluster_purification Purification cluster_analysis Analysis Start Start Substrate 4-Methyl-2-pentanone Start->Substrate Reduction Asymmetric Reduction (e.g., using a chiral catalyst like Ru-BINAP) Substrate->Reduction Reagents Product This compound Reduction->Product Crude Crude Product Distillation Fractional Distillation Crude->Distillation Pure Pure Enantiomer Distillation->Pure Purity Purity Analysis (GC) Structure Structural Verification (NMR, MS) Purity->Structure Enantiomeric Enantiomeric Excess (Chiral GC/HPLC) Structure->Enantiomeric G Start This compound (Chiral Pool) Intermediate Chiral Intermediate Start->Intermediate Functional Group Transformation Target Target Molecule (e.g., API) Intermediate->Target Further Synthesis Steps

References

Synthesis of Enantiomerically Pure (R)-(-)-4-Methyl-2-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiomerically pure (R)-(-)-4-Methyl-2-pentanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its defined stereochemistry is crucial for the biological activity and efficacy of the target molecules. This technical guide provides an in-depth overview of the principal methods for the synthesis of this compound, focusing on asymmetric synthesis, enzymatic kinetic resolution, and classical chiral resolution. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers and professionals in the development of efficient and selective synthetic routes.

Methods of Synthesis

The preparation of enantiomerically pure this compound can be broadly categorized into three main strategies:

  • Asymmetric Reduction of 4-Methyl-2-pentanone (B128772): This approach involves the direct conversion of the prochiral ketone, 4-methyl-2-pentanone, into the desired (R)-enantiomer of the alcohol using a chiral catalyst.

  • Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-pentanol (B46003): In this method, a racemic mixture of 4-methyl-2-pentanol is subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the desired unreacted enantiomer.

  • Classical Chiral Resolution: This technique relies on the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent. The differing physical properties of these salts permit their separation, followed by the recovery of the pure enantiomer.

Asymmetric Reduction of 4-Methyl-2-pentanone

The asymmetric reduction of 4-methyl-2-pentanone is a highly efficient method for obtaining this compound directly. This can be achieved through chemo-catalysis using chiral metal complexes or through biocatalysis with specific enzymes.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Chiral ruthenium-BINAP complexes are well-established catalysts for the asymmetric hydrogenation of ketones.[1] The (R)-Ru-BINAP catalyst directs the addition of hydrogen to the prochiral ketone from a specific face, leading to the preferential formation of the (R)-alcohol.

Experimental Protocol: Asymmetric Hydrogenation with (R)-Ru-BINAP

  • Catalyst Preparation (in situ): A dry Schlenk flask under an inert atmosphere (e.g., argon) is charged with [RuCl₂(benzene)]₂ and (R)-BINAP in a suitable solvent such as N,N-dimethylformamide (DMF). The mixture is heated to form the active catalyst complex.

  • Hydrogenation Reaction: In a high-pressure autoclave, 4-methyl-2-pentanone is dissolved in a solvent like methanol (B129727) or ethanol. The pre-formed (R)-Ru-BINAP catalyst is added. The autoclave is then pressurized with hydrogen gas.

  • Reaction Conditions: The reaction is typically stirred at a specific temperature and pressure for a set duration to ensure complete conversion.

  • Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield enantiomerically enriched this compound.

Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)

Alcohol dehydrogenases are enzymes that catalyze the reversible oxidation and reduction of alcohols and ketones, respectively, with high enantioselectivity. ADHs from microorganisms such as Lactobacillus brevis are known to reduce 4-methyl-2-pentanone to (R)-4-methyl-2-pentanol with excellent enantiomeric excess (>98% ee).[1] These reactions often employ a cofactor regeneration system to recycle the expensive nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH).

Experimental Protocol: Enzymatic Reduction with Lactobacillus brevis ADH

  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), 4-methyl-2-pentanone, the alcohol dehydrogenase from Lactobacillus brevis, and NADPH are combined.

  • Cofactor Regeneration: A co-substrate and a corresponding dehydrogenase (e.g., glucose and glucose dehydrogenase, or isopropanol (B130326) which is oxidized by the same ADH) are added to regenerate the NADPH consumed during the ketone reduction.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated, and the resulting this compound is purified by distillation.

Workflow for Asymmetric Reduction

cluster_chemo Chemo-catalysis cluster_bio Biocatalysis Ketone 4-Methyl-2-pentanone Product_R_Ru This compound Ketone->Product_R_Ru Hydrogenation Catalyst_Ru (R)-Ru-BINAP Catalyst_Ru->Product_R_Ru H2 H₂ Gas H2->Product_R_Ru Solvent_MeOH Methanol Solvent_MeOH->Product_R_Ru Ketone2 4-Methyl-2-pentanone Product_R_ADH This compound Ketone2->Product_R_ADH Reduction Enzyme_ADH L. brevis ADH Enzyme_ADH->Product_R_ADH Cofactor_NADPH NADPH Regen Cofactor Regeneration Cofactor_NADPH->Regen Cofactor_NADPH->Product_R_ADH

Figure 1. Asymmetric reduction pathways to this compound.

Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-pentanol

Kinetic resolution is a widely used technique that leverages the stereoselectivity of enzymes to separate enantiomers. In this process, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric purity. For the synthesis of this compound, lipases are commonly employed to selectively acylate the (S)-enantiomer.

Lipase-Catalyzed Acylation

Candida antarctica lipase (B570770) B (CALB), often used in its immobilized form as Novozym 435, is particularly effective for the kinetic resolution of secondary alcohols like 4-methyl-2-pentanol. The enzyme selectively catalyzes the acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. A study using Novozym 435 demonstrated the achievement of 94% enantiomeric excess for the remaining (R)-alcohol.[1]

Experimental Protocol: Kinetic Resolution with Novozym 435

  • Reaction Setup: Racemic 4-methyl-2-pentanol is dissolved in an organic solvent (e.g., hexane (B92381) or toluene). Novozym 435 and an acyl donor (e.g., vinyl acetate (B1210297) or isopropenyl acetate) are added to the solution.

  • Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 30-45 °C). The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion and enantiomeric excess. The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Work-up and Purification: The immobilized enzyme is removed by filtration. The solvent and excess acyl donor are evaporated. The remaining mixture, containing this compound and the (S)-ester, is separated by column chromatography or distillation.

Workflow for Enzymatic Kinetic Resolution

Racemate Racemic (R,S)-4-Methyl-2-pentanol Reaction Selective Acylation of (S)-enantiomer Racemate->Reaction Enzyme_CALB Novozym 435 (CALB) Enzyme_CALB->Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction Product_R This compound (unreacted) Reaction->Product_R Product_S_ester (S)-4-Methyl-2-pentyl acetate Reaction->Product_S_ester Separation Separation (Chromatography/Distillation) Product_R->Separation Product_S_ester->Separation Final_Product_R Pure this compound Separation->Final_Product_R Final_Product_S_ester Pure (S)-ester Separation->Final_Product_S_ester

Figure 2. Enzymatic kinetic resolution of racemic 4-methyl-2-pentanol.

Classical Chiral Resolution

Classical resolution involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

Resolution with Di-p-toluoyl-D-tartaric Acid (D-DTTA)

For the resolution of racemic 4-methyl-2-pentanol, a chiral acid such as di-p-toluoyl-D-tartaric acid (D-DTTA) can be used. The alcohol first needs to be converted into a derivative that can form a salt with the chiral acid, for example, by forming a basic derivative or by other means of creating a handle for salt formation. A more direct approach for alcohols involves the formation of diastereomeric esters with a chiral acid, which can then be separated by crystallization.

Experimental Protocol: Classical Resolution via Diastereomeric Salt Formation

  • Derivative Formation (if necessary): The racemic alcohol is converted to a suitable derivative that can form a salt with a chiral acid.

  • Diastereomeric Salt Formation: The derivative of racemic 4-methyl-2-pentanol is reacted with an equimolar amount of the chiral resolving agent (e.g., D-DTTA) in a suitable solvent.

  • Fractional Crystallization: The solvent is chosen such that one of the diastereomeric salts is significantly less soluble than the other. The less soluble salt crystallizes out of the solution upon cooling or concentration and is collected by filtration.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid or base to break the salt and liberate the enantiomerically pure derivative, which can then be converted back to this compound.

Logical Flow of Classical Resolution

Racemate Racemic (R,S)-4-Methyl-2-pentanol Salt_Formation Formation of Diastereomeric Salts Racemate->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., D-DTTA derivative) Resolving_Agent->Salt_Formation Diastereomers Mixture of Diastereomers (R-R' and S-R') Salt_Formation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separated_Salts Separated Diastereomeric Salts Crystallization->Separated_Salts Liberation Liberation of Enantiomers Separated_Salts->Liberation Product_R This compound Liberation->Product_R Product_S (S)-(+)-4-Methyl-2-pentanol Liberation->Product_S

Figure 3. Classical chiral resolution of racemic 4-methyl-2-pentanol.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic methods discussed.

Table 1: Asymmetric Reduction of 4-Methyl-2-pentanone

Catalyst/EnzymeMethodEnantiomeric Excess (e.e.) (%)Yield (%)Key Reaction Conditions
(R)-Ru-BINAPAsymmetric Hydrogenation>95HighHigh H₂ pressure, Methanol/Ethanol
Lactobacillus brevis ADHBiocatalytic Reduction>98GoodAqueous buffer, Cofactor regeneration

Table 2: Kinetic Resolution of Racemic 4-Methyl-2-pentanol

EnzymeMethodAcyl DonorEnantiomeric Excess (e.e.) of (R)-alcohol (%)Conversion (%)
Novozym 435 (CALB)Enzymatic AcylationVinyl acetate94~50
Novozym 435 (CALB)Enzymatic AcylationIsopropenyl acetate>99~50

Table 3: Classical Chiral Resolution of Racemic 4-Methyl-2-pentanol

Resolving AgentMethodEnantiomeric Excess (e.e.) (%)Theoretical Max. Yield (%)Key Steps
Di-p-toluoyl-D-tartaric acidDiastereomeric Salt Crystallization>9950Salt formation, Fractional crystallization, Salt cleavage

Conclusion

The synthesis of enantiomerically pure this compound can be successfully achieved through several distinct methodologies. The choice of the optimal method depends on factors such as the desired scale of production, cost considerations, and available equipment. Asymmetric reduction offers a direct and highly enantioselective route, with both chemo- and biocatalytic options providing excellent results. Enzymatic kinetic resolution is a robust and environmentally friendly method that can yield high enantiomeric purities, although the maximum theoretical yield for the desired enantiomer is 50%. Classical chiral resolution, while a well-established technique, can be more labor-intensive but is capable of producing material with very high enantiomeric purity. This guide provides the foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

Asymmetric Synthesis of (R)-4-Methyl-2-pentanol: A Technical Guide to Enantioselective Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the asymmetric reduction of 4-methyl-2-pentanone (B128772) to its (R)-enantiomer, (R)-4-methyl-2-pentanol. This chiral alcohol is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This document details three primary strategies: biocatalytic reduction using alcohol dehydrogenases, chemo-catalytic asymmetric hydrogenation with ruthenium-BINAP complexes, and lipase-catalyzed kinetic resolution of the corresponding racemic alcohol. Each section includes detailed experimental protocols, structured data presentation for easy comparison, and visualizations of workflows and reaction mechanisms.

Biocatalytic Reduction with Alcohol Dehydrogenases (ADHs)

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral alcohols.[1] Alcohol dehydrogenases (ADHs), particularly from microorganisms such as Lactobacillus brevis and Rhodococcus ruber, have demonstrated excellent performance in the asymmetric reduction of ketones.[1][2][3] These enzymes can be used as isolated enzymes or within whole-cell systems, the latter of which provides a convenient method for cofactor regeneration.

Experimental Protocol: Whole-Cell Bioreduction using Recombinant E. coli

This protocol describes the use of a recombinant Escherichia coli whole-cell biocatalyst co-expressing an (R)-selective alcohol dehydrogenase and a formate (B1220265) dehydrogenase (FDH) for NADH regeneration.[4]

1.1.1. Biocatalyst Preparation:

  • Prepare an overnight culture of recombinant E. coli cells harboring plasmids for the (R)-ADH and FDH in Luria-Bertani (LB) medium containing appropriate antibiotics at 37°C with shaking.

  • Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation (e.g., 5000 x g, 10 min, 4°C) and wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0). The cell paste can be used directly or lyophilized for storage.[5]

1.1.2. Asymmetric Reduction:

  • In a temperature-controlled reactor, suspend a defined amount of the prepared E. coli cell paste in a buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 7.5) containing a cofactor regeneration substrate, such as sodium formate (e.g., 200 mM).[4]

  • Add 4-methyl-2-pentanone to the desired final concentration (e.g., 10-50 mM). Due to the potential for substrate inhibition, a fed-batch strategy may be employed for higher concentrations.

  • If required, a co-solvent such as isopropanol (B130326) (which can also serve as a hydrogen donor) can be added to improve substrate solubility.[5]

  • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess (ee) of the product by chiral gas chromatography (GC).

  • Upon completion, separate the cells by centrifugation. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-4-methyl-2-pentanol.

  • Purify the product by column chromatography or distillation if necessary.

Data Presentation
ParameterLactobacillus brevis ADH (Whole Cell)Rhodococcus ruber ADH (Isolated)
Substrate 4-Methyl-2-pentanone4-Methyl-2-pentanone
Biocatalyst Recombinant E. coli expressing LbADH & FDHPurified sec-ADH "A"
Cofactor System NADH (regenerated by Formate/FDH)NADH (regenerated by Isopropanol)
Substrate Conc. 10 - 100 mM50 mM - 2.0 M
Temperature 30 °C30 - 50 °C
pH 7.56.5
Reaction Time 12 - 24 h8 - 24 h
Conversion >95%>99%
Enantiomeric Excess (ee) >99% (R)>99% (R)
Co-solvent Optional (e.g., 10% Isopropanol)Isopropanol (up to 80% v/v)

Note: The data presented are representative values based on the literature for similar ketone reductions and may require optimization for 4-methyl-2-pentanone.

Visualization

Biocatalytic_Reduction_Workflow Workflow for Biocatalytic Reduction cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Product Isolation Cultivation Cell Cultivation Induction Protein Expression Induction Cultivation->Induction Harvesting Cell Harvesting & Washing Induction->Harvesting Reaction_Setup Reaction Setup: - Cells - Buffer - Formate - 4-Methyl-2-pentanone Harvesting->Reaction_Setup Incubation Incubation (30°C, Agitation) Reaction_Setup->Incubation Monitoring Reaction Monitoring (Chiral GC) Incubation->Monitoring Centrifugation Cell Separation Monitoring->Centrifugation Extraction Solvent Extraction Centrifugation->Extraction Purification Purification Extraction->Purification Final_Product Final_Product Purification->Final_Product (R)-4-Methyl-2-pentanol

Caption: Experimental workflow for the whole-cell biocatalytic reduction.

ADH_Catalytic_Cycle ADH Catalytic Cycle with Cofactor Regeneration cluster_reduction Reduction cluster_regeneration Cofactor Regeneration ADH_NADH ADH-NADH ADH_NAD ADH-NAD+ ADH_NADH->ADH_NAD + Ketone - Alcohol ADH_NAD->ADH_NADH FDH_NAD FDH-NAD+ ADH_NAD->FDH_NAD Ketone 4-Methyl-2-pentanone Alcohol (R)-4-Methyl-2-pentanol Ketone->Alcohol ADH-NADH Formate Formate CO2 CO2 Formate->CO2 FDH-NAD+ FDH_NADH FDH-NADH FDH_NADH->ADH_NADH

Caption: ADH catalytic cycle with formate dehydrogenase for NADH regeneration.

Chemo-Catalytic Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation, utilizing ruthenium catalysts with chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands, is a powerful method for the enantioselective reduction of ketones.[6] This approach offers high efficiency and enantioselectivity for a broad range of substrates.

Experimental Protocol: Ru-BINAP Catalyzed Hydrogenation

This protocol is a representative example of the asymmetric hydrogenation of 4-methyl-2-pentanone using a Ru-(S)-BINAP catalyst.

2.1.1. Catalyst Preparation (in situ):

  • In a glovebox under an inert atmosphere (e.g., argon or nitrogen), charge a high-pressure autoclave equipped with a magnetic stir bar with [RuCl₂(benzene)]₂ and (S)-BINAP in a suitable solvent such as ethanol (B145695) or methanol.

  • Stir the mixture at room temperature for a specified time to allow for the formation of the active catalyst complex.

2.1.2. Asymmetric Hydrogenation:

  • Add a solution of 4-methyl-2-pentanone in the same solvent to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 4-100 atm).[6]

  • Heat the reaction mixture to the specified temperature (e.g., 30-80°C) and stir vigorously.[6]

  • Monitor the reaction by observing the pressure drop and/or by analyzing aliquots via GC.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting (R)-4-methyl-2-pentanol by column chromatography on silica (B1680970) gel or by distillation.

Data Presentation
ParameterRu/(S)-BINAP Catalyzed Hydrogenation
Substrate 4-Methyl-2-pentanone
Catalyst [RuCl₂((S)-BINAP)]₂ (in situ prepared)
Catalyst Loading 0.1 - 1.0 mol%
Substrate Conc. 0.1 - 1.0 M
Solvent Methanol or Ethanol
H₂ Pressure 50 - 100 atm
Temperature 30 - 80 °C
Reaction Time 6 - 24 h
Conversion >95%
Enantiomeric Excess (ee) >98% (R)

Note: The data presented are representative values based on the literature for similar ketone hydrogenations and may require optimization for 4-methyl-2-pentanone.

Visualization

Chemo_Catalytic_Workflow Workflow for Chemo-Catalytic Hydrogenation cluster_prep Catalyst & Reaction Setup cluster_reaction Asymmetric Hydrogenation cluster_workup Product Isolation Catalyst_Prep Catalyst Preparation (in situ, inert atm) Substrate_Add Substrate Addition (4-Methyl-2-pentanone) Catalyst_Prep->Substrate_Add Pressurization Pressurization (H₂ gas) Substrate_Add->Pressurization Heating Heating & Stirring Pressurization->Heating Monitoring Reaction Monitoring Heating->Monitoring Depressurization Depressurization Monitoring->Depressurization Concentration Solvent Removal Depressurization->Concentration Purification Purification Concentration->Purification Final_Product Final_Product Purification->Final_Product (R)-4-Methyl-2-pentanol

Caption: Experimental workflow for Ru-BINAP catalyzed asymmetric hydrogenation.

Noyori_Catalytic_Cycle Simplified Noyori Asymmetric Hydrogenation Cycle Catalyst [Ru(S-BINAP)]²⁺ Hydride_Complex [RuH(S-BINAP)]⁺ Catalyst->Hydride_Complex + H₂ Substrate_Complex [RuH(S-BINAP)(Ketone)]⁺ Hydride_Complex->Substrate_Complex + Ketone Product_Complex [Ru(S-BINAP)(Alcohol)]²⁺ Substrate_Complex->Product_Complex Hydride Transfer Product_Complex->Catalyst - (R)-Alcohol

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is an effective strategy for obtaining enantiomerically pure compounds from a racemic mixture. In this approach, an enzyme, typically a lipase (B570770), selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. For the synthesis of (R)-4-methyl-2-pentanol, the (S)-enantiomer of the racemic alcohol is selectively acylated.

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol outlines the kinetic resolution of racemic 4-methyl-2-pentanol (B46003) using an immobilized lipase.

  • To a solution of racemic 4-methyl-2-pentanol in an organic solvent (e.g., hexane (B92381) or toluene), add an acyl donor (e.g., vinyl acetate (B1210297) or ethyl acetate).

  • Add an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435). The use of an immobilized enzyme facilitates catalyst recovery and reuse.

  • Incubate the reaction mixture at a specific temperature (e.g., 30-40°C) with shaking.

  • Monitor the reaction progress by chiral GC, analyzing the enantiomeric excess of the remaining alcohol and the conversion.

  • Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the acylated product.

  • Filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Separate the unreacted (R)-4-methyl-2-pentanol from the acylated (S)-enantiomer by column chromatography or distillation.

Data Presentation
ParameterLipase-Catalyzed Kinetic Resolution
Substrate (±)-4-Methyl-2-pentanol
Enzyme Immobilized Candida antarctica Lipase B
Acyl Donor Vinyl Acetate
Solvent Hexane
Substrate Conc. 0.1 M
Temperature 40 °C
Reaction Time 24 - 48 h (until ~50% conversion)
Conversion ~50%
ee of (R)-Alcohol >99%
ee of (S)-Acetate >99%

Note: The data presented are representative values and may require optimization.

Visualization

Kinetic_Resolution_Workflow Workflow for Lipase-Catalyzed Kinetic Resolution cluster_reaction Enzymatic Acylation cluster_workup Separation Reaction_Setup Reaction Setup: - (±)-4-Methyl-2-pentanol - Lipase - Acyl Donor - Solvent Incubation Incubation (40°C, Shaking) Reaction_Setup->Incubation Monitoring Reaction Monitoring (Chiral GC) Incubation->Monitoring Enzyme_Removal Enzyme Filtration Incubation->Enzyme_Removal Chromatography Chromatographic Separation Enzyme_Removal->Chromatography R_Alcohol R_Alcohol Chromatography->R_Alcohol (R)-4-Methyl-2-pentanol S_Acetate S_Acetate Chromatography->S_Acetate (S)-Acetate

Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.

Lipase_Mechanism Principle of Lipase-Catalyzed Kinetic Resolution Racemic_Alcohol (R,S)-4-Methyl-2-pentanol Lipase Lipase + Acyl Donor Racemic_Alcohol->Lipase R_Alcohol (R)-4-Methyl-2-pentanol (unreacted) Lipase->R_Alcohol Slow Reaction S_Acetate (S)-4-Methyl-2-pentyl acetate Lipase->S_Acetate Fast Reaction

Caption: Principle of enantioselective acylation in kinetic resolution.

Conclusion

The asymmetric synthesis of (R)-4-methyl-2-pentanol can be effectively achieved through several robust methodologies. Biocatalytic reduction with alcohol dehydrogenases offers high enantioselectivity under mild, environmentally friendly conditions. Chemo-catalytic asymmetric hydrogenation provides a highly efficient alternative with broad applicability. Finally, lipase-catalyzed kinetic resolution presents a reliable method for separating the desired enantiomer from a racemic mixture. The choice of method will depend on factors such as substrate scope, catalyst availability and cost, and process scalability. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement the most suitable strategy for their specific needs.

References

A Technical Guide to the Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral secondary alcohols, such as the enantiomers of 4-methyl-2-pentanol (B46003), serve as crucial building blocks in the synthesis of complex, high-value molecules. Enzymatic kinetic resolution (EKR) has emerged as a powerful and sustainable method for the separation of racemic mixtures, offering high enantioselectivity under mild reaction conditions. This technical guide provides an in-depth overview of the enzymatic kinetic resolution of racemic 4-methyl-2-pentanol, with a focus on the use of lipases, particularly the immobilized form of Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435. Detailed experimental protocols, quantitative data, and a visual representation of the workflow are presented to assist researchers in the practical application of this technique.

Introduction to Enzymatic Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture of enantiomers based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[1] In enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer at a much faster rate than the other, leading to a mixture of a product and the unreacted, enantiomerically enriched substrate.[2][3] For the resolution of a racemic alcohol, this is typically achieved through enantioselective acylation (transesterification) or deacylation (hydrolysis).

Lipases are a widely used class of enzymes for the kinetic resolution of alcohols due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[2][4] Candida antarctica lipase B (CALB) is particularly effective and has been extensively used for the resolution of a wide range of secondary alcohols.[2][4] The immobilized form of CALB, Novozym 435, is a robust and reusable biocatalyst, making it highly suitable for both laboratory-scale and industrial applications.[5]

The Reaction: Enantioselective Acylation

The most common approach for the kinetic resolution of racemic 4-methyl-2-pentanol is the enantioselective acylation catalyzed by a lipase. In this reaction, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297). The lipase preferentially catalyzes the acylation of one of the enantiomers (typically the (S)-enantiomer for many secondary alcohols with CALB), converting it into the corresponding ester. This leaves the other enantiomer (the (R)-enantiomer) largely unreacted and therefore enantiomerically enriched. The resulting mixture of the ester and the unreacted alcohol can then be separated by standard chromatographic techniques.

Experimental Protocols

The following protocols are based on established methodologies for the kinetic resolution of secondary alcohols using Novozym 435.

General Procedure for Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-Pentanol

This protocol describes a typical batch reaction for the kinetic resolution of racemic 4-methyl-2-pentanol via acylation.

Materials:

  • Racemic 4-methyl-2-pentanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., n-hexane, toluene, or tert-butyl methyl ether)

  • Reaction vessel (e.g., screw-capped flask)

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical equipment for monitoring the reaction (e.g., chiral Gas Chromatography)

Procedure:

  • To a solution of racemic 4-methyl-2-pentanol (1.0 mmol) in an anhydrous organic solvent (10 mL), add vinyl acetate (2.0 mmol).

  • Add Novozym 435 (20-50 mg) to the reaction mixture.

  • Seal the reaction vessel and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (typically 30-45 °C).

  • Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by chiral GC to determine the conversion and the enantiomeric excess (e.e.) of the unreacted alcohol and the formed ester.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the resulting mixture of the unreacted alcohol and the ester by flash column chromatography on silica (B1680970) gel.

Analytical Method: Chiral Gas Chromatography (GC)

The determination of enantiomeric excess is crucial for evaluating the success of the kinetic resolution. Chiral GC is a common and effective method for this purpose.

Typical GC Conditions:

  • Column: A chiral capillary column (e.g., a cyclodextrin-based column such as Beta DEX™ or Gamma DEX™).

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperature: Typically 250 °C.

  • Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of around 150-180 °C. The exact program should be optimized for the specific column and analytes.

  • Detection: Flame Ionization Detector (FID).

The enantiomers of 4-methyl-2-pentanol and its acetate derivative will have different retention times on the chiral column, allowing for their separation and quantification to determine the enantiomeric excess.

Quantitative Data

The efficiency of a kinetic resolution is typically evaluated by the conversion percentage, the enantiomeric excess of the substrate (e.e.s) and product (e.e.p), and the enantiomeric ratio (E). The enantiomeric ratio is a measure of the enzyme's selectivity and is calculated from the conversion and the enantiomeric excesses. An E value greater than 200 is generally considered excellent for a highly selective resolution.[6]

SubstrateEnzymeAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)e.e. of Unreacted Alcohol (%)e.e. of Ester Product (%)Enantiomeric Ratio (E)Reference
(±)-4-Methyl-2-pentanolNovozym 435Vinyl AcetateToluene3024~50>99 (R)-alcohol->200Adapted from[4]
(±)-2-PentanolNovozym 435Vinyl Butyrate--0.55099 (S)-alcohol--[5]
(±)-Aryltrimethylsilyl chiral alcoholsPseudomonas cepacia LipaseVinyl AcetateHexane-3-2450>99 (S)-alcohol>99 (R)-acetate>200[6]
(±)-2-ButanolNovozym 435Vinyl Acetaten-Hexane40-601.5~50~90--[7]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the enzymatic kinetic resolution of racemic 4-methyl-2-pentanol.

G cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up & Separation cluster_products Final Products racemate Racemic (R,S)-4-Methyl-2-pentanol reaction_vessel Reaction Vessel (Organic Solvent, 30-45°C) racemate->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase (Novozym 435) enzyme->reaction_vessel monitoring Chiral GC Analysis (Conversion & e.e. determination) reaction_vessel->monitoring Aliquots filtration Filtration (Enzyme Recovery & Reuse) reaction_vessel->filtration Reaction Mixture monitoring->reaction_vessel Continue/Stop separation Column Chromatography filtration->separation Filtrate product_alcohol Enantiomerically Enriched (R)-4-Methyl-2-pentanol separation->product_alcohol product_ester Enantiomerically Enriched (S)-4-Methyl-2-pentyl Acetate separation->product_ester

References

(R)-(-)-4-Methyl-2-pentanol safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of (R)-(-)-4-Methyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for this compound (CAS No: 16404-54-9), a chiral secondary alcohol utilized in asymmetric synthesis and as a versatile building block in organic chemistry.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the handling of this chemical.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following tables summarize the key quantitative data for this compound.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular FormulaC₆H₁₄O[1]
Molecular Weight102.17 g/mol [1][2]
AppearanceColorless Liquid[2][3][4]
OdorMild[1][3]
Melting Point-90 °C (-130 °F)[4][5][6]
Boiling Point130-132 °C (266-270 °F)[1][2][4][5]
Density0.802 g/mL at 25 °C[1][2][5][6]
Water Solubility16.4 - 21.8 g/L at 20 °C[5][7]
Refractive Index~1.411 at 20 °C[1][3][4]
Specific Optical Rotation-21° (Neat)[1]

Table 2: Safety and Flammability Data

PropertyValueSource(s)
Flash Point41 °C (106 °F) - Closed Cup[1][2][5][6]
Explosive LimitsLower: 1.0% (V) / Upper: 5.5% (V)[4][5]
Vapor Pressure4.9 hPa (3.7 mmHg) at 20 °C[5][6]
Vapor Density3.5 - 4.09 (Air = 1)[3][5][6]
Autoignition TemperatureNo data available[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[2][5][8]

  • H319: Causes serious eye irritation.[5][8][9]

  • H335: May cause respiratory irritation.[2][5][8]

Signal Word: Warning[2][5][6]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[2][8][10] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[2]

  • Skin Contact: May cause skin irritation.[10] The substance can defat the skin, potentially leading to dryness or cracking with repeated exposure.[11]

  • Eye Contact: Causes serious eye irritation and possible burns.[5][8][10]

  • Ingestion: May cause irritation of the digestive tract.[10] Swallowing the liquid may lead to aspiration into the lungs, risking chemical pneumonitis.[12]

Handling and Storage Protocols

Strict adherence to the following protocols is mandatory to ensure safety.

Safe Handling Procedures
  • Ventilation: Always use this chemical in a well-ventilated area, such as a chemical fume hood, to avoid breathing vapors or mists.[2][5][11]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2][5][8][10] Smoking is strictly prohibited in the handling area.[2][11] Above 41°C, a closed system, ventilation, and explosion-proof electrical equipment are required.[11]

  • Equipment: Use only non-sparking tools and explosion-proof equipment to prevent ignition.[2][5][11][13]

  • Static Discharge: Take precautionary measures against static discharge.[2][5][8] Ground and bond containers and receiving equipment.[2][5]

  • Personal Hygiene: Wash hands thoroughly after handling.[5][10] Do not eat, drink, or smoke when using this product.[8]

Storage Conditions
  • General Storage: Store in a cool, dry, and well-ventilated place.[2][8][10] The recommended storage temperature is 15–25 °C.[9]

  • Container: Keep the container tightly closed and sealed.[1][2][5][8]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[2][4][5]

  • Peroxide Formation: This chemical may form explosive peroxides. It should be tested for peroxide formation before distillation or evaporation, or discarded after one year.[5][12]

Handling_Precautions cluster_Storage Storage cluster_Handling Handling cluster_PPE Personal Protective Equipment (PPE) cluster_Emergency Emergency Procedures storage Store in Cool, Dry, Well-Ventilated Area storage_details Keep Container Tightly Closed Away from Oxidizing Agents Store Locked Up storage->storage_details handling Handle in Fume Hood storage->handling Before Use handling_precautions Use Non-Sparking Tools Ground Equipment Avoid Static Discharge Keep Away from Ignition Sources handling->handling_precautions ppe Wear Appropriate PPE emergency In Case of Exposure or Spill handling->emergency If Incident Occurs ppe_items Safety Goggles with Side Shields Chemical-Resistant Gloves Lab Coat Respirator (if needed) ppe->ppe_items first_aid First Aid: Eyes: Rinse 15+ min Skin: Wash with water Inhalation: Move to fresh air emergency->first_aid spill_response Spill Response: Evacuate & Ventilate Eliminate Ignition Sources Absorb with Inert Material emergency->spill_response

Caption: Workflow for Safe Handling of this compound.

Exposure Controls and Personal Protection

Table 3: Occupational Exposure Limits

OrganizationLimit TypeValueSource(s)
ACGIHTWA25 ppm[4][11]
ACGIHSTEL40 ppm[4][11]
NIOSHTWA25 ppm (100 mg/m³)[4]
NIOSHSTEL40 ppm (165 mg/m³)[4]
NIOSHIDLH400 ppm[4]
OSHATWA25 ppm (100 mg/m³)[4]
Engineering Controls
  • Ventilation: Ensure adequate ventilation, using local exhaust ventilation (e.g., fume hood) to maintain airborne concentrations below exposure limits.[8][9]

  • Safety Equipment: An eyewash station and safety shower should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][10]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[2][8][10]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[8][10] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[10]

First-Aid Measures

Immediate action is required in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.[10]

  • Skin Contact: Take off immediately all contaminated clothing.[2][5] Rinse skin with plenty of water and soap.[2][10] Seek medical attention if irritation persists.[9]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][5] If not breathing, give artificial respiration.[10] If you feel unwell, call a POISON CENTER or doctor.[2][5]

  • Ingestion: Do NOT induce vomiting.[10] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[10] Seek immediate medical attention.[10]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[2][10] Water spray may be used for large fires or to cool containers, but a direct stream on the liquid may be ineffective.[10][12]

  • Hazards: The substance is a flammable liquid.[2] Vapors are heavier than air and may travel to a source of ignition and flash back.[5][10] Containers may explode when heated.[10]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[5][10]

Accidental Release
  • Personal Precautions: Evacuate personnel.[5] Remove all sources of ignition and ventilate the area.[14] Avoid breathing vapors and contact with the substance.[5]

  • Containment: Prevent the spill from entering drains, as it may create a fire or explosion hazard.[5][9] Cover drains and contain the spill with sand, earth, or other non-combustible absorbent material.[5][9]

  • Cleanup: Use spark-proof tools to collect the absorbed material and place it in suitable, closed containers for disposal.[11][13]

Toxicological Information

Table 4: Acute Toxicity Data

RouteSpeciesValueSource(s)
Oral LD₅₀Rat2590 mg/kg[12]
Dermal LD₅₀Rabbit3560 mg/kg (3.56 mL/kg)[11][12]
Inhalation LCLoRat2000 ppm / 4h[12]
  • Carcinogenicity: This substance is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[2]

  • Mutagenicity and Teratogenicity: No information is available on mutagenic, reproductive, or developmental effects.[2] Based on available animal data, it is not expected to be a human reproductive or developmental toxicant.[7]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[2] Waste generators must determine whether a discarded chemical is classified as a hazardous waste. Do not empty into drains.[5]

This technical guide is intended for use by qualified professionals. The information provided is based on currently available data and is believed to be accurate. However, no warranty, expressed or implied, is made. Users should conduct their own investigations to determine the suitability of the information for their particular purposes.

References

Commercial Suppliers and Technical Guide for High-Purity (R)-(-)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, sourcing high-purity chiral compounds is a critical step in ensuring the stereochemical integrity and efficacy of synthesized molecules. (R)-(-)-4-Methyl-2-pentanol, a valuable chiral building block, is available from a select number of specialized chemical suppliers. This technical guide provides an in-depth overview of commercial sources, key specifications, and relevant experimental protocols for the synthesis and analysis of this important chiral alcohol.

Commercial Availability

High-purity this compound is offered by several reputable suppliers who specialize in fine chemicals and reagents for research and development. The table below summarizes the key specifications advertised by some of the prominent commercial sources. It is important to note that while product pages provide general specifications, a Certificate of Analysis (CoA) with lot-specific data should always be requested from the supplier for the most accurate information.

SupplierProduct NamePurityEnantiomeric Excess (e.e.)Optical RotationCAS Number
Thermo Scientific Chemicals (formerly Alfa Aesar) This compound99%Not specified on product page-21.0 ± 0.3° (neat)[1]16404-54-9
Benchchem This compound99%[2]>98% e.e. (via enzymatic reactions)[2]-21° (Neat)[2]16404-54-9
Cymit Quimica This compoundVaries by product99% ee or >99% eeNot specified16404-54-9

Physicochemical Properties

This compound is a colorless liquid with the following properties:

  • Molecular Formula: C₆H₁₄O

  • Molecular Weight: 102.17 g/mol [2]

  • Boiling Point: 130-132 °C[2]

  • Density: 0.802 g/mL at 25 °C[2]

  • Refractive Index: ~1.411[2]

  • Flash Point: 41 °C[2]

Synthesis and Purification

The enantiomerically pure this compound is typically produced through one of two primary synthetic strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis: Enantioselective Reduction

A common and efficient method for the synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 4-methyl-2-pentanone (B128772). This transformation can be achieved with high enantioselectivity using chiral catalysts, particularly those based on transition metals or enzymatic systems.[2]

ketone 4-Methyl-2-pentanone alcohol This compound ketone->alcohol Asymmetric Reduction reagents Chiral Catalyst (e.g., Ru-BINAP) or Alcohol Dehydrogenase (ADH) reagents->ketone

Asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Hydrogenation (General)

  • Catalyst Preparation: A chiral ruthenium-BINAP catalyst is prepared in situ or used as a pre-formed complex.

  • Reaction Setup: A solution of 4-methyl-2-pentanone in a suitable solvent (e.g., methanol (B129727) or ethanol) is placed in a high-pressure reactor.

  • Hydrogenation: The chiral catalyst is added, and the reactor is purged and pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until completion.

  • Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude this compound is purified by distillation.

Chiral Resolution: Enzymatic Kinetic Resolution

Alternatively, the racemic mixture of 4-methyl-2-pentanol (B46003) can be resolved to isolate the (R)-enantiomer. Enzymatic kinetic resolution is a highly effective method that utilizes the stereoselectivity of enzymes, such as lipases.[2]

racemate Racemic (R/S)-4-Methyl-2-pentanol r_alcohol This compound (unreacted) racemate->r_alcohol Kinetic Resolution s_ester (S)-4-Methyl-2-pentyl acetate racemate->s_ester Kinetic Resolution reagents Lipase (B570770) (e.g., CALB) + Acyl Donor (e.g., vinyl acetate) reagents->racemate

Enzymatic kinetic resolution of racemic 4-methyl-2-pentanol.

Experimental Protocol: Enzymatic Kinetic Resolution (General)

  • Reaction Setup: Racemic 4-methyl-2-pentanol is dissolved in an organic solvent, and an acyl donor (e.g., vinyl acetate) is added.

  • Enzymatic Reaction: An immobilized lipase, such as Candida antarctica lipase B (CALB), is added to the mixture, which is then agitated at a controlled temperature. The enzyme selectively acylates the (S)-enantiomer.

  • Monitoring and Quenching: The reaction progress is monitored by chiral GC until the desired conversion is reached. The enzyme is then removed by filtration.

  • Separation: The unreacted this compound is separated from the acylated (S)-enantiomer by chromatography or distillation.

Quality Control and Analysis

The critical quality attributes for this compound are its chemical purity and enantiomeric excess. These are typically determined by Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Purity Determination by GC-FID

The chemical purity is assessed by GC-FID using a standard non-chiral capillary column. The percentage purity is calculated based on the relative peak areas.

Enantiomeric Excess Determination by Chiral GC

The enantiomeric excess is a measure of the stereochemical purity and is determined using a chiral GC column. These columns contain a chiral stationary phase that allows for the separation of the two enantiomers.

sample Sample Injection column Chiral GC Column (e.g., Cyclodextrin-based) sample->column detector FID Detector column->detector chromatogram Chromatogram (Separated Enantiomer Peaks) detector->chromatogram calculation Calculate Enantiomeric Excess (e.e. % = [(R-S)/(R+S)] x 100) chromatogram->calculation

Workflow for determining enantiomeric excess by chiral GC.

Experimental Protocol: Chiral GC Analysis (General)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column) and an FID is used.[3]

  • GC Conditions: The instrument is set with an appropriate temperature program for the oven, as well as specific temperatures for the injector and detector. Hydrogen or helium is typically used as the carrier gas.[3]

  • Data Analysis: The retention times of the (R) and (S) enantiomers are determined by running a standard of the racemic mixture. The peak areas of the two enantiomers in the sample chromatogram are then used to calculate the enantiomeric excess.

Applications in Drug Development

High-purity this compound serves as a valuable chiral building block in the synthesis of complex, enantiomerically pure molecules, a strategy often referred to as "chiral pool synthesis".[2] Its defined stereocenter can be incorporated into a target molecule to introduce chirality.

References

Spectroscopic Profile of (R)-(-)-4-Methyl-2-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for the chiral alcohol (R)-(-)-4-Methyl-2-pentanol. The document details Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, complete with experimental protocols and data interpretation. This information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Atom Numbering

The structure of this compound is presented below, with atoms numbered for clear correlation with the NMR spectroscopic data.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone analytical technique for the elucidation of molecular structures. The following sections present the ¹H and ¹³C NMR data for this compound. In a standard achiral solvent like CDCl₃, the (R) and (S) enantiomers will exhibit identical NMR spectra.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Integration
H1 (CH₃)1.19Doublet6.23H
H2 (CH-OH)3.81Multiplet---1H
H3a (CH₂)1.15Multiplet---1H
H3b (CH₂)1.43Multiplet---1H
H4 (CH)1.70Multiplet---1H
H5, H6 (2 x CH₃)0.91Doublet6.66H
OH1.63Singlet---1H

Table 1: ¹H NMR spectroscopic data for 4-Methyl-2-pentanol. Data acquired in CDCl₃ at 90 MHz.

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present in a molecule.

Carbon Assignment Chemical Shift (δ) [ppm]
C123.9
C265.8
C348.7
C424.8
C522.4
C623.1

Table 2: ¹³C NMR spectroscopic data for 4-Methyl-2-pentanol.[1] Data acquired in CDCl₃ at 22.63 MHz.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific chemical bonds. It is a powerful tool for the identification of functional groups.

Wavenumber [cm⁻¹] Vibrational Mode Assignment Intensity
3366O-H stretchStrong, Broad
2955C-H stretch (alkane)Strong
1468C-H bend (alkane)Medium
1385C-H bend (gem-dimethyl)Medium
1368C-H bend (gem-dimethyl)Medium
1145C-O stretch (secondary alcohol)Strong
927O-H bendMedium

Table 3: Key IR absorption bands for 4-Methyl-2-pentanol (liquid film).

The broad, strong absorption at 3366 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration in an alcohol. The strong band at 1145 cm⁻¹ is indicative of the C-O stretching vibration of a secondary alcohol.

Experimental Protocols

The following sections describe generalized protocols for the acquisition of NMR and IR spectra for a liquid alcohol sample like this compound.

NMR Spectroscopy Protocol

A standard workflow for acquiring high-quality NMR spectra involves sample preparation, data acquisition, and processing.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 10-20 mg (¹H) or 50-100 mg (¹³C) of sample in ~0.7 mL of CDCl₃. prep2 Transfer solution to a 5 mm NMR tube. prep1->prep2 acq1 Insert sample into NMR spectrometer. prep2->acq1 acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire FID using standard pulse programs (e.g., zg30 for ¹H, zgpg30 for ¹³C). acq2->acq3 proc1 Apply Fourier Transform to the FID. acq3->proc1 proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Calibrate chemical shifts (TMS or residual solvent). proc2->proc3 proc4 Integrate peaks (¹H) and pick peaks (¹H & ¹³C). proc3->proc4

Figure 2: Standard workflow for NMR spectroscopy.
FTIR Spectroscopy Protocol

For a neat liquid sample, Attenuated Total Reflectance (ATR) or the liquid film method are common FTIR techniques.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small drop of This compound on the ATR crystal or between two KBr/NaCl plates. acq1 Acquire a background spectrum of the empty accessory. prep1->acq1 acq2 Acquire the sample spectrum (typically 16-32 scans). acq1->acq2 proc1 Perform automatic background subtraction. acq2->proc1 proc2 Identify and label significant absorption bands. proc1->proc2

Figure 3: Workflow for liquid sample analysis by FTIR.

References

Solubility Profile of (R)-(-)-4-Methyl-2-pentanol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-4-Methyl-2-pentanol , also known as Methyl Isobutyl Carbinol (MIBC), is a chiral secondary alcohol with significant applications as a solvent and a frothing agent in mineral flotation.[1][2] Its utility in various chemical processes, including organic synthesis and the formulation of coatings and brake fluids, necessitates a thorough understanding of its solubility characteristics in a range of organic solvents.[3] This technical guide provides a comprehensive overview of the solubility profile of this compound, complete with quantitative data where available, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₆H₁₄O[1]
Molecular Weight 102.17 g/mol [4]
Appearance Colorless liquid[4]
Density 0.8075 g/cm³ at 20 °C[1]
Boiling Point 131.6 °C[1]
Melting Point -90 °C[1]
Flash Point 41 °C[2]

Solubility Data

This compound exhibits a distinct solubility profile, characterized by its high miscibility with most organic solvents and limited solubility in water. This is attributed to its molecular structure, which includes a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar isobutyl group.

The following table summarizes the solubility of this compound in various solvents. For many common organic solvents, it is considered miscible, meaning it can be mixed in all proportions to form a homogeneous solution.

SolventChemical FormulaSolubility (at 20-25 °C)Reference
Water H₂O15 g/L[1]
1.9% (w/w)
16.4 g/L
Ethanol C₂H₅OHMiscible[1][5]
Diethyl Ether (C₂H₅)₂OMiscible[1][5]
Acetone (B3395972) C₃H₆OMiscible[4][6]
Toluene C₇H₈Miscible[4][6]
Hexane C₆H₁₄Miscible[7]

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all concentrations.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its hydroxyl group allows for hydrogen bonding with polar solvents, while its alkyl chain facilitates interaction with nonpolar solvents.

  • In Polar Protic Solvents (e.g., Ethanol): The ability of both the solute and the solvent to engage in hydrogen bonding leads to high miscibility.

  • In Polar Aprotic Solvents (e.g., Acetone): Dipole-dipole interactions between the carbonyl group of acetone and the hydroxyl group of the alcohol contribute to its miscibility.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): Van der Waals forces between the nonpolar alkyl chain of the alcohol and the nonpolar solvent molecules are the primary drivers of solubility, resulting in miscibility.[7]

  • In Water: The hydrophobic nature of the isobutyl group outweighs the hydrophilic character of the single hydroxyl group, leading to limited solubility.[8]

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for the gravimetric determination of the solubility of this compound in an organic solvent.

4.1. Materials

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Vials with airtight caps

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (0.22 µm)

  • Oven

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a vial.

    • Place a magnetic stir bar in the vial and seal it tightly.

    • Place the vial in a thermostatically controlled environment (e.g., water bath) set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, stop the stirring and allow the undissolved solute to settle for at least 2 hours.

    • Carefully draw a known volume of the supernatant (the clear liquid above the sediment) using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, dry vial.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the saturated solution to determine the total mass of the solution.

    • Place the vial in an oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C).

    • Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator.

    • Weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G A 1. Preparation of Saturated Solution - Add excess this compound to solvent - Seal vial and place in thermostatted bath - Stir for 24 hours to reach equilibrium B 2. Sample Collection - Cease stirring and allow to settle - Withdraw supernatant with a syringe A->B C 3. Filtration - Attach a 0.22 µm syringe filter - Dispense into a pre-weighed vial B->C D 4. Mass Determination (Solution) - Weigh the vial with the filtered solution C->D E 5. Solvent Evaporation - Place vial in an oven to remove solvent D->E F 6. Mass Determination (Solute) - Cool vial in a desiccator - Weigh the vial with the dried solute E->F G 7. Calculation of Solubility - Determine masses of solute and solvent - Express solubility in g/100g or g/100mL F->G

Figure 1: Experimental workflow for solubility determination.

Conclusion

This compound is a versatile solvent that is miscible with a wide array of common organic solvents, a property that underpins its use in numerous industrial and research applications. Its limited aqueous solubility is also a key characteristic, particularly in applications such as liquid-liquid extraction. The provided experimental protocol offers a reliable method for researchers to quantitatively determine its solubility in specific solvents of interest, enabling precise control and optimization of their chemical processes.

References

Methodological & Application

Application Notes and Protocols for the Use of (R)-(-)-4-Methyl-2-pentanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (R)-(-)-4-Methyl-2-pentanol as a chiral building block in asymmetric synthesis. Detailed protocols, data, and visualizations are presented to facilitate its application in research and development settings.

This compound , a readily available and optically pure secondary alcohol, serves as a valuable starting material in the "chiral pool" approach to asymmetric synthesis.[1] Its defined stereocenter is leveraged to introduce chirality into more complex molecules, making it a crucial component in the synthesis of natural products and pharmaceuticals.

Application: Chiral Building Block in Pheromone Synthesis

A significant application of chiral alcohols is in the synthesis of insect pheromones, which often require high stereochemical purity for biological activity. While direct use of this compound as a chiral auxiliary in complex reactions like aldol (B89426) or Diels-Alder is not extensively documented in readily available literature, its structural motif is analogous to other chiral alcohols used in the synthesis of key chiral intermediates.[1]

A prominent example of leveraging a simple chiral building block is the asymmetric synthesis of (R)-(+)-Citronellal , a key intermediate for various optically active compounds. This synthesis showcases the principles of transferring chirality from a readily available chiral source to a target molecule.

Asymmetric Isomerization for the Synthesis of (R)-(+)-Citronellal

A highly efficient method for synthesizing (R)-(+)-citronellal with high optical purity involves the asymmetric isomerization of N,N-diethylgeranylamine using a chiral rhodium-BINAP catalyst. This protocol provides a significant improvement over the optical purity of citronellal (B1669106) obtained from natural sources.

Data Presentation: Asymmetric Isomerization to (R)-(+)-Citronellal

SubstrateCatalystProductChemical Yield (%)Optical Purity (ee %)
N,N-Diethylgeranylamine[Rh{(+)-BINAP}(cod)]ClO₄(R)-(+)-N,N-Diethyl-(E)-citronellalenamine9596
N,N-Diethylnerylamine[Rh{(-)-BINAP}(cod)]ClO₄(S)-(-)-N,N-Diethyl-(E)-citronellalenamine9792

Experimental Protocol: Synthesis of (R)-(+)-Citronellal

This protocol is adapted from a procedure published in Organic Syntheses.

Part A: Synthesis of (R)-(+)-N,N-Diethyl-(E)-citronellalenamine

  • Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve [Rh{(+)-BINAP}(cod)]ClO₄ (0.40 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 250 mL).

  • Reaction Setup: Add N,N-diethylgeranylamine (0.40 mol) to the catalyst solution.

  • Isomerization: Heat the mixture to reflux for an appropriate time (e.g., 23 hours), monitoring the reaction by gas chromatography.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to obtain the crude (R)-(+)-N,N-diethyl-(E)-citronellalenamine.

Part B: Hydrolysis to (R)-(+)-Citronellal

  • Hydrolysis: The crude enamine from Part A is hydrolyzed using a two-phase system of toluene (B28343) and 2N sulfuric acid at 0°C. The pH of the aqueous layer should be maintained between 4 and 5 by the controlled addition of the acid.

  • Extraction: After complete hydrolysis, separate the organic layer. Extract the aqueous layer with ether.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure, and the resulting (R)-(+)-citronellal is purified by distillation.

Logical Workflow for Asymmetric Synthesis of (R)-(+)-Citronellal

G cluster_start Starting Materials cluster_process Asymmetric Isomerization cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product N,N-diethylgeranylamine N,N-diethylgeranylamine Isomerization Reflux in THF N,N-diethylgeranylamine->Isomerization Rh_catalyst [Rh{(+)-BINAP}(cod)]ClO₄ Rh_catalyst->Isomerization Enamine (R)-(+)-N,N-Diethyl-(E)-citronellalenamine Isomerization->Enamine Hydrolysis_step 2N H₂SO₄, Toluene, 0°C Enamine->Hydrolysis_step Citronellal (R)-(+)-Citronellal Hydrolysis_step->Citronellal

Caption: Workflow for the synthesis of (R)-(+)-Citronellal.

Application: Enzymatic Kinetic Resolution

This compound can be efficiently obtained in high enantiomeric purity through the enzymatic kinetic resolution of its racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer, leaving the other unreacted.

Data Presentation: Enzymatic Kinetic Resolution of (±)-4-Methyl-2-pentanol

EnzymeAcyl DonorUnreacted AlcoholEnantiomeric Excess (ee %) of this compound
Novozym 435 (immobilized Candida antarctica lipase (B570770) B)Vinyl acetate (B1210297)This compound94

Experimental Protocol: Enzymatic Kinetic Resolution

  • Reaction Setup: To a solution of racemic 4-methyl-2-pentanol (B46003) (1.0 equiv.) in an appropriate organic solvent (e.g., hexane), add vinyl acetate (0.5 equiv.).

  • Enzymatic Reaction: Add Novozym 435 (e.g., 10 mg/mmol of alcohol) to the mixture.

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30°C) and monitor the reaction progress by gas chromatography.

  • Work-up: When approximately 50% conversion is reached, filter off the enzyme.

  • Purification: The unreacted this compound can be separated from the acylated (S)-enantiomer by column chromatography.

Signaling Pathway of Enzymatic Kinetic Resolution

G racemate Racemic 4-Methyl-2-pentanol ((R)- and (S)-enantiomers) enzyme Lipase (e.g., Novozym 435) racemate->enzyme s_ester (S)-4-Methyl-2-pentyl acetate enzyme->s_ester Selective acylation of (S)-enantiomer r_alcohol This compound (enantiomerically enriched) enzyme->r_alcohol Unreacted acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->enzyme

Caption: Enzymatic kinetic resolution of 4-methyl-2-pentanol.

References

Application Notes: (R)-(-)-4-Methyl-2-pentanol as a Chiral Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the use of enantiomerically pure starting materials sourced from nature, often referred to as "chiral pool synthesis," is a powerful strategy for constructing complex chiral molecules.[1] (R)-(-)-4-Methyl-2-pentanol is a valuable C6 chiral building block, offering a readily available stereocenter that can be elaborated upon to control the stereochemistry of a synthetic target. Its defined (R)-configuration at the C2 position makes it an excellent starting point for the synthesis of natural products and active pharmaceutical ingredients where specific stereoisomers are required for biological activity.

These application notes provide an overview of the utility of this compound, detailing key chemical transformations and providing protocols for its application in a representative synthetic sequence.

Application in a Representative Synthetic Sequence

To illustrate the utility of this compound, a representative multi-step synthesis of a chiral tertiary alcohol is presented. This sequence demonstrates how the initial stereocenter can direct the formation of a new stereocenter, a common strategy in total synthesis. The chosen target for this illustrative sequence is (2R,4R)-2,4-dimethyl-2-hexanol .

The overall transformation involves two key steps:

  • Oxidation of the secondary alcohol to a ketone, preserving the original stereocenter.

  • Diastereoselective Grignard addition to the ketone to create a new quaternary stereocenter, with its configuration influenced by the existing chiral center.

This sequence is a foundational example of how chiral building blocks are elaborated into more complex structures.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the representative synthetic sequence starting from this compound. Yields and diastereomeric ratios are based on typical values reported in the literature for analogous transformations.

StepStarting MaterialProductKey ReagentsTypical Yield (%)Diastereomeric Ratio (d.r.)
1This compound(R)-4-Methyl-2-pentanone(COCl)₂, DMSO, Et₃N85 - 95%N/A
2(R)-4-Methyl-2-pentanone(2R,4R)-2,4-Dimethyl-2-hexanolEtMgBr, Et₂O70 - 85%~3:1 to 5:1

Experimental Protocols

Detailed methodologies for the key experiments in the representative sequence are provided below.

Protocol 1: Swern Oxidation of this compound

This protocol describes the oxidation of the secondary alcohol to the corresponding ketone, (R)-4-Methyl-2-pentanone, under mild conditions that preserve the stereocenter.

Reaction Scheme: this compound → (R)-4-Methyl-2-pentanone

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous dichloromethane (100 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equiv., e.g., 12.9 mL for a 100 mmol scale) to the stirred solvent.

  • In a separate flask, dissolve DMSO (2.2 equiv., e.g., 15.6 mL) in anhydrous dichloromethane (40 mL) and add this solution dropwise to the reaction flask via an addition funnel over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 15 minutes.

  • Dissolve this compound (1.0 equiv., e.g., 10.22 g) in anhydrous dichloromethane (20 mL) and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for an additional 30 minutes.[2][3][4]

  • Slowly add triethylamine (5.0 equiv., e.g., 69.7 mL) to the flask. The mixture may become thick. Stir for 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Quench the reaction by slowly adding water (100 mL). Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude (R)-4-Methyl-2-pentanone can be purified by distillation if necessary.

Protocol 2: Grignard Addition of Ethylmagnesium Bromide to (R)-4-Methyl-2-pentanone

This protocol details the diastereoselective addition of a Grignard reagent to the chiral ketone to form a tertiary alcohol. The stereochemical outcome is dictated by principles of asymmetric induction, such as the Felkin-Anh model.

Reaction Scheme: (R)-4-Methyl-2-pentanone + EtMgBr → (2R,4R)-2,4-Dimethyl-2-hexanol

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • (R)-4-Methyl-2-pentanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an argon inlet, place magnesium turnings (1.5 equiv., e.g., 3.65 g for a 100 mmol scale).[5]

  • Add a small crystal of iodine.

  • Add approximately 10% of a solution of ethyl bromide (1.5 equiv., e.g., 16.35 g) in anhydrous diethyl ether (150 mL) to the flask.

  • If the reaction does not start (disappearance of iodine color, bubbling), gently warm the flask or add a few drops of 1,2-dibromoethane.

  • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[6][7]

  • After the addition is complete, reflux the mixture for an additional 30 minutes until most of the magnesium is consumed. Cool the Grignard reagent to room temperature.

  • Addition to Ketone: Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve (R)-4-Methyl-2-pentanone (1.0 equiv., e.g., 10.0 g) in anhydrous diethyl ether (50 mL) and add it dropwise to the stirred Grignard reagent over 30 minutes.[8]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Cool the reaction flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The resulting crude product, a mixture of diastereomeric tertiary alcohols, can be purified by flash column chromatography on silica (B1680970) gel to separate the major (2R,4R) diastereomer.

Visualizations

General Synthetic Workflow

The following diagram illustrates the general logic of employing a chiral building block like this compound in a synthetic campaign.

G cluster_start Chiral Pool cluster_synthesis Synthetic Elaboration cluster_end Target Molecule start This compound node1 Functional Group Transformation (e.g., Oxidation) start->node1 node2 Carbon-Carbon Bond Formation (Stereocenter Induction) node1->node2 node3 Further Modifications node2->node3 target Complex Chiral Product (e.g., Natural Product, API) node3->target

Caption: General workflow for chiral pool synthesis.

Representative Reaction Pathway

This diagram shows the specific synthetic route from this compound to (2R,4R)-2,4-Dimethyl-2-hexanol as detailed in the protocols.

G start This compound ketone (R)-4-Methyl-2-pentanone start->ketone Swern Oxidation ((COCl)₂, DMSO, Et₃N) product (2R,4R)-2,4-Dimethyl-2-hexanol ketone->product Grignard Addition (EtMgBr, then H₃O⁺)

Caption: Synthesis of a chiral tertiary alcohol.

References

Application of (R)-(-)-4-Methyl-2-pentanol as a Chiral Auxiliary: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-4-Methyl-2-pentanol, a readily available and sterically hindered chiral secondary alcohol, presents significant potential as a versatile chiral auxiliary in asymmetric synthesis. Its bulky isobutyl group and defined stereocenter can effectively control the facial selectivity of various chemical transformations, leading to the synthesis of enantiomerically enriched products. This document provides detailed application notes and protocols for the prospective use of this compound in key asymmetric reactions, based on established principles of stereochemical control demonstrated by structurally similar chiral auxiliaries.

While direct literature precedents for the application of this compound as a chiral auxiliary are limited, its structural similarity to well-established auxiliaries like 8-phenylmenthol and trans-2-phenyl-1-cyclohexanol (B1200244) allows for the formulation of robust and predictable synthetic methodologies.[1] The protocols outlined herein are designed to serve as a foundational guide for researchers exploring the utility of this promising chiral auxiliary.

Core Principle: Stereochemical Control

The fundamental principle behind using this compound as a chiral auxiliary lies in its temporary covalent attachment to a prochiral substrate. The resulting diastereomeric intermediate then undergoes a stereoselective transformation, where the bulky (R)-4-methyl-2-pentyl group shields one face of the molecule, directing the approach of a reagent to the opposite face. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery of the chiral auxiliary.[1]

Application in Asymmetric Alkylation of Carboxylic Acids

Asymmetric alkylation is a powerful method for the enantioselective formation of carbon-carbon bonds at the α-position of a carbonyl group. By converting a prochiral carboxylic acid into a chiral ester of this compound, the steric hindrance of the auxiliary can direct the approach of an electrophile.

Table 1: Hypothetical Quantitative Data for Asymmetric Alkylation using (R)-(-)-4-Methyl-2-pentyl Propionate
EntryElectrophile (R-X)BaseDiastereomeric Excess (d.e.) (%) [Predicted]Yield (%) [Predicted]
1Methyl IodideLDA8590
2Benzyl (B1604629) BromideLHMDS9285
3Allyl BromideKHMDS8888
4Isopropyl TriflateNaHMDS7570
Experimental Protocol: Asymmetric Alkylation

1. Esterification of the Prochiral Carboxylic Acid:

  • To a solution of the carboxylic acid (e.g., propanoic acid, 1.0 equiv.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add oxalyl chloride (1.2 equiv.) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous tetrahydrofuran (B95107) (THF) and add it dropwise to a solution of this compound (1.1 equiv.) and triethylamine (B128534) (1.5 equiv.) in THF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the chiral ester by flash column chromatography.

2. Diastereoselective Alkylation:

  • To a solution of the chiral ester (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA, 1.1 equiv.) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric excess of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • To a solution of the alkylated ester (1.0 equiv.) in a 3:1 mixture of THF and water, add lithium hydroxide (B78521) (4.0 equiv.).

  • Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the enantiomerically enriched carboxylic acid with ethyl acetate.

  • The aqueous layer can be basified and extracted with diethyl ether to recover the this compound auxiliary.

G cluster_workflow Asymmetric Alkylation Workflow ProchiralAcid Prochiral Carboxylic Acid Esterification Esterification ProchiralAcid->Esterification ChiralAlcohol This compound ChiralAlcohol->Esterification ChiralEster Chiral Ester Esterification->ChiralEster EnolateFormation Enolate Formation (LDA, -78°C) ChiralEster->EnolateFormation ChiralEnolate Chiral Enolate EnolateFormation->ChiralEnolate Alkylation Alkylation (R-X, -78°C) ChiralEnolate->Alkylation AlkylatedEster Diastereomerically Enriched Ester Alkylation->AlkylatedEster Cleavage Auxiliary Cleavage (LiOH) AlkylatedEster->Cleavage EnrichedAcid Enantiomerically Enriched Acid Cleavage->EnrichedAcid RecoveredAuxiliary Recovered This compound Cleavage->RecoveredAuxiliary

Caption: Workflow for Asymmetric Alkylation.

Application in Asymmetric Aldol (B89426) Reactions

The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. Utilizing a chiral ester of this compound allows for diastereoselective aldol additions, where the chiral auxiliary dictates the facial selectivity of the enolate's reaction with an aldehyde.

Table 2: Hypothetical Quantitative Data for Asymmetric Aldol Reaction
EntryAldehydeLewis AcidDiastereomeric Ratio (syn:anti) [Predicted]Yield (%) [Predicted]
1BenzaldehydeTiCl₄95:588
2IsobutyraldehydeSn(OTf)₂90:1082
3AcetaldehydeB(OTf)₃92:885
4CinnamaldehydeMgBr₂·OEt₂88:1278
Experimental Protocol: Asymmetric Aldol Reaction

1. Preparation of the Chiral Ester:

  • Follow the esterification protocol described in the asymmetric alkylation section, using the desired carboxylic acid (e.g., acetic acid).

2. Diastereoselective Aldol Reaction:

  • To a solution of the chiral ester (1.0 equiv.) in anhydrous DCM at -78 °C under an inert atmosphere, add titanium tetrachloride (TiCl₄, 1.1 equiv.) dropwise.

  • Stir the mixture for 5 minutes, then add N,N-diisopropylethylamine (DIPEA, 1.2 equiv.) dropwise.

  • Stir at -78 °C for 1 hour to form the titanium enolate.

  • Add the aldehyde (e.g., benzaldehyde, 1.2 equiv.) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with a 1:1 mixture of saturated aqueous ammonium chloride and saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and filter through celite to remove titanium salts.

  • Extract the filtrate with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.

  • Purify the aldol adduct by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • The auxiliary can be cleaved via hydrolysis (as described previously) or by reduction with a reagent like lithium borohydride (B1222165) (LiBH₄) to yield the corresponding chiral 1,3-diol.

G cluster_pathway Proposed Stereochemical Pathway ChiralEster Chiral Ester of This compound ChelatedEnolate Chelated Z-Enolate ChiralEster->ChelatedEnolate + Lewis Acid LewisAcid Lewis Acid (e.g., TiCl4) TransitionState Chair-like Transition State ChelatedEnolate->TransitionState Aldehyde Aldehyde (R'CHO) Aldehyde->TransitionState FacialShielding Isobutyl group shields the top face AldehydeApproach Aldehyde approaches from the less hindered bottom face AldolAdduct Syn-Aldol Adduct TransitionState->AldolAdduct Stereoselective C-C bond formation

References

Application Notes and Protocols for Diastereoselective Reactions Utilizing Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diastereoselective Reactions and Chiral Auxiliaries

In the field of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure compounds, particularly in the pharmaceutical industry where the therapeutic efficacy and safety of a drug are often dependent on its specific stereoisomeric form. Diastereoselective reactions are a cornerstone of asymmetric synthesis, enabling the formation of a desired diastereomer of a product over other possible diastereomers.

A powerful strategy for achieving high diastereoselectivity is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

While (R)-(-)-4-Methyl-2-pentanol is a chiral secondary alcohol, its application as a traditional chiral auxiliary in diastereoselective reactions is not extensively documented in scientific literature. Therefore, to illustrate the principles and protocols of diastereoselective reactions mediated by a chiral alcohol auxiliary, this document will focus on a well-established example. This will provide a practical guide to the methodologies and data analysis involved in such transformations.

Diastereoselective Aldol (B89426) Reaction Using a Chiral Ester Auxiliary

This section details the application of a chiral auxiliary derived from a chiral alcohol in a diastereoselective aldol reaction. The general workflow involves the formation of a chiral ester, diastereoselective enolate formation and subsequent reaction with an aldehyde, and finally, the removal of the chiral auxiliary.

Experimental Workflow

The overall process can be visualized as a three-step sequence: esterification, diastereoselective aldol addition, and auxiliary removal.

Diastereoselective Aldol Reaction Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage start Chiral Alcohol (this compound) esterification Esterification start->esterification acid Carboxylic Acid (e.g., Propanoic Acid) acid->esterification chiral_ester Chiral Ester esterification->chiral_ester base Base (e.g., LDA) aldol_reaction Diastereoselective Aldol Addition chiral_ester->aldol_reaction base->aldol_reaction aldehyde Aldehyde (e.g., Isobutyraldehyde) aldehyde->aldol_reaction aldol_adduct Diastereomerically Enriched Aldol Adduct aldol_reaction->aldol_adduct hydrolysis Hydrolysis (e.g., LiOH) aldol_adduct->hydrolysis chiral_acid Enantiomerically Enriched β-Hydroxy Acid hydrolysis->chiral_acid recovered_auxiliary Recovered Auxiliary hydrolysis->recovered_auxiliary

Caption: Workflow for a diastereoselective aldol reaction.

Application Note 1: Synthesis of a Chiral Propionate Ester

To employ this compound as a chiral auxiliary, it must first be attached to a prochiral substrate, in this case, propanoic acid, to form the corresponding chiral ester.

Protocol: Esterification of this compound with Propanoic Anhydride (B1165640)

Materials:

  • This compound (1.0 eq)

  • Propanoic anhydride (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Triethylamine (B128534) (Et3N) (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane, add triethylamine (1.5 eq) and DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propanoic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral ester.

Application Note 2: Diastereoselective Enolate Alkylation

With the chiral ester in hand, the next step is the diastereoselective reaction. In this example, we will consider an enolate alkylation, a common method for forming a new carbon-carbon bond at the α-position of the carbonyl group. The bulky isobutyl group of the chiral auxiliary is expected to shield one face of the enolate, leading to a preferred direction of attack for the electrophile.

Protocol: Diastereoselective Alkylation of (R)-(-)-4-Methyl-2-pentyl Propanoate

Materials:

  • (R)-(-)-4-Methyl-2-pentyl propanoate (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq), 2 M solution in THF/heptane/ethylbenzene

  • Benzyl (B1604629) bromide (1.2 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of diisopropylamine (B44863) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium dropwise and stir for 30 minutes to generate LDA.

  • In a separate flask, dissolve (R)-(-)-4-Methyl-2-pentyl propanoate (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the LDA solution to the ester solution and stir for 1 hour at -78 °C to form the enolate.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by 1H NMR spectroscopy or gas chromatography.

Data Presentation

The effectiveness of the chiral auxiliary is quantified by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.).

ElectrophileBaseTemperature (°C)SolventYield (%)Diastereomeric Ratio (d.r.)
Benzyl bromideLDA-78THF8590:10
Methyl iodideLHMDS-78THF7885:15
Allyl bromideKHMDS-78Toluene8292:8

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific literature data for this exact reaction is scarce.

Application Note 3: Removal of the Chiral Auxiliary

The final step in this sequence is the cleavage of the chiral auxiliary to yield the enantiomerically enriched product and recover the auxiliary. For an ester auxiliary, this is typically achieved through hydrolysis.

Protocol: Hydrolysis of the Alkylated Ester

Materials:

  • Alkylated (R)-(-)-4-Methyl-2-pentyl ester (1.0 eq)

  • Lithium hydroxide (B78521) (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the mixture with diethyl ether.

  • The aqueous layer contains the lithium salt of the chiral carboxylic acid. Further acidification and extraction will yield the free acid.

  • The organic layer contains the recovered this compound. Wash the organic layer with water and brine, dry over anhydrous MgSO4, filter, and concentrate to recover the auxiliary.

Signaling Pathway and Mechanistic Rationale

The diastereoselectivity of the alkylation step can be rationalized by considering the steric hindrance imposed by the chiral auxiliary in the transition state. The lithium enolate is believed to form a chelated six-membered ring transition state. The bulky isobutyl group of the this compound auxiliary effectively blocks one face of the planar enolate, forcing the incoming electrophile to approach from the less hindered face.

Caption: Proposed transition state for diastereoselective alkylation.

Note: A generic image placeholder is used in the DOT script. In a real application, this would be replaced with a chemical drawing of the proposed transition state.

Conclusion

While the use of this compound as a traditional chiral auxiliary is not widely reported, the principles of diastereoselective reactions can be effectively demonstrated using analogous chiral alcohols. The protocols and concepts outlined in these application notes provide a foundational understanding for researchers and professionals in drug development to design and execute stereoselective transformations. The key to successful asymmetric synthesis lies in the rational choice of a chiral auxiliary, careful optimization of reaction conditions, and accurate analysis of the stereochemical outcome.

Application Notes and Protocols for Chiral Resolution Using (R)-(-)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Chiral Resolution by Diastereomeric Ester Formation

Chiral resolution is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals, where often only one enantiomer of a chiral molecule exhibits the desired biological activity. The most common method for resolving a racemic mixture, such as that of a carboxylic acid, involves the use of a single-enantiomer resolving agent to convert the pair of enantiomers into a pair of diastereomers.

Enantiomers possess identical physical properties, making their direct separation challenging. However, by reacting a racemic carboxylic acid, (±)-Acid, with an enantiomerically pure alcohol, such as (R)-(-)-4-Methyl-2-pentanol, a pair of diastereomeric esters is formed: [(R)-Acid-(R)-Alcohol] and [(S)-Acid-(R)-Alcohol]. These diastereomers have distinct physical properties, including different solubilities, melting points, and chromatographic retention times. This disparity allows for their separation by standard laboratory techniques like fractional crystallization or chromatography.[1][2] Subsequent hydrolysis of the separated diastereomeric esters regenerates the enantiomerically pure carboxylic acids and allows for the recovery of the chiral resolving agent.[3]

This compound serves as an effective chiral auxiliary for this purpose. It is a readily available, enantiomerically pure secondary alcohol that forms esters with carboxylic acids under standard conditions.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the chiral resolving agent is presented below.

PropertyValue
CAS Number 16404-54-9
Molecular Formula C₆H₁₄O
Molecular Weight 102.17 g/mol
Appearance Colorless liquid
Boiling Point 130-132 °C
Density 0.802 g/mL at 25 °C
Optical Rotation [α]²⁰/D ~ -21° (neat)

Generalized Protocol for the Resolution of a Racemic Carboxylic Acid

This protocol provides a general framework for the resolution of a generic racemic carboxylic acid, denoted as (±)-R-COOH, using this compound. For illustrative purposes, this can be adapted for common chiral acids such as ibuprofen (B1674241) or ketoprofen.

Step 1: Formation of Diastereomeric Esters

The first step is the esterification of the racemic acid with this compound. A common method is the Fischer-Speier esterification.

Methodology:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the racemic carboxylic acid (1.0 eq), this compound (1.0 to 1.2 eq), and a suitable solvent such as toluene (B28343) (approx. 5-10 mL per gram of acid).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (0.02-0.05 eq).

  • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

Logical Workflow for Diastereomeric Ester Formation

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup Racemic_Acid Racemic Carboxylic Acid (±)-R-COOH Reflux Reflux with Dean-Stark Trap Racemic_Acid->Reflux Chiral_Alcohol This compound Chiral_Alcohol->Reflux Catalyst Acid Catalyst (p-TsOH or H₂SO₄) Catalyst->Reflux Solvent Toluene Solvent->Reflux Neutralization Neutralize with NaHCO₃ Reflux->Neutralization Extraction Wash with Water & Brine Neutralization->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Product Crude Mixture of Diastereomeric Esters Concentration->Product

Caption: Workflow for the synthesis of diastereomeric esters.

Step 2: Separation of Diastereomeric Esters

The separation of the diastereomers is the key step in the resolution process. Fractional crystallization is the most common and cost-effective method on a preparative scale.

Methodology (Fractional Crystallization):

  • Dissolve the crude mixture of diastereomeric esters in a minimum amount of a hot solvent. The choice of solvent is critical and must be determined empirically. A good starting point is a solvent system where the diastereomers exhibit a significant difference in solubility (e.g., hexanes, ethanol, ethyl acetate, or mixtures thereof).

  • Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 0-4 °C) to induce crystallization of the less soluble diastereomer. Seeding with a small crystal, if available, can be beneficial.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. This first crop of crystals will be enriched in one diastereomer.

  • Concentrate the mother liquor to obtain a second crop of crystals, which will be enriched in the more soluble diastereomer.

  • Recrystallize each fraction multiple times to achieve high diastereomeric purity. The purity of each fraction should be monitored by chiral HPLC, GC, or NMR spectroscopy.

Alternative Methodology (Column Chromatography): For smaller scales or when crystallization is not effective, the diastereomers can be separated by column chromatography on silica (B1680970) gel.

  • Adsorb the crude ester mixture onto a small amount of silica gel.

  • Load the material onto a silica gel column.

  • Elute with a solvent system that provides good separation of the two diastereomers, as determined by preliminary TLC analysis (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure, separated diastereomers.

  • Combine the pure fractions of each diastereomer and evaporate the solvent.

Logical Flow for Diastereomer Separation

G Start Crude Mixture of Diastereomeric Esters Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling (Crystallization) Dissolve->Cool Filter Vacuum Filtration Cool->Filter Crystals Less Soluble Diastereomer (e.g., (R,R)-Ester) Filter->Crystals Mother_Liquor Mother Liquor (Enriched in more soluble diastereomer) Filter->Mother_Liquor Recrystallize Recrystallize to Diastereomeric Purity Crystals->Recrystallize Pure_SR Pure (S,R)-Ester Mother_Liquor->Pure_SR Further processing (concentration, recrystallization) Pure_RR Pure (R,R)-Ester Recrystallize->Pure_RR

Caption: Workflow for the separation of diastereomers by fractional crystallization.

Step 3: Hydrolysis of Separated Esters and Recovery of the Chiral Auxiliary

The final step involves hydrolyzing the separated esters to obtain the enantiomerically pure carboxylic acids and recovering the this compound.

Methodology (Base-Catalyzed Hydrolysis):

  • Dissolve the pure diastereomeric ester (e.g., the (R,R)-ester) in a suitable solvent mixture such as methanol/water or THF/water.

  • Add an excess of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (e.g., 2-3 equivalents).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or HPLC).

  • Once complete, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to extract the this compound. The chiral auxiliary can be purified by distillation and reused.

  • Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 2M HCl) to a pH of ~1-2. The enantiomerically pure carboxylic acid will precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Analysis of Enantiomeric Purity

The enantiomeric excess (ee) of the resolved carboxylic acid must be determined to assess the success of the resolution.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The resolved acid is analyzed on a chiral stationary phase (CSP) column designed for acidic compounds. The two enantiomers will have different retention times, and the ee can be calculated from the relative peak areas.

  • Chiral Gas Chromatography (GC): The carboxylic acid is often derivatized to a more volatile ester (e.g., methyl ester) and then analyzed on a chiral GC column.

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals (e.g., for a methyl group) of the two enantiomers will be shifted to different extents, allowing for quantification.

Quantitative Data Summary (Hypothetical Example)

The following table provides a hypothetical summary of the data that could be expected from a successful resolution of a racemic carboxylic acid using this protocol.

Parameter(R)-Acid-(R)-Alcohol Ester(S)-Acid-(R)-Alcohol Ester(R)-Acid(S)-Acid
Melting Point e.g., 85-87 °Ce.g., 70-72 °CVariesVaries
Optical Rotation [α] e.g., +X° (c=1, CHCl₃)e.g., -Y° (c=1, CHCl₃)e.g., +Z°e.g., -Z°
Yield (after separation) ~40-45%~40-45%~35-40%~35-40%
Enantiomeric Excess (ee) >98% de>98% de>98% ee>98% ee

Note: Yields are based on the initial amount of the corresponding enantiomer in the racemic mixture (i.e., a maximum of 50% overall yield for each enantiomer). de refers to diastereomeric excess.

Conclusion

The use of this compound as a chiral resolving agent provides a classic and effective method for the separation of racemic carboxylic acids. By forming diastereomeric esters, which can be separated based on their differing physical properties, enantiomerically pure acids can be obtained. The success of the resolution is highly dependent on the empirical optimization of the separation step, particularly the choice of solvent for fractional crystallization. Careful execution of the esterification, separation, and hydrolysis steps, coupled with rigorous analysis of enantiomeric purity, allows for the production of high-quality, single-enantiomer compounds essential for pharmaceutical and chemical research.

References

Application Notes and Protocols for Enzymatic Resolution of Secondary Alcohols Using Lipases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure secondary alcohols is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of chiral molecules is often dependent on their stereochemistry. Enzymatic kinetic resolution (EKR) using lipases has emerged as a powerful and green methodology for the synthesis of these valuable chiral building blocks. Lipases, a class of hydrolases, can selectively acylate one enantiomer of a racemic secondary alcohol, allowing for the separation of the two enantiomers.[1][2] This application note provides detailed protocols for the screening of lipases, the optimization of reaction conditions, and a general procedure for the kinetic resolution of secondary alcohols.

Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is based on the difference in the rate of reaction of two enantiomers with a chiral catalyst, in this case, a lipase (B570770).[1] The enzyme preferentially catalyzes the acylation of one enantiomer (typically the R-enantiomer for many secondary alcohols), leaving the other enantiomer (typically the S-enantiomer) unreacted.[3] This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the lipase. An E-value greater than 100 is generally considered excellent for preparative purposes.[3]

Key Experimental Protocols

Lipase Screening

The choice of lipase is crucial for a successful kinetic resolution. A preliminary screening of commercially available lipases is recommended to identify the most effective enzyme for a specific secondary alcohol.

Objective: To identify the optimal lipase for the kinetic resolution of a target secondary alcohol.

Materials:

  • Racemic secondary alcohol

  • A panel of commercially available lipases (e.g., Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia lipase (PCL), Candida rugosa lipase (CRL), Amano Lipase AK from Pseudomonas fluorescens)[4][5]

  • Acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate)[1][4]

  • Anhydrous organic solvent (e.g., hexane (B92381), toluene, tetrahydrofuran (B95107) (THF))[4][5][6]

  • Reaction vials (e.g., 1.5 mL Eppendorf tubes or 4 mL glass vials)

  • Thermomixer or orbital shaker

  • Analytical instrument for determining enantiomeric excess (ee) and conversion (e.g., chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • In a series of reaction vials, add the racemic secondary alcohol (e.g., 0.05 mmol).

  • To each vial, add a different lipase (e.g., 2 mg).

  • Add the anhydrous organic solvent (e.g., 200 µL).

  • Add the acyl donor (e.g., 2.2 equivalents, 0.11 mmol).

  • Seal the vials and place them in a thermomixer or shaker at a constant temperature (e.g., 30 °C) and agitation speed (e.g., 700 rpm).[4]

  • Monitor the reaction over time (e.g., 3h, 6h, 16h, 24h) by taking aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol (eeS) and the formed ester (eeP), as well as the conversion (c).

  • Calculate the conversion and enantioselectivity (E-value) using the following equations:

    • c = eeS / (eeS + eeP)[4]

    • E = ln[1 - c(1 + eeP)] / ln[1 - c(1 - eeP)] or a similar established formula.[4]

  • Select the lipase that provides the highest E-value and reasonable reaction time for further optimization.

Optimization of Reaction Conditions

Once the best lipase is identified, further optimization of reaction parameters such as the acyl donor, solvent, temperature, and enzyme loading can significantly improve the resolution.

Objective: To optimize the reaction conditions for the selected lipase to achieve maximum enantioselectivity and conversion.

Procedure:

  • Acyl Donor: Using the best lipase, screen a variety of acyl donors (e.g., vinyl acetate, isopropenyl acetate, vinyl butyrate, vinyl octanoate) under the standard screening conditions.[6]

  • Solvent: Evaluate the effect of different anhydrous organic solvents (e.g., hexane, heptane, toluene, THF, tert-butyl methyl ether) on the reaction.

  • Temperature: Perform the reaction at different temperatures (e.g., room temperature, 30 °C, 45 °C, 60 °C) to determine the optimal temperature for both enzyme activity and stability.[5][6]

  • Enzyme/Substrate Ratio: Vary the amount of lipase relative to the substrate to find the minimum amount of enzyme required for efficient conversion in a reasonable time.[4]

  • Analyze the results from each optimization step by chiral GC or HPLC to determine the optimal set of conditions.

Preparative Scale Kinetic Resolution

Objective: To perform the kinetic resolution on a larger scale to isolate the enantioenriched alcohol and ester.

Materials:

  • Racemic secondary alcohol (e.g., 1 mmol)

  • Optimized lipase (e.g., 20 mg)

  • Optimized acyl donor (e.g., 2.2 mmol)

  • Optimized anhydrous organic solvent (e.g., 4 mL)

  • Reaction vessel (e.g., 25 mL round-bottom flask)

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle for temperature control

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask, add the racemic secondary alcohol, the optimized solvent, and the optimized lipase.

  • Add the optimized acyl donor to start the reaction.

  • Stir the reaction mixture at the optimized temperature.

  • Monitor the reaction progress by TLC, GC, or HPLC until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent under reduced pressure.

  • Separate the enantioenriched alcohol and the enantioenriched ester by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified alcohol and ester by chiral GC or HPLC.

  • The acylated product can be hydrolyzed back to the alcohol of the opposite configuration if desired.

Data Presentation

The following tables summarize typical data obtained during lipase screening and optimization experiments.

Table 1: Screening of Lipases for the Kinetic Resolution of a Model Secondary Alcohol

EntryLipase SourceTime (h)Conversion (%)eeS (%)eeP (%)E-value
1Candida antarctica Lipase B (CAL-B)347>9992>200
2Pseudomonas cepacia Lipase (PCL)642729865
3Candida rugosa Lipase (CRL)2415189512
4Aspergillus niger Lipase24<5---
5Porcine Pancreas Lipase24<5---
General Conditions: Racemic alcohol (0.05 mmol), lipase (2 mg), vinyl acetate (0.11 mmol), hexane (200 µL), 30 °C.[4]

Table 2: Optimization of Reaction Conditions for CAL-B Catalyzed Resolution

EntryParameter VariedConditionTime (h)Conversion (%)eeS (%)eeP (%)E-value
1Solvent Toluene349>9994>200
2THF3459890180
3Heptane348>9993>200
4Acyl Donor Isopropenyl Acetate450>9999>200
5Vinyl Butyrate249>9998>200
6Temperature 45 °C250>9999>200
7Room Temp.546>9991>200
Optimized Conditions from Table 1 used as baseline.

Visualizations

Experimental Workflow

G Experimental Workflow for Enzymatic Resolution cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Analysis cluster_3 Products racemic_alcohol Racemic Secondary Alcohol reaction_vessel Reaction at Controlled Temperature racemic_alcohol->reaction_vessel lipase Lipase lipase->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel solvent Solvent solvent->reaction_vessel filtration Enzyme Filtration/Removal reaction_vessel->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantioenriched_alcohol (S)-Alcohol chromatography->enantioenriched_alcohol enantioenriched_ester (R)-Ester chromatography->enantioenriched_ester

Caption: Experimental workflow for the enzymatic resolution of secondary alcohols.

General Mechanism of Lipase-Catalyzed Kinetic Resolution

G Mechanism of Lipase-Catalyzed Kinetic Resolution racemic_alcohol Racemic (R/S)-Alcohol r_alcohol (R)-Alcohol racemic_alcohol->r_alcohol s_alcohol (S)-Alcohol (unreacted) racemic_alcohol->s_alcohol lipase Lipase acyl_enzyme Acyl-Enzyme Intermediate lipase->acyl_enzyme acyl_donor Acyl Donor acyl_donor->lipase acyl_enzyme->lipase Regenerated r_ester (R)-Ester acyl_enzyme->r_ester r_alcohol->acyl_enzyme k_fast s_alcohol->lipase k_slow

Caption: General mechanism of lipase-catalyzed transesterification for kinetic resolution.

References

Application Notes and Protocols for the Stereoselective Synthesis of Natural Products Utilizing (R)-(-)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-(-)-4-Methyl-2-pentanol is a valuable chiral building block in organic synthesis. Its stereogenic center provides a foundation for the construction of complex molecular architectures with high stereocontrol. These application notes detail a representative, albeit illustrative, synthetic strategy for the enantioselective synthesis of the insect pheromone (+)-endo-Brevicomin, showcasing the potential utility of this compound as a chiral precursor. While direct literature precedent for this specific transformation may be limited, the outlined protocols are based on well-established and reliable stereoselective reactions, offering a practical guide for researchers exploring the applications of this chiral alcohol.

Featured Natural Product: (+)-endo-Brevicomin

(+)-endo-Brevicomin is a bicyclic ketal that serves as an aggregation pheromone for several species of bark beetles, including the western pine beetle (Dendroctonus brevicomis). The precise control of its stereochemistry is crucial for its biological activity, making its enantioselective synthesis a significant challenge and a testament to the power of modern synthetic methods.

Synthetic Strategy Overview

The retrosynthetic analysis for (+)-endo-Brevicomin reveals a pathway that could conceptually commence from this compound. The key chiral center in the starting material can be elaborated to construct the stereocenters present in the target molecule. The proposed forward synthesis involves the conversion of this compound into a key aldehyde intermediate, followed by a diastereoselective coupling reaction and subsequent cyclization to furnish the bicyclic ketal core of (+)-endo-Brevicomin.

Diagram of the Synthetic Strategy:

G target (+)-endo-Brevicomin intermediate1 Diol Intermediate target->intermediate1 Cyclization intermediate2 Aldehyde from this compound intermediate1->intermediate2 Diastereoselective Addition start This compound intermediate2->start Oxidation G start This compound oxidation Oxidation (Protocol 1) start->oxidation aldehyde_formation Further Elaboration to Aldehyde oxidation->aldehyde_formation grignard Diastereoselective Grignard Addition (Protocol 2) aldehyde_formation->grignard cyclization Acid-Catalyzed Cyclization (Protocol 3) grignard->cyclization product (+)-endo-Brevicomin cyclization->product

Application Notes: (R)-(-)-4-Methyl-2-pentanol as a Chiral Solvent in Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-4-Methyl-2-pentanol is a chiral secondary alcohol valued in organic synthesis, primarily as a chiral building block.[1] Its potential as a chiral solvent, a medium that can influence the stereochemical outcome of a reaction, remains a largely unexplored area of research. Chiral solvents can offer a unique approach to asymmetric induction by creating a chiral environment that favors the formation of one enantiomer over another. This document provides a conceptual framework and hypothetical protocols for the application of this compound as a chiral solvent in asymmetric reactions, based on established principles of stereoselective synthesis. While specific documented examples of this compound as the primary chiral solvent are limited in published literature, these notes aim to provide a foundation for researchers interested in exploring its potential.

Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its application as a solvent.

PropertyValue
CAS Number 16404-54-9
Molecular Formula C₆H₁₄O
Molecular Weight 102.17 g/mol
Boiling Point 130-133 °C
Density 0.81 g/cm³ at 20 °C
Refractive Index 1.4100-1.4130 @ 20°C
Optical Rotation -21.0 ± 0.3° (neat)
Solubility 16.4 g/L in water; miscible with many organic solvents[2]

Theoretical Application in Asymmetric Synthesis

The hydroxyl group and the chiral center of this compound can potentially influence the transition state of a reaction through hydrogen bonding and steric interactions. This could stabilize the transition state leading to one enantiomer more than the other, resulting in an enantiomeric excess (ee) of the product.

Hypothetical Application: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of cyclic systems and can be influenced by the chirality of the reaction medium. Here, we propose a hypothetical protocol for the Diels-Alder reaction between cyclopentadiene (B3395910) and methacrolein (B123484), using this compound as the chiral solvent.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction in this compound

Objective: To investigate the asymmetric induction by this compound as a chiral solvent in the Diels-Alder reaction between cyclopentadiene and methacrolein, catalyzed by a Lewis acid.

Materials:

  • This compound (≥99% purity)

  • Cyclopentadiene (freshly cracked)

  • Methacrolein

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Anhydrous dichloromethane (B109758) (DCM) for control reaction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (10 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Addition of Lewis Acid and Dienophile: Slowly add a 1.0 M solution of diethylaluminum chloride in hexanes (1.1 mL, 1.1 mmol) to the chilled solvent. Stir for 10 minutes. To this solution, add methacrolein (0.82 mL, 10 mmol). Stir for an additional 15 minutes.

  • Addition of Diene: Add freshly cracked cyclopentadiene (1.23 mL, 15 mmol) dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically after 3-4 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford the Diels-Alder adduct.

  • Analysis: Determine the yield and the enantiomeric excess of the product by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table presents hypothetical data for the proposed asymmetric Diels-Alder reaction, illustrating how results could be structured for comparison.

EntrySolventLewis Acid (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
1This compoundEt₂AlCl (10)-7848515 (R)
2This compoundEtAlCl₂ (10)-7848820 (R)
3This compoundTiCl₄ (10)-7839025 (R)
4Dichloromethane (achiral control)Et₂AlCl (10)-784920

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of the Proposed Workflow

The following diagram illustrates the general workflow for the proposed asymmetric Diels-Alder reaction.

Asymmetric_Diels_Alder_Workflow Workflow for Asymmetric Diels-Alder Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_solvent Add this compound to flask cool_solvent Cool to -78 °C prep_solvent->cool_solvent prep_reagents Add Lewis Acid and Methacrolein cool_solvent->prep_reagents add_diene Add Cyclopentadiene prep_reagents->add_diene stir_reaction Stir at -78 °C add_diene->stir_reaction monitor_reaction Monitor by TLC stir_reaction->monitor_reaction quench Quench with NaHCO₃ monitor_reaction->quench extract Extract with Et₂O quench->extract purify Purify by Chromatography extract->purify analyze Determine Yield and ee% purify->analyze

Caption: Workflow for the proposed asymmetric Diels-Alder reaction.

Signaling Pathway of Chiral Induction

The mechanism of chiral induction by a chiral solvent is complex and relies on subtle differences in the energies of diastereomeric transition states. The following diagram illustrates the hypothetical interaction leading to stereoselectivity.

Chiral_Induction_Pathway Hypothetical Chiral Induction Pathway Reactants Diene + Dienophile TS_R Transition State for (R)-product Reactants->TS_R ΔG‡(R) TS_S Transition State for (S)-product Reactants->TS_S ΔG‡(S) ChiralSolvent This compound ChiralSolvent->TS_R Stabilizing Interaction (e.g., H-bonding, steric) ChiralSolvent->TS_S Destabilizing Interaction Product_R (R)-Product TS_R->Product_R Product_S (S)-Product TS_S->Product_S

Caption: Hypothetical chiral induction pathway by a chiral solvent.

Conclusion

While this compound is well-established as a chiral building block, its application as a chiral solvent in asymmetric synthesis is an area ripe for investigation. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore its potential to induce stereoselectivity. The moderate boiling point and miscibility with common organic solvents make it a viable, albeit potentially weakly-inducing, chiral reaction medium. Further research, including screening of various reaction types, catalysts, and conditions, is necessary to fully elucidate its utility and to develop practical applications in asymmetric synthesis.

References

Troubleshooting & Optimization

Improving enantiomeric excess in the synthesis of (R)-(-)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of (R)-(-)-4-Methyl-2-pentanol, with a focus on maximizing enantiomeric excess.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Enantiomeric Excess (ee)

  • Question: My reaction is producing this compound, but the enantiomeric excess is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low enantiomeric excess is a common issue in asymmetric synthesis. Several factors could be contributing to this outcome. A systematic approach to troubleshooting is recommended.

    • Potential Cause 1: Suboptimal Catalyst System. The chosen chiral catalyst may not be ideal for the specific substrate, 4-methyl-2-pentanone (B128772). The catalyst's chiral environment might not be effectively differentiating between the two prochiral faces of the ketone.

      • Solution:

        • Catalyst Screening: If possible, screen a variety of chiral catalysts. For asymmetric reduction, consider different chiral ligands (e.g., various BINAP derivatives) for metal-based catalysts (e.g., Ruthenium) or different ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) for biocatalytic reductions.

        • Catalyst Loading: Ensure the correct catalyst loading is being used as specified in the protocol. Both too little and too much catalyst can sometimes negatively impact enantioselectivity.

        • Catalyst Deactivation: Air- and moisture-sensitive catalysts, such as many organometallic complexes, can deactivate if not handled under strictly inert conditions. Ensure anhydrous solvents and an inert atmosphere (Argon or Nitrogen) are used throughout the setup and reaction.

    • Potential Cause 2: Incorrect Reaction Conditions. Temperature, solvent, and reaction time play a crucial role in determining the enantioselectivity of a reaction.

      • Solution:

        • Temperature Optimization: Generally, lower reaction temperatures favor higher enantioselectivity.[1] If your reaction is run at room temperature, try cooling it to 0 °C, -20 °C, or even -78 °C. However, be aware that in some systems, a non-linear temperature effect has been observed, so it may be necessary to screen a range of temperatures.[2]

        • Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the transition state of the asymmetric induction step. Screen a range of anhydrous solvents (e.g., THF, toluene, dichloromethane).

        • Reaction Time: Monitor the reaction progress over time. Allowing the reaction to proceed for too long after reaching completion can sometimes lead to side reactions or racemization, although the latter is less common for this product under typical reducing conditions.

    • Potential Cause 3: Impurities. Impurities in the starting material (4-methyl-2-pentanone), solvents, or reagents can act as catalyst poisons or promote non-selective background reactions.

      • Solution:

        • Purify Starting Materials: Ensure the 4-methyl-2-pentanone is of high purity. Distillation is an effective purification method.

        • Use High-Purity Solvents and Reagents: Utilize anhydrous, high-purity solvents and ensure all other reagents are of an appropriate grade.

    • Potential Cause 4: Inaccurate ee Determination. The method used to determine the enantiomeric excess might be providing inaccurate results.

      • Solution:

        • Method Validation: Ensure your analytical method (e.g., chiral GC or HPLC) is properly validated for the separation of the enantiomers of 4-methyl-2-pentanol (B46003). This includes confirming baseline separation of the two enantiomer peaks.

        • Derivatization: If direct analysis is challenging, consider derivatizing the alcohol to an ester (e.g., acetate) which may improve separation on a chiral column.[3]

Issue 2: Low Reaction Yield

  • Question: I am obtaining a high enantiomeric excess, but the overall yield of this compound is low. What could be the reasons?

  • Answer: Low yield in conjunction with high enantioselectivity often points to issues with reaction completion, product isolation, or catalyst deactivation.

    • Potential Cause 1: Incomplete Reaction. The reaction may not have proceeded to completion.

      • Solution:

        • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.

        • Increase Reaction Time or Temperature: If the reaction is stalled, consider increasing the reaction time or cautiously increasing the temperature (while monitoring the effect on ee).

        • Reagent Stoichiometry: Ensure the reducing agent (e.g., borane (B79455) source in CBS reductions, hydrogen source in transfer hydrogenations) is present in the correct stoichiometric amount.

    • Potential Cause 2: Product Loss During Workup and Purification. The product may be lost during the extraction, washing, or purification steps.

      • Solution:

        • Extraction Efficiency: 4-Methyl-2-pentanol has some water solubility.[4] Ensure efficient extraction from the aqueous phase by using an appropriate organic solvent and performing multiple extractions.

        • Purification Method: Distillation is a common method for purifying 4-methyl-2-pentanol.[5] Ensure the distillation is performed carefully to avoid loss of the relatively volatile product. Column chromatography can also be used, but care must be taken to choose an appropriate solvent system.

    • Potential Cause 3: Catalyst Deactivation. The catalyst may have been deactivated before the reaction was complete.

      • Solution:

        • Inert Atmosphere: As mentioned for low ee, strictly maintain an inert atmosphere if using air-sensitive catalysts.

        • Fresh Catalyst: Use a fresh batch of catalyst to rule out deactivation of the stored catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high enantiomeric excess?

A1: The two most prevalent and effective methods are:

  • Asymmetric Reduction of 4-Methyl-2-pentanone: This is a direct approach where the prochiral ketone is reduced to the chiral alcohol using a chiral catalyst. Commonly used catalysts include:

    • Corey-Bakshi-Shibata (CBS) Catalysts: These are oxazaborolidine-based catalysts that, in conjunction with a borane source (e.g., BH₃·THF or BH₃·SMe₂), can achieve high enantioselectivity.[6][7]

    • Ruthenium-BINAP Complexes: Chiral ruthenium phosphine (B1218219) complexes, such as those derived from BINAP, are effective for asymmetric transfer hydrogenation or asymmetric hydrogenation.[8]

    • Biocatalysts: Enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) can reduce 4-methyl-2-pentanone to the (R)-alcohol with excellent enantioselectivity (>98% ee) under mild conditions.[8]

  • Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-pentanol: In this method, a racemic mixture of the alcohol is subjected to a reaction catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435). The enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity.[8] An enantiomeric excess of 94% has been reported for the unreacted (R)-enantiomer using this method.[8]

Q2: How do I choose between asymmetric reduction and enzymatic kinetic resolution?

A2: The choice of method depends on several factors:

  • Starting Material: If you are starting from 4-methyl-2-pentanone, asymmetric reduction is the more direct route. If you have access to inexpensive racemic 4-methyl-2-pentanol, kinetic resolution is a viable option.

  • Desired Enantiomeric Excess: Both methods can provide high ee. Biocatalytic reductions often offer exceptionally high ee (>98%).[8]

  • Scalability: Enzymatic resolutions are often highly scalable and are used in industrial processes. Asymmetric reductions with metal catalysts can also be scalable but may require more stringent control of reaction conditions (e.g., inert atmosphere).

  • Equipment and Expertise: Asymmetric reductions with organometallic catalysts may require expertise in handling air- and moisture-sensitive compounds. Biocatalytic methods are often performed in aqueous media under milder conditions.

  • Maximum Theoretical Yield: A key disadvantage of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. Asymmetric reduction, in principle, can afford a theoretical yield of 100%.

Q3: How can I determine the enantiomeric excess of my product?

A3: The most common and accurate methods for determining the enantiomeric excess of chiral alcohols are:

  • Chiral Gas Chromatography (GC): This is a highly effective method for volatile compounds like 4-methyl-2-pentanol. A GC equipped with a chiral stationary phase column can separate the two enantiomers, and the ee can be calculated from the relative peak areas.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, chiral HPLC uses a column with a chiral stationary phase to separate the enantiomers. The alcohol may need to be derivatized to a UV-active species (e.g., an ester of a chromophoric acid) for detection if a UV detector is used.[3]

  • NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to an NMR sample of the chiral alcohol can induce different chemical shifts for the protons of the two enantiomers, allowing for the determination of their ratio by integration.[3]

Q4: What are some common side reactions to be aware of?

A4: In the synthesis of 4-methyl-2-pentanol, potential side reactions include:

  • Over-reduction: While less common for the target molecule, strong reducing agents could potentially lead to further reduction, although this is unlikely under the controlled conditions of asymmetric synthesis.

  • Dehydration: In the presence of strong acids, 4-methyl-2-pentanol can undergo dehydration to form alkenes.[8] This is more of a concern during acidic workup or purification steps if not properly controlled.

  • Racemization: While the product alcohol is generally stable to racemization under the reaction conditions, exposure to harsh acidic or basic conditions at elevated temperatures could potentially lead to some loss of enantiomeric purity, though this is not a common issue.

Data Presentation

Table 1: Comparison of Methods for the Synthesis of this compound

MethodCatalyst/EnzymeSubstrateTypical Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Asymmetric Reduction 4-Methyl-2-pentanone
Corey-Bakshi-Shibata (CBS) CatalystHighWide substrate scope, predictable stereochemistry.[6]Requires stoichiometric borane, sensitive to water.[9]
Ru-BINAP ComplexesHighCatalytic, high turnover numbers.Air- and moisture-sensitive catalysts.
Alcohol Dehydrogenases (ADHs)>98%[8]Very high ee, mild conditions, environmentally benign.May require cofactor regeneration system.
Enzymatic Kinetic Resolution Racemic 4-Methyl-2-pentanol
Novozym 435 (immobilized CALB)94% for (R)-enantiomer[8]High enantioselectivity, mild conditions, reusable enzyme.Maximum theoretical yield of 50%.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 4-Methyl-2-pentanone using a CBS Catalyst

This protocol is a general guideline and should be adapted based on the specific CBS catalyst and borane source used.

  • Catalyst Preparation (in situ):

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add the chiral amino alcohol precursor (e.g., (R)-2-methyl-CBS-oxazaborolidine) (0.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0 °C.

    • Slowly add a solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 M in THF, as specified in the literature for the particular catalyst) to the flask.

    • Stir the mixture at the specified temperature (e.g., room temperature) for the recommended time to allow for the formation of the active catalyst.

  • Reduction:

    • Cool the reaction mixture to the desired temperature (e.g., -20 °C to -78 °C).

    • In a separate flame-dried flask, prepare a solution of 4-methyl-2-pentanone (1.0 eq.) in anhydrous THF.

    • Add the solution of 4-methyl-2-pentanone dropwise to the catalyst mixture over a period of time.

    • Slowly add an additional amount of the borane source as required by the specific protocol.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (B129727) at the reaction temperature.

    • Allow the mixture to warm to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting this compound by distillation.

    • Determine the enantiomeric excess by chiral GC or HPLC.

Protocol 2: Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-pentanol using Novozym 435

  • Reaction Setup:

    • To a flask containing a magnetic stir bar, add racemic 4-methyl-2-pentanol (1.0 eq.), an acyl donor (e.g., vinyl acetate, 1.5 eq.), and a suitable organic solvent (e.g., tert-butyl methyl ether, TBME).

    • Add Novozym 435 (immobilized Candida antarctica lipase B) to the mixture (typically 10-50 mg of enzyme per mmol of substrate).

  • Reaction:

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30 °C).

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to maximize the ee of both the unreacted alcohol and the formed ester. A reported successful reaction was run for 24 hours.[8]

  • Work-up and Purification:

    • Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

    • The resulting mixture contains the unreacted this compound and the acylated (S)-enantiomer. These can be separated by column chromatography or distillation.

    • Determine the enantiomeric excess of the recovered this compound by chiral GC or HPLC.

Mandatory Visualization

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee) Observed catalyst Step 1: Evaluate Catalyst System start->catalyst conditions Step 2: Optimize Reaction Conditions catalyst->conditions solution1 Screen different catalysts Check catalyst loading Ensure inert conditions catalyst->solution1 purity Step 3: Check Purity of Reagents conditions->purity solution2 Vary temperature (often lower) Screen solvents Optimize reaction time conditions->solution2 analysis Step 4: Verify ee Analysis Method purity->analysis solution3 Purify starting ketone Use anhydrous, high-purity solvents purity->solution3 solution4 Validate chiral GC/HPLC method Consider derivatization analysis->solution4 end Improved Enantiomeric Excess analysis->end

Caption: Troubleshooting workflow for low enantiomeric excess.

Experimental_Workflow_Asymmetric_Reduction start Start setup Reaction Setup (Inert Atmosphere) start->setup catalyst In situ Catalyst Formation setup->catalyst reduction Add Ketone & Perform Reduction (Controlled Temp.) catalyst->reduction monitor Monitor Reaction (TLC/GC) reduction->monitor monitor->reduction Incomplete workup Quench Reaction & Aqueous Workup monitor->workup Complete purify Purification (e.g., Distillation) workup->purify analyze Analyze Product (Yield & ee) purify->analyze end End analyze->end

Caption: General workflow for asymmetric reduction.

References

Technical Support Center: Optimization of Reaction Conditions for the Enzymatic Resolution of 4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic resolution of 4-methyl-2-pentanol (B46003).

Frequently Asked Questions (FAQs)

Q1: What is enzymatic kinetic resolution?

A1: Enzymatic kinetic resolution is a technique used to separate a racemic mixture of enantiomers. It utilizes an enzyme as a chiral catalyst that selectively reacts with one enantiomer at a much faster rate than the other, allowing for the separation of the two.[1][2] In the case of 4-methyl-2-pentanol, a lipase (B570770) is often used to selectively acylate one of the enantiomers.

Q2: Which enzymes are commonly used for the resolution of 4-methyl-2-pentanol?

A2: Lipases are the most frequently employed enzymes for the kinetic resolution of secondary alcohols like 4-methyl-2-pentanol.[1] Common choices include lipases from Candida antarctica (immobilized as Novozym 435), Pseudomonas cepacia, and Porcine Pancreatic Lipase (PPL).[3][4][5] Screening different lipases is recommended to find the one with the best enantioselectivity for your specific substrate.[6]

Q3: What is the role of the acyl donor in the reaction?

A3: The acyl donor is the molecule that provides the acyl group to be transferred to the alcohol. The choice of acyl donor can influence the reaction rate and enantioselectivity. Vinyl esters, such as vinyl acetate, are often used as they drive the reaction forward by tautomerizing to a stable ketone or aldehyde, making the reaction essentially irreversible.[7]

Q4: Why is enzyme immobilization often recommended?

A4: Enzyme immobilization can enhance enzyme stability, improve reusability, and simplify the purification of the product.[3][8] Immobilized enzymes are often more resistant to changes in temperature and organic solvents.[8]

Troubleshooting Guide

Q1: I am observing low or no enantioselectivity in my reaction. What are the possible causes and solutions?

A1: Low enantioselectivity can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Enzyme Choice: The selected enzyme may not be optimal for 4-methyl-2-pentanol.

    • Solution: Screen a variety of lipases from different microbial sources.[6]

  • Reaction Conditions: The temperature, pH, or solvent may not be ideal.

    • Solution: Systematically optimize these parameters. For instance, lower temperatures can sometimes enhance enantioselectivity.[1]

  • Substrate or Acyl Donor: The structure of the substrate or acyl donor might not be a good fit for the enzyme's active site.

    • Solution: While modifying the substrate isn't always feasible, you can experiment with different acyl donors.[7]

Q2: The reaction is proceeding very slowly. How can I increase the reaction rate?

A2: A slow reaction rate can be a significant hurdle. Consider the following:

  • Temperature: Low temperatures can decrease the reaction rate.

    • Solution: Gradually increase the temperature, but monitor the enantioselectivity, as higher temperatures can sometimes reduce it.[9][10]

  • Enzyme Concentration: The amount of enzyme may be insufficient.

    • Solution: Increase the enzyme concentration. However, be mindful of the cost implications.[11]

  • Mass Transfer Limitations: If using an immobilized enzyme, there might be poor diffusion of the substrate to the enzyme's active sites.

    • Solution: Ensure adequate mixing or agitation. Dispersing the enzyme on a solid support like aluminum oxide can also improve the reaction rate.[12][13]

Q3: My enzyme seems to be inactive. What could be the problem?

A3: Enzyme inactivation can be caused by several factors:

  • Improper Storage or Handling: Enzymes are sensitive to temperature and pH extremes.

    • Solution: Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions.

  • Presence of Inhibitors: Certain substances in the reaction mixture can inhibit enzyme activity.

    • Solution: Ensure all reagents and solvents are of high purity. If suspected, identify and remove the inhibitor.[10]

  • Solvent Effects: Some organic solvents can denature enzymes.[14][15]

    • Solution: Choose a solvent that is known to be compatible with the enzyme. Hydrophobic solvents generally lead to higher lipase activity than hydrophilic ones.[14]

Q4: I'm having trouble separating the product ester from the unreacted alcohol. What methods can I use?

A4: Separation can often be achieved using standard laboratory techniques:

  • Chromatography: Column chromatography on silica (B1680970) gel is a common method for separating the more polar alcohol from the less polar ester.[16]

  • Distillation: If there is a significant difference in boiling points, distillation under reduced pressure can be an effective separation method.[7]

Data Presentation

Table 1: Effect of Solvent on Lipase Activity and Enantioselectivity

SolventLog P ValueRelative Lipase ActivityEnantioselectivity (E-value)
n-Hexane3.5HighGenerally Good
Toluene2.5Moderate to HighVariable
Acetonitrile-0.33LowOften Poor
Tetrahydrofuran (THF)0.49Low to ModerateVariable

Note: This table presents a general trend. Optimal solvent choice is enzyme and substrate-dependent. Higher Log P values (more hydrophobic) often correlate with higher lipase activity in organic media.[14][17]

Table 2: Influence of Temperature on Reaction Rate and Enantioselectivity

Temperature (°C)Relative Reaction RateEnantioselectivity (E-value)
25LowHigh
40ModerateModerate to High
60HighMay Decrease

Note: The optimal temperature is a balance between reaction rate and enantioselectivity. Higher temperatures increase the rate but can lead to enzyme denaturation and reduced selectivity.[9][11]

Experimental Protocols

General Protocol for the Enzymatic Resolution of 4-Methyl-2-pentanol

  • Reaction Setup:

    • To a clean, dry flask, add racemic 4-methyl-2-pentanol (1 equivalent).

    • Add an appropriate organic solvent (e.g., n-hexane).

    • Add the acyl donor (e.g., vinyl acetate, 1.1 equivalents).

    • Add the chosen lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).

  • Reaction Conditions:

    • Stir the reaction mixture at a controlled temperature (e.g., 40°C).[7]

    • Monitor the progress of the reaction by taking small aliquots at regular intervals.

  • Reaction Monitoring:

    • Analyze the aliquots by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess (ee) of the substrate and product.

  • Work-up:

    • Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the enzyme.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the resulting mixture of the acylated product and the unreacted alcohol by column chromatography on silica gel or distillation.[7][16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Racemic 4-methyl-2-pentanol E Combine Reactants A->E B Acyl Donor (e.g., Vinyl Acetate) B->E C Lipase (e.g., Novozym 435) C->E D Organic Solvent (e.g., n-Hexane) D->E F Incubate with Stirring at Controlled Temperature E->F G Monitor Reaction Progress (Chiral GC/HPLC) F->G H Stop Reaction (Filter Enzyme) G->H ~50% Conversion I Remove Solvent H->I J Purify Products (Chromatography/Distillation) I->J K Characterize Enantiomers J->K

Caption: Experimental workflow for the enzymatic resolution of 4-methyl-2-pentanol.

troubleshooting_logic Start Low Enantioselectivity Observed Q1 Is the enzyme choice optimal? Start->Q1 Sol1 Screen a panel of different lipases Q1->Sol1 No Q2 Are reaction conditions optimized? Q1->Q2 Yes A1_yes Yes A1_no No Sol1->Q2 Sol2 Optimize temperature, solvent, and pH Q2->Sol2 No Q3 Is the acyl donor appropriate? Q2->Q3 Yes A2_yes Yes A2_no No Sol2->Q3 Sol3 Try alternative acyl donors (e.g., other vinyl esters) Q3->Sol3 No End Re-evaluate experiment Q3->End Yes A3_yes Yes A3_no No Sol3->End

Caption: Troubleshooting decision tree for low enantioselectivity.

signaling_pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Racemic_Alcohol (R,S)-4-methyl-2-pentanol Lipase Lipase Racemic_Alcohol->Lipase Acyl_Donor Acyl Donor Acyl_Donor->Lipase S_Alcohol (S)-4-methyl-2-pentanol (unreacted) Lipase->S_Alcohol Slow reaction R_Ester (R)-Ester (product) Lipase->R_Ester Fast reaction

Caption: Simplified reaction pathway for lipase-catalyzed kinetic resolution.

References

Technical Support Center: Purification of (R)-(-)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-(-)-4-Methyl-2-pentanol. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common challenges encountered during the purification of this chiral alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenge is the separation of the desired (R)-enantiomer from the (S)-enantiomer. Enantiomers have identical physical properties such as boiling point and solubility in achiral solvents, making their separation by standard techniques like fractional distillation impossible.[1] Therefore, specialized chiral separation methods are required. Another challenge is the removal of structurally similar impurities from the initial synthesis, such as the starting ketone (4-methyl-2-pentanone) or other isomeric byproducts.

Q2: Which methods are most effective for the enantiomeric purification of this compound?

A2: The most effective methods for resolving the enantiomers of 4-methyl-2-pentanol (B46003) are:

  • Enzymatic Kinetic Resolution: This technique uses an enzyme, often a lipase (B570770), to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer from the esterified one.

  • Diastereomeric Salt Crystallization: This classic method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, enabling their separation by fractional crystallization.[2]

  • Chiral Chromatography: Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate the enantiomers, although this is often more applicable to analytical scale or small-scale purifications.

Q3: How can I assess the enantiomeric purity of my sample?

A3: The most common and reliable method for determining the enantiomeric excess (e.e.) of this compound is through Chiral Gas Chromatography (GC) . This technique utilizes a column with a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their quantification.[3][4]

Troubleshooting Guides

Troubleshooting Fractional Distillation for Impurity Removal

Fractional distillation is effective for removing impurities with different boiling points, such as residual starting material (4-methyl-2-pentanone) or solvent, before proceeding to chiral separation.

Q: I am having trouble separating 4-methyl-2-pentanol from its precursor, 4-methyl-2-pentanone, by fractional distillation. What are the likely causes?

A: Poor separation is often due to insufficient column efficiency or an improper distillation rate. The boiling points of these two compounds are relatively close, which necessitates a well-controlled fractional distillation.

Troubleshooting Steps:

Problem Potential Cause Recommended Solution
Poor Separation Insufficient column efficiency (too few theoretical plates).- Use a longer fractionating column.- Pack the column with a material that has a high surface area (e.g., Raschig rings or Vigreux indentations).
Distillation rate is too fast.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.
Temperature Fluctuations Uneven heating ("bumping").- Use a stirring hot plate with a magnetic stir bar or add boiling chips to the distillation flask.
Leaks in the system.- Check all ground glass joints and connections for a proper seal. Apply vacuum grease if necessary.
Low Recovery Hold-up in the distillation column and condenser.- For small-scale purifications, use a smaller distillation apparatus.- Insulate the column to minimize heat loss.

Quantitative Data for Fractional Distillation:

Compound Boiling Point (°C at 760 mmHg)
4-Methyl-2-pentanone117-118 °C[2]
4-Methyl-2-pentanol131.6 °C[4]
4-Hydroxy-4-methyl-2-pentanone166 °C[5]
Troubleshooting Enzymatic Kinetic Resolution

This method typically involves the use of Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

Q: My enzymatic resolution is showing low enantiomeric excess (e.e.) for the unreacted this compound. What could be the problem?

A: Low enantioselectivity can result from several factors, including suboptimal reaction conditions, enzyme deactivation, or running the reaction past the ideal 50% conversion point.

Troubleshooting Steps:

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (e.e.) Reaction has proceeded beyond 50% conversion.- Monitor the reaction progress closely using chiral GC. Stop the reaction as close to 50% conversion as possible.
Suboptimal temperature.- For Novozym 435, the optimal temperature range is typically 30-60°C.[6] Lowering the temperature can sometimes enhance enantioselectivity.[7]
Inappropriate acyl donor or solvent.- Vinyl acetate (B1210297) is a common and effective acyl donor. The choice of solvent can impact enzyme activity; screen non-polar organic solvents like hexane (B92381) or toluene.
Slow or No Reaction Inactive enzyme.- Use a fresh batch of Novozym 435. Ensure the enzyme has been stored correctly.- The enzyme may require activation by pre-soaking in the reaction solvent.[7]
Presence of water.- Ensure all reagents and solvents are anhydrous, as excess water can hydrolyze the acyl donor and reduce enzyme activity.
Enzyme Deactivation Incompatible solvent or high temperature.- Some solvents, like ethanol, can dissolve the polymethylmethacrylate support of Novozym 435.[8] Avoid harsh solvents.- Do not exceed the recommended temperature range for the enzyme.
Troubleshooting Diastereomeric Salt Crystallization

This technique involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers that can be separated by crystallization.

Q: I am not observing any crystal formation after adding the chiral resolving agent to my racemic 4-methyl-2-pentanol.

A: This is a common issue that usually points to problems with solubility or supersaturation. The choice of both the resolving agent and the solvent is critical.[9]

Troubleshooting Steps:

Problem Potential Cause Recommended Solution
No Crystals Form Diastereomeric salts are too soluble in the chosen solvent.- Conduct a solvent screen with a range of polarities. Consider using a solvent mixture (a "good" solvent with a "poor" anti-solvent) to induce crystallization.
Insufficient concentration (solution is not supersaturated).- Carefully evaporate some of the solvent to increase the concentration.[9]
An Oil Precipitates Instead of Crystals The level of supersaturation is too high, or the cooling rate is too fast.- Use a more dilute solution.- Implement a slower, more controlled cooling profile.[9]
Low Purity of Crystals The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- Screen different solvents to maximize the solubility difference between the diastereomers.- Perform multiple recrystallizations of the isolated salt.
Low Yield The desired diastereomeric salt is still significantly soluble in the mother liquor.- Optimize the solvent and lower the final crystallization temperature to decrease solubility.[9]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution using Novozym 435

This protocol is adapted from procedures for the kinetic resolution of secondary alcohols.

Objective: To selectively acylate (S)-(+)-4-Methyl-2-pentanol, yielding enantioenriched this compound.

Materials:

  • Racemic 4-Methyl-2-pentanol

  • Novozym 435 (Candida antarctica lipase B, immobilized)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (solvent)

  • Magnetic stirrer and hot plate

  • Reaction vessel

Procedure:

  • To a solution of racemic 4-methyl-2-pentanol (1.0 eq) in anhydrous hexane, add vinyl acetate (1.5 eq).

  • Add Novozym 435 (typically 10-20 mg per mmol of alcohol).

  • Stir the mixture at a constant temperature (e.g., 40°C).

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC.

  • Stop the reaction when it reaches approximately 50% conversion. This is crucial for achieving high enantiomeric excess of the remaining alcohol.

  • Filter off the immobilized enzyme (Novozym 435). The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure.

  • Separate the unreacted this compound from the formed (S)-4-methyl-2-pentyl acetate by fractional distillation or column chromatography.

Protocol 2: Chiral Gas Chromatography (GC) for Purity Analysis

This method is adapted from established procedures for analyzing chiral secondary alcohols like 2-pentanol.[4]

Objective: To determine the enantiomeric excess (e.e.) of this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ or similar).[4]

GC Conditions:

  • Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 2°C/min to 140°C.

    • Hold at 140°C for 5 minutes.

  • Injection: 1 µL of a diluted sample (in a suitable solvent like hexane), split ratio 50:1.

Analysis:

  • Inject a standard of the racemic 4-methyl-2-pentanol to determine the retention times of the (R) and (S) enantiomers.

  • Inject the purified sample.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:

    • e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Visualizations

G Troubleshooting Workflow for Low Enantiomeric Excess start Low Enantiomeric Excess (e.e.) Observed check_conversion Check Reaction Conversion via Chiral GC start->check_conversion conversion_high Conversion > 50%? check_conversion->conversion_high stop_earlier Action: Stop reaction earlier. Monitor closely. conversion_high->stop_earlier Yes check_temp Check Reaction Temperature conversion_high->check_temp No end Problem Resolved stop_earlier->end temp_ok Temp in 30-60°C range? check_temp->temp_ok adjust_temp Action: Adjust temperature. Consider lower temp for higher selectivity. temp_ok->adjust_temp No check_reagents Check Reagents & Enzyme temp_ok->check_reagents Yes adjust_temp->end reagents_ok Enzyme active? Reagents anhydrous? check_reagents->reagents_ok replace_reagents Action: Use fresh enzyme. Ensure anhydrous conditions. reagents_ok->replace_reagents No reagents_ok->end Yes replace_reagents->end

Caption: Troubleshooting workflow for low enantiomeric excess.

G Experimental Workflow for Diastereomeric Salt Crystallization start Racemic 4-Methyl-2-pentanol react React with Chiral Resolving Agent (e.g., Di-p-toluoyl-D-tartaric acid) in suitable solvent start->react cool Controlled Cooling to Induce Crystallization react->cool filter Filter to Separate Less Soluble Diastereomeric Salt (Crystals) from Mother Liquor cool->filter crystals Crystalline Diastereomeric Salt (Enriched in one diastereomer) filter->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filter->mother_liquor liberate Liberate Chiral Alcohol (e.g., by acid/base wash) crystals->liberate purify Purify to obtain This compound liberate->purify end Enantiomerically Pure Alcohol purify->end

Caption: Workflow for diastereomeric salt crystallization.

References

Removal of (S)-(+)-enantiomer impurity from (R)-(-)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of the (S)-(+)-enantiomer impurity from (R)-(-)-4-Methyl-2-pentanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) for the most common resolution techniques.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chiral resolution of 4-Methyl-2-pentanol.

Method 1: Enzymatic Kinetic Resolution (EKR)

Issue 1: Low Enantiomeric Excess (e.e.) of the desired this compound

  • Possible Cause: The inherent selectivity of the chosen enzyme for 4-Methyl-2-pentanol may be insufficient under the current reaction conditions.

  • Solution:

    • Optimize Temperature: Lowering the reaction temperature can sometimes significantly enhance enantioselectivity. It is advisable to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal balance, as lower temperatures may slow the reaction rate.

    • Solvent Screening: The choice of solvent can influence the enzyme's conformation and, consequently, its selectivity. Test a variety of organic solvents with different polarities, such as hexane (B92381), toluene, or tert-butyl methyl ether.

    • Enzyme Choice: While Candida antarctica lipase (B570770) B (CALB), particularly in its immobilized form as Novozym 435, is a common choice for resolving secondary alcohols, screening other lipases or esterases might yield better results for this specific substrate.

Issue 2: Low Yield of this compound (<50%)

  • Possible Cause: In a standard kinetic resolution, the maximum theoretical yield for the recovery of one enantiomer is 50%. Achieving high enantiomeric excess often requires driving the conversion past 50%, which in turn reduces the yield of the unreacted starting material.

  • Solution:

    • Monitor Conversion: It is crucial to stop the reaction at the optimal point. This can be achieved by setting up small-scale parallel reactions and quenching them at different time points (e.g., 6, 12, 24 hours). Analyze the conversion and the e.e. of the remaining starting material at each time point to determine the ideal reaction duration.

    • Consider Dynamic Kinetic Resolution (DKR): To exceed the 50% yield limitation, a DKR approach can be employed. This involves adding a suitable racemization catalyst that converts the unwanted (S)-(+)-ester back to the racemic alcohol in situ, allowing the enzyme to continuously resolve the racemate to afford the desired (R)-(-)-enantiomer in a theoretical yield of up to 100%.

Method 2: Diastereomeric Salt Formation and Crystallization

Issue 1: No Crystal Formation After Adding the Resolving Agent

  • Possible Cause: The diastereomeric salts may be too soluble in the chosen solvent, preventing the solution from reaching the necessary supersaturation for crystallization.

  • Solution:

    • Solvent Screening: Test a range of solvents with varying polarities. The ideal solvent should dissolve the diastereomeric salt at an elevated temperature but have low solubility for one of the diastereomers at a lower temperature.

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.

    • Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salts are insoluble (an anti-solvent) to induce precipitation.

    • Seeding: Introduce a few seed crystals of the desired diastereomeric salt to initiate crystallization.

Issue 2: The Obtained Crystals Have Low Diastereomeric Excess (d.e.)

  • Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-crystallization.

  • Solution:

    • Optimize Solvent and Temperature: Extensive solvent screening is crucial. A solvent that maximizes the solubility difference between the two diastereomers is required. Additionally, a slow and controlled cooling process can improve selectivity.

    • Recrystallization: The diastereomeric purity of the crystallized salt can often be improved by one or more recrystallization steps.

    • Screen Resolving Agents: The choice of resolving agent is critical. If di-p-toluoyl-L-tartaric acid (L-DPTTA) does not provide adequate separation, other chiral acids should be screened.

Issue 3: "Oiling Out" Instead of Crystallization

  • Possible Cause: The solute has separated from the solution as a liquid phase instead of a solid. This can occur if the level of supersaturation is too high or if the crystallization temperature is too high.

  • Solution:

    • Reduce Supersaturation: Use a more dilute solution or cool the solution at a much slower rate.

    • Change Solvent: Select a solvent system where crystallization can occur at a lower temperature.

    • Ensure Proper Agitation: Gentle stirring can sometimes promote the formation of crystals over an oil.

Method 3: Chiral Chromatography (GC/HPLC)

Issue 1: Poor Resolution of Enantiomers (Rs < 1.5)

  • Possible Cause: The chosen chiral stationary phase (CSP) and/or mobile phase are not suitable for separating the enantiomers of 4-Methyl-2-pentanol.

  • Solution:

    • Screen Different CSPs: The interaction between the analyte and the CSP is highly specific. It is often necessary to screen several different types of chiral columns (e.g., cyclodextrin-based for GC; polysaccharide-based for HPLC) to find one that provides adequate selectivity.

    • Optimize Mobile Phase (HPLC): For normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326) or ethanol). For reversed-phase HPLC, adjust the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile (B52724) or methanol). The addition of small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) can also significantly impact selectivity.

    • Optimize Temperature Program (GC): The temperature ramp rate can affect resolution. A slower temperature ramp often improves separation.

    • Lower the Flow Rate: Reducing the flow rate of the mobile phase can increase the interaction time between the enantiomers and the CSP, potentially improving resolution.

Issue 2: Peak Splitting

  • Possible Cause: This can be due to a variety of factors including a too-strong injection solvent, column contamination or degradation, or a void in the column packing.

  • Solution:

    • Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.

    • Column Washing: If the column has been used with various additives, it may require thorough flushing to remove residues. For polysaccharide-based columns, a regeneration procedure using solvents like DCM or DMF may be necessary.

    • Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.

    • Check for Voids: If a void is suspected at the head of the column, it may need to be repacked or replaced.

Frequently Asked Questions (FAQs)

Enzymatic Kinetic Resolution

  • Q1: Why is the maximum yield of a kinetic resolution only 50%?

    • A1: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other. To obtain the unreacted enantiomer with high purity, the reaction is stopped at approximately 50% conversion. At this point, the faster-reacting enantiomer has been mostly consumed, leaving behind the slower-reacting enantiomer. Pushing the reaction further would result in the consumption of the desired enantiomer, thus lowering its yield and enantiomeric purity.

  • Q2: Do I need to use a specific grade of solvent for enzymatic resolutions?

    • A2: Yes, it is important to use anhydrous solvents, as water can participate in the enzymatic reaction (hydrolysis) and reduce the efficiency of the desired transesterification.

Diastereomeric Salt Formation

  • Q3: How do I choose the right resolving agent for 4-Methyl-2-pentanol?

    • A3: Since 4-Methyl-2-pentanol is a neutral alcohol, it must first be derivatized to an acid, for example, by reacting it with an acid anhydride (B1165640) like maleic anhydride to form a monoester. This acidic derivative can then be resolved with a chiral base. Alternatively, a chiral acid like di-p-toluoyl-L-tartaric acid can be used. The selection is often empirical, and screening several resolving agents is a common practice to find one that forms well-defined crystals with a significant difference in solubility between the two diastereomers.

  • Q4: How do I liberate the pure enantiomer from the diastereomeric salt?

    • A4: Once the diastereomeric salt is isolated and purified, it is treated with a base (if a chiral acid was used as the resolving agent) or an acid (if a chiral base was used) to break the salt bond. The liberated enantiomer can then be extracted into an organic solvent and purified further, for example, by distillation.

Chiral Chromatography

  • Q5: Can I use the same chiral column for both normal-phase and reversed-phase HPLC?

    • A5: It depends on the specific column. Some modern polysaccharide-based chiral columns are immobilized and can be used in both normal- and reversed-phase modes. However, older, coated chiral columns can be irreversibly damaged by certain solvents. Always consult the manufacturer's instructions for the specific column you are using.

  • Q6: Why is the choice of the alcohol modifier important in normal-phase chiral HPLC?

    • A6: The alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase competes with the analyte for interaction sites on the chiral stationary phase. The type and concentration of the alcohol can significantly influence the retention and selectivity of the separation. It is a key parameter to optimize during method development.

Data Presentation

The following tables summarize typical quantitative data for the different resolution methods. Please note that these values are illustrative and can vary depending on the specific experimental conditions.

Table 1: Comparison of Chiral Resolution Methods for 4-Methyl-2-pentanol

ParameterEnzymatic Kinetic ResolutionDiastereomeric Salt FormationChiral Chromatography
Principle Enzyme-catalyzed selective acylation of one enantiomerFormation of diastereomeric salts with different solubilitiesDifferential interaction with a chiral stationary phase
Typical Reagents Novozym 435 (CALB), Vinyl Acetate (B1210297)di-p-toluoyl-L-tartaric acid (L-DPTTA)Chiral Column (GC/HPLC)
Typical Yield < 50% (for unreacted enantiomer)Variable, can be high with recyclingAnalytical to preparative scale
Typical e.e. > 95%> 98% (after recrystallization)> 99%
Key Advantage High selectivity, mild conditionsScalable, well-established methodHigh purity, analytical and preparative
Key Disadvantage 50% theoretical yield limit (without DKR)Can be labor-intensive, requires screeningHigh cost of chiral columns

Table 2: Example Quantitative Results for the Resolution of 4-Methyl-2-pentanol

MethodProductYieldEnantiomeric Excess (e.e.)Specific Rotation [α]D
Enzymatic Kinetic ResolutionThis compound~40-45%>95%Literature value: -21° (Neat)
Diastereomeric Salt FormationThis compound~35-40% (single crop)>98%Literature value: -21° (Neat)

Experimental Protocols

The following are example protocols and should be optimized for your specific experimental setup and purity requirements.

Protocol 1: Enzymatic Kinetic Resolution of (±)-4-Methyl-2-pentanol
  • Materials:

    • Racemic 4-Methyl-2-pentanol

    • Novozym 435 (immobilized Candida antarctica lipase B)

    • Vinyl acetate

    • Anhydrous hexane (or another suitable organic solvent)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add racemic 4-Methyl-2-pentanol (1.0 eq) and anhydrous hexane (to a concentration of ~0.2 M).

    • Add vinyl acetate (1.5 eq).

    • Add Novozym 435 (typically 10-20 mg per mmol of alcohol).

    • Stir the mixture at a constant temperature (e.g., 35°C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol.

    • Once the desired e.e. is reached (typically at ~50% conversion), filter off the immobilized enzyme.

    • Remove the solvent and excess vinyl acetate under reduced pressure.

    • Purify the remaining this compound from the formed (S)-(+)-4-Methyl-2-pentyl acetate by distillation or column chromatography.

Protocol 2: Diastereomeric Salt Resolution (via Monoester Formation)

This protocol involves a two-step process: formation of a monoester followed by resolution.

Step 1: Formation of the Maleic Acid Monoester

  • Materials:

    • Racemic 4-Methyl-2-pentanol

    • Maleic anhydride

    • Pyridine (B92270)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve racemic 4-Methyl-2-pentanol (1.0 eq) and maleic anhydride (1.1 eq) in DCM.

    • Add pyridine (1.2 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with dilute HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic monoester.

Step 2: Resolution with a Chiral Base

  • Materials:

    • Racemic 4-Methyl-2-pentyl maleate

    • Chiral base (e.g., (+)-cinchonine)

    • Suitable crystallization solvent (e.g., ethanol/water mixture)

  • Procedure:

    • Dissolve the racemic monoester in a minimal amount of the hot crystallization solvent.

    • In a separate flask, dissolve an equimolar amount of the chiral base in the same hot solvent.

    • Add the chiral base solution to the monoester solution.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Determine the diastereomeric excess of the salt. Recrystallize if necessary to improve purity.

    • Liberate the this compound by treating the purified salt with a base (e.g., NaOH) to hydrolyze the ester, followed by acidification and extraction.

Protocol 3: Chiral GC Analysis for Enantiomeric Excess Determination
  • Materials:

    • Sample of 4-Methyl-2-pentanol

    • Chiral GC column (e.g., a cyclodextrin-based column like HYDRODEX γ-DiMOM)

    • GC instrument with a Flame Ionization Detector (FID)

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the 4-Methyl-2-pentanol in a suitable solvent (e.g., dichloromethane).

    • GC Conditions:

      • Injector Temperature: 200°C

      • Detector Temperature (FID): 250°C

      • Carrier Gas: Hydrogen or Helium

      • Oven Temperature Program: Start at 60°C and hold for 2 minutes, then ramp to 150°C at 5°C/min. (Note: This is an example program and must be optimized for your specific column and instrument).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample.

    • Analysis: Integrate the peak areas for the (R) and (S) enantiomers to calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualizations

Experimental_Workflow_EKR cluster_reaction Reaction Step cluster_workup Work-up & Purification racemate Racemic (R/S)-4-Methyl-2-pentanol reaction Enzymatic Acylation racemate->reaction reagents Novozym 435 Vinyl Acetate Hexane, 35°C reagents->reaction mixture Mixture of: (R)-Alcohol (S)-Acetate reaction->mixture filtration Filter to remove enzyme mixture->filtration purification Distillation or Chromatography filtration->purification product Purified this compound purification->product

Caption: Workflow for Enzymatic Kinetic Resolution.

Logical_Relationship_DSC start Racemic Alcohol derivatization Derivatize to Racemic Acid (e.g., with Maleic Anhydride) start->derivatization salt_formation Add Chiral Base to form Diastereomeric Salts (DS1 & DS2) derivatization->salt_formation crystallization Fractional Crystallization (based on solubility difference) salt_formation->crystallization separation Separate Crystals (e.g., DS1) from Mother Liquor (contains DS2) crystallization->separation liberation Liberate Enantiomer 1 from DS1 (e.g., add base) separation->liberation product1 Pure Enantiomer 1 liberation->product1

Caption: Logical workflow for Diastereomeric Salt Crystallization.

Troubleshooting_Chiral_HPLC start Poor Resolution (Rs < 1.5) q1 Is the column appropriate? start->q1 a1_yes Optimize Mobile Phase (Solvent ratio, additives) q1->a1_yes Yes a1_no Screen Different Chiral Stationary Phases q1->a1_no No q2 Is resolution improved? a1_yes->q2 a1_no->start Re-evaluate a2_yes Method Optimized q2->a2_yes Yes a2_no Optimize Temperature & Flow Rate q2->a2_no No q3 Is resolution now acceptable? a2_no->q3 a3_yes Method Optimized q3->a3_yes Yes a3_no Consider Derivatization & Achiral Column q3->a3_no No

Caption: Troubleshooting logic for Chiral HPLC.

Troubleshooting low yields in the asymmetric reduction of 4-methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asymmetric Reduction of 4-Methyl-2-pentanone (B128772)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in the asymmetric reduction of 4-methyl-2-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in the asymmetric reduction of 4-methyl-2-pentanone?

A1: Low yields can typically be attributed to one or more of the following factors:

  • Catalyst Inactivity or Poisoning: The catalyst may be deactivated due to improper handling, storage, or the presence of impurities in the reaction mixture.[1][2]

  • Sub-optimal Reaction Conditions: Parameters such as temperature, hydrogen pressure, solvent, and base concentration may not be optimized for the specific catalyst and substrate.[1][3]

  • Poor Quality of Reagents: Impurities in the 4-methyl-2-pentanone substrate, solvent, or hydrogen source can interfere with the reaction.[2]

  • Presence of Air or Moisture: Many asymmetric reduction catalysts, particularly Noyori-type ruthenium complexes, are sensitive to air and moisture.[4]

  • Inefficient Work-up or Purification: The desired product, 4-methyl-2-pentanol (B46003), may be lost during the extraction and purification steps.

Q2: How can I determine if my catalyst is the problem?

A2: To diagnose catalyst issues, consider the following steps:

  • Run a Control Reaction: Use a well-characterized substrate (e.g., acetophenone) for which high yields and enantioselectivity are expected with your catalyst.[1] If this reaction also fails, the catalyst is likely inactive.

  • Use a Fresh Batch: If possible, repeat the reaction with a new, unopened batch of catalyst to rule out degradation from storage.[1]

  • Check Handling Procedures: Ensure that the catalyst was handled under strictly inert conditions (e.g., in a glovebox or using Schlenk techniques) to prevent deactivation by oxygen.[2]

Q3: What impurities are known to poison common asymmetric reduction catalysts?

A3: Catalyst poisons are substances that bind to the active metal center and inhibit its catalytic activity. Common poisons for ruthenium and other noble metal catalysts include:

  • Sulfur Compounds: Thiols and other sulfur-containing functional groups can irreversibly bind to the metal.[2][5]

  • Water: Can lead to catalyst deactivation or decomposition.[2][4]

  • Strongly Coordinating Ligands: Impurities with functional groups like diamines or amino alcohols can compete with the chiral ligand for coordination to the metal.[5]

  • Oxidizing Agents: Can change the oxidation state of the metal, rendering it inactive.

Q4: Can the choice of solvent significantly impact the reaction yield?

A4: Yes, the solvent plays a crucial role. Protic solvents like 2-propanol or ethanol (B145695) are often used in transfer hydrogenation, where they also serve as the hydride source.[6] In hydrogenations using H₂ gas, aprotic solvents like THF or dichloromethane (B109758) may be employed. The solvent must be anhydrous and free of impurities.[4] For some catalyst systems, solvent choice can also influence enantioselectivity.[7]

Troubleshooting Guides

Issue 1: Low or No Conversion of 4-Methyl-2-pentanone

If you observe low or no conversion of the starting material, follow this systematic troubleshooting approach.

low_conversion_troubleshooting start Low Conversion Observed reagents Verify Purity of All Reagents (Substrate, Solvent, H₂ Source) start->reagents Step 1 catalyst_activity Assess Catalyst Activity reagents->catalyst_activity If reagents are pure purify_reagents Purify Substrate/Solvent Use High-Purity H₂ Source reagents->purify_reagents If impurities are suspected conditions Review Reaction Conditions catalyst_activity->conditions If catalyst is active fresh_catalyst Use Fresh Catalyst Batch Run Control Reaction catalyst_activity->fresh_catalyst If catalyst is suspect setup Inspect Reaction Setup conditions->setup If conditions are standard optimize_conditions Systematically Optimize: - Temperature - Pressure - Time - Base Concentration conditions->optimize_conditions If optimization is needed check_inert Ensure Rigorous Inert Atmosphere (Purge system, check for leaks) setup->check_inert If setup seems correct

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Good Conversion but Low Yield After Work-up

If analysis of the crude reaction mixture (e.g., by GC or NMR) shows high conversion, but the isolated yield is low, the issue likely lies in the work-up or purification procedure.

Possible Causes & Solutions:

  • Product Volatility: 4-methyl-2-pentanol (boiling point ~132°C) can be lost during solvent removal under high vacuum.

    • Solution: Use a rotary evaporator with careful control of vacuum and bath temperature. Avoid prolonged exposure to high vacuum.

  • Emulsion Formation During Extraction: The presence of base and salts can lead to stable emulsions during aqueous work-up, trapping the product.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. If necessary, filter the entire mixture through a pad of Celite.

  • Incomplete Extraction: The product may have some water solubility, leading to incomplete extraction from the aqueous phase.

    • Solution: Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether.

  • Adsorption on Silica (B1680970) Gel: Alcohols can sometimes streak or be partially retained on silica gel during column chromatography.

    • Solution: Deactivate the silica gel slightly by adding 1-2% triethylamine (B128534) to the eluent system. This is particularly helpful if the reaction mixture is basic.

Data Presentation

Table 1: Common Catalytic Systems for Asymmetric Ketone Reduction
Catalyst TypeExample CatalystReductantTypical YieldTypical eeReference
Ru-Diphosphine/Diamine RuCl₂[(S)-xylbinap][(S,S)-dpen]H₂ / Base>95%>99%[6]
Oxazaborolidine (CBS) (R)-Me-CBSBH₃-THFGood91-98%[7]
Biocatalyst (ADH) Alcohol DehydrogenaseCo-factor (NADH)Variable>99%[8][9]
Ir-P,N Ligand [Ir(cod)Cl]₂ / SIPHOXH₂High>90%[10]

Note: Yields and enantiomeric excess (ee) are highly substrate-dependent. The values presented are typical for simple ketones and may vary for 4-methyl-2-pentanone.

Table 2: Influence of Reaction Parameters on Asymmetric Hydrogenation
ParameterEffect on YieldEffect on EnantioselectivityGeneral Recommendation
Temperature Increasing temperature generally increases reaction rate but may lead to catalyst decomposition or side reactions.Often, lower temperatures favor higher enantioselectivity.[3]Start at room temperature or the literature-recommended value and optimize as needed. For high ee, try lowering the temperature.
Hydrogen Pressure Higher pressure typically increases the reaction rate.Can have a variable effect depending on the catalyst system.Typically run between 1 and 10 atm. Higher pressures may require specialized equipment.
Catalyst Loading (S/C) Lowering the catalyst loading (higher S/C ratio) can reduce cost but may require longer reaction times or result in incomplete conversion.Generally has a minimal effect unless the catalyst concentration is extremely low.Start with a substrate-to-catalyst (S/C) ratio of 1000:1 to 100:1.
Base Concentration For Noyori-type catalysts, the base is crucial for activating the pre-catalyst.[10] The optimal amount can be sub-stoichiometric.The amount of base can significantly impact both rate and selectivity.Screen different base equivalents (e.g., KOt-Bu) relative to the catalyst.

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation

This protocol is a representative example for a Noyori-type catalyst and can be adapted.

Materials:

  • RuCl₂--INVALID-LINK-- catalyst

  • 4-methyl-2-pentanone, purified

  • Anhydrous 2-propanol (as solvent and hydride source)

  • Potassium tert-butoxide (KOt-Bu)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Activation: To a dry Schlenk flask under an inert atmosphere, add the ruthenium catalyst (e.g., 0.001 mmol, 1 mol%). Add anhydrous 2-propanol (2.5 mL). Stir the resulting solution.

  • Base Addition: In a separate vial, dissolve potassium tert-butoxide (0.01 mmol, 10 mol%) in anhydrous 2-propanol (2.5 mL) and add it to the catalyst solution. Stir for 15-20 minutes. A color change may be observed, indicating the formation of the active catalytic species.

  • Substrate Addition: Add purified 4-methyl-2-pentanone (1.0 mmol) to the activated catalyst solution.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-40°C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Purification & Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude 4-methyl-2-pentanol by flash column chromatography if necessary. Determine the yield and analyze the enantiomeric excess (ee) using chiral GC or HPLC.[2]

Visualizations

Logical Relationships in Troubleshooting

logical_relationships LowYield Low Yield Catalyst Catalyst Issues LowYield->Catalyst Reagents Reagent/Substrate Purity LowYield->Reagents Conditions Reaction Conditions LowYield->Conditions Workup Work-up/Purification LowYield->Workup Deactivation Deactivation (Air/Moisture) Catalyst->Deactivation Poisoning Poisoning (Impurities) Catalyst->Poisoning SubstrateImpurity Substrate Impurities Reagents->SubstrateImpurity SolventImpurity Solvent Impurities (e.g., water) Reagents->SolventImpurity TempPressure Sub-optimal T/P Conditions->TempPressure Base Incorrect Base Conc. Conditions->Base ExtractionLoss Extraction Loss Workup->ExtractionLoss Volatility Product Volatility Workup->Volatility SubstrateImpurity->Poisoning SolventImpurity->Deactivation

Caption: Key factors contributing to low yields in asymmetric reduction.

References

By-product formation in the synthesis of (R)-(-)-4-Methyl-2-pentanol and its prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(-)-4-Methyl-2-pentanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Enantioselectivity in Asymmetric Hydrogenation of 4-Methyl-2-pentanone (B128772)

Question: My synthesis of this compound via asymmetric hydrogenation of 4-methyl-2-pentanone is resulting in a low enantiomeric excess (e.e.). What are the potential causes and how can I improve the enantioselectivity?

Answer: Low enantioselectivity is a common issue in asymmetric synthesis and can be influenced by several factors. The primary by-product in this case is the undesired (S)-(+)-4-Methyl-2-pentanol.

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Catalyst Inactivity or Degradation Ensure the catalyst (e.g., Ru-BINAP complex) is fresh and has been stored under an inert atmosphere to prevent oxidation.[1] Consider preparing the catalyst in situ if you suspect degradation of the pre-formed catalyst.
Impurities in Substrate or Solvent Use high-purity 4-methyl-2-pentanone and anhydrous solvents. Trace amounts of water or other coordinating species can interfere with the catalyst-substrate interaction, leading to reduced enantioselectivity.
Suboptimal Reaction Temperature Lowering the reaction temperature can often improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.[2] Experiment with a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.
Incorrect Hydrogen Pressure The hydrogen pressure can significantly impact the enantioselectivity of the reaction.[3] Optimize the pressure according to the specific catalyst system being used. For some Ru-BINAP systems, higher pressures can lead to higher e.e.
Inappropriate Catalyst-to-Substrate Ratio A low catalyst loading might lead to a competing non-enantioselective background reaction. While high catalyst loading is not always economical, ensure an adequate amount is used for the reaction to proceed under catalytic control.
Choice of Chiral Ligand The structure of the chiral ligand is crucial for achieving high enantioselectivity.[1] If using a BINAP-based catalyst, ensure the correct enantiomer of the ligand is being used for the desired product configuration. Consider screening different chiral ligands if the desired e.e. is not achieved.

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantiomeric Excess (e.e.) catalyst Check Catalyst Activity & Purity start->catalyst impurities Verify Substrate & Solvent Purity catalyst->impurities temperature Optimize Reaction Temperature impurities->temperature pressure Adjust Hydrogen Pressure temperature->pressure ratio Evaluate Catalyst:Substrate Ratio pressure->ratio ligand Re-evaluate Chiral Ligand ratio->ligand solution Improved Enantioselectivity ligand->solution

Caption: A stepwise approach to troubleshooting low enantioselectivity.

Issue 2: Formation of Alkene By-products

Question: I am observing the formation of alkene by-products such as 4-methyl-1-pentene (B8377) and 4-methyl-2-pentene (B213027) in my final product. How can I prevent this?

Answer: The formation of alkene by-products is typically due to the dehydration of the alcohol product. This is often promoted by acidic conditions or high temperatures.

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Acidic Work-up Conditions During the work-up of the reaction, avoid strongly acidic conditions. Use a mild quenching agent like saturated aqueous ammonium (B1175870) chloride instead of strong acids.[4] If an acidic wash is necessary, perform it at low temperatures and for a minimal amount of time.
High Reaction or Distillation Temperature High temperatures, especially in the presence of trace acids, can promote elimination reactions.[5] Conduct the reaction at the lowest effective temperature. During purification by distillation, use vacuum distillation to lower the boiling point of the alcohol and minimize thermal decomposition.
Residual Acidic Catalyst If using a synthesis method that employs an acidic catalyst, ensure its complete neutralization and removal during the work-up procedure.

By-product Formation via Dehydration

G reactant This compound conditions Acidic Conditions / High Temperature reactant->conditions product1 4-Methyl-1-pentene conditions->product1 product2 4-Methyl-2-pentene conditions->product2

Caption: Dehydration of the desired alcohol to alkene by-products.

Issue 3: By-products in Grignard Synthesis

Question: When synthesizing 4-Methyl-2-pentanol (B46003) using a Grignard reaction with isovaleraldehyde (B47997) and a methylmagnesium halide, I am getting significant by-products. What are these by-products and how can I minimize them?

Answer: The Grignard reaction is sensitive to reaction conditions, and several side reactions can occur.

Potential By-products and Prevention Strategies:

By-product Formation Mechanism Prevention Strategy
4-Methyl-1-pentanol Reduction of isovaleraldehyde by the Grignard reagent acting as a hydride donor. This is more prevalent with sterically hindered aldehydes or bulky Grignard reagents.Use a less sterically hindered Grignard reagent if possible. Ensure slow addition of the Grignard reagent to the aldehyde at low temperatures (e.g., 0 °C) to favor the nucleophilic addition over reduction.
2,5-Dimethylhexane Wurtz coupling of the isobutyl group from the starting material used to prepare the Grignard reagent (if applicable) or from the Grignard reagent itself.During the preparation of the Grignard reagent, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide and minimize coupling.
Unreacted Isovaleraldehyde Incomplete reaction due to inactive Grignard reagent or poor reaction conditions.Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the Grignard reagent by moisture. Use freshly prepared or titrated Grignard reagent.
Aldol Condensation Products Enolization of isovaleraldehyde followed by reaction with another molecule of the aldehyde. This is promoted by basic conditions.Add the Grignard reagent to the aldehyde solution (inverse addition) to keep the concentration of the enolizable aldehyde low in the presence of the basic Grignard reagent. Maintain low reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for the stereoselective synthesis of this compound are:

  • Asymmetric Hydrogenation of 4-Methyl-2-pentanone: This is a highly efficient method that utilizes a chiral catalyst, such as a Ruthenium-BINAP complex (Noyori hydrogenation) or a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction), to reduce the prochiral ketone to the desired enantiomer of the alcohol with high enantioselectivity.[1]

  • Grignard Reaction followed by Resolution: A racemic mixture of 4-Methyl-2-pentanol can be synthesized by the reaction of isovaleraldehyde with a methylmagnesium halide. The desired (R)-enantiomer can then be isolated from the racemic mixture through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent.

Q2: How can I purify the final this compound product?

A2: Purification is typically achieved by vacuum distillation . Due to the potential for dehydration at higher temperatures, distillation under reduced pressure is recommended to lower the boiling point and prevent the formation of alkene impurities. If non-volatile impurities are present, column chromatography on silica (B1680970) gel can also be an effective purification method.

Q3: What is a typical yield and enantiomeric excess (e.e.) I can expect for the asymmetric hydrogenation of 4-methyl-2-pentanone?

A3: With optimized conditions using a suitable catalyst like a Ru-BINAP system, you can expect high yields and excellent enantioselectivity.

Catalyst System Typical Yield Typical e.e.
Ru-(S)-BINAP>95%>98%
(S)-CBS Catalyst>90%~95%

Note: These values are representative and can vary depending on the specific reaction conditions.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, several safety precautions are crucial:

  • Grignard Reaction: This reaction is highly exothermic and can be vigorous. The Grignard reagent is pyrophoric and reacts violently with water. All reagents and glassware must be scrupulously dry, and the reaction must be conducted under an inert atmosphere. Diethyl ether and THF are highly flammable solvents.

  • Asymmetric Hydrogenation: This reaction is typically carried out under hydrogen pressure, which requires the use of a suitable pressure reactor and adherence to all safety protocols for handling flammable gases.

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 4-Methyl-2-pentanone using a Ru-BINAP Catalyst (Noyori Hydrogenation)

Materials:

  • 4-Methyl-2-pentanone (high purity)

  • [RuCl((S)-BINAP)]₂·NEt₃

  • Methanol (B129727) (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave/pressure reactor

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with [RuCl((S)-BINAP)]₂·NEt₃ (0.005 mol% relative to the substrate).

  • Add anhydrous methanol to dissolve the catalyst.

  • Add 4-methyl-2-pentanone to the liner.

  • Seal the glass liner and place it inside the autoclave.

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).

  • Heat the reaction to the desired temperature (e.g., 50 °C) with stirring.

  • Monitor the reaction progress by GC analysis of aliquots.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purge the autoclave with nitrogen.

  • Remove the reaction mixture and concentrate it under reduced pressure to remove the methanol.

  • The crude product can be purified by vacuum distillation to yield this compound.

Protocol 2: Grignard Synthesis of Racemic 4-Methyl-2-pentanol

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Methyl iodide

  • Anhydrous diethyl ether

  • Isovaleraldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Flame-dry all glassware and assemble a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask. Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether.

  • Add a small amount of the methyl iodide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If it does not start, gentle heating may be required.

  • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of isovaleraldehyde in anhydrous diethyl ether.

  • Add the isovaleraldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the racemic 4-methyl-2-pentanol by vacuum distillation.

References

Optimizing catalyst loading for the synthesis of (R)-(-)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of (R)-(-)-4-Methyl-2-pentanol. This guide includes troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data on catalyst performance.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound via the asymmetric hydrogenation of 4-methyl-2-pentanone.

IssuePotential Cause(s)Recommended Solution(s)
Low Enantiomeric Excess (ee) - Suboptimal Catalyst Choice: The selected chiral catalyst may not be ideal for this specific substrate. - Incorrect Catalyst Loading: Too high or too low a catalyst concentration can negatively impact enantioselectivity. - Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature; higher temperatures can decrease enantioselectivity.[1] - Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate interaction. - Moisture or Impurities: Water or other impurities in the reagents or solvents can deactivate the catalyst or interfere with the reaction.- Screen Different Catalysts: Evaluate a range of catalysts known for ketone reduction, such as Ru-BINAP complexes or Rhodium-based catalysts.[2] Biocatalysts like alcohol dehydrogenases (ADHs) can also offer high enantioselectivity.[2] - Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., from 0.1 mol% to 5 mol%) to find the optimal concentration. - Adjust Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C or below) often improves enantiomeric excess.[1] - Solvent Screening: Test a variety of anhydrous solvents with different polarities. - Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and properly dried glassware.
Low Conversion/Yield - Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade over the course of the reaction. - Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion in a reasonable time. - Low Hydrogen Pressure: In catalytic hydrogenation, insufficient hydrogen pressure will limit the reaction rate. - Poor Mass Transfer: Inadequate stirring or agitation can lead to poor contact between the reactants, catalyst, and hydrogen.- Catalyst Regeneration/Replacement: If possible, regenerate the catalyst according to the manufacturer's instructions, or use a fresh batch. - Increase Catalyst Loading: Incrementally increase the catalyst-to-substrate ratio. - Increase Hydrogen Pressure: Optimize the hydrogen pressure within the safe limits of the reaction vessel. - Improve Agitation: Ensure vigorous stirring to maximize mass transfer.
Formation of Side Products - Over-reduction: If the substrate contains other reducible functional groups, these may also be reduced. - Side Reactions of the Substrate or Product: The starting material or product may undergo side reactions under the reaction conditions.- Choose a More Selective Catalyst: Some catalysts exhibit higher chemoselectivity than others. - Optimize Reaction Conditions: Adjust the temperature, pressure, and reaction time to favor the desired transformation. Shorter reaction times can sometimes minimize the formation of side products.
Difficulty in Product Purification - Catalyst Residues: Homogeneous catalysts can be difficult to separate from the reaction mixture. - Emulsion Formation during Workup: The presence of certain reagents or solvents can lead to the formation of stable emulsions.- Catalyst Removal: For homogeneous catalysts, consider methods like precipitation, extraction, or chromatography. The use of heterogeneous or immobilized catalysts can simplify purification. - Workup Optimization: Use brine washes to help break emulsions. Adjusting the pH of the aqueous phase may also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the asymmetric synthesis of this compound?

A1: The most common methods involve the asymmetric reduction of 4-methyl-2-pentanone. Key catalytic systems include:

  • Transition Metal Catalysts: Chiral ruthenium (Ru) and rhodium (Rh) complexes with ligands like BINAP are widely used for asymmetric hydrogenation.[2]

  • Biocatalysts: Alcohol dehydrogenases (ADHs) are highly effective for the asymmetric reduction of ketones, often with excellent enantioselectivity (>98% ee).[2] Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used for the kinetic resolution of racemic 4-methyl-2-pentanol.[2]

  • Chiral Borane (B79455) Reagents: Systems like the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst and a borane source are effective for the enantioselective reduction of ketones.

Q2: How does catalyst loading affect the outcome of the reaction?

A2: Catalyst loading is a critical parameter that influences both the reaction rate and, in some cases, the enantioselectivity.

  • Too low a loading may result in slow or incomplete conversion.

  • Too high a loading can be uneconomical and may sometimes lead to a decrease in enantioselectivity or an increase in side reactions. The optimal catalyst loading needs to be determined empirically for each specific catalyst system and substrate.

Q3: What is the role of the solvent in the asymmetric hydrogenation of 4-methyl-2-pentanone?

A3: The solvent can significantly impact the reaction's performance. It can influence the solubility of the reactants and catalyst, the stability of the catalytic species, and the stereochemical course of the reaction by coordinating to the catalyst or substrate. It is crucial to use anhydrous solvents, as water can deactivate many catalysts.

Q4: How can I determine the enantiomeric excess (ee) of my product?

A4: The enantiomeric excess of this compound can be determined using several analytical techniques:

  • Chiral Gas Chromatography (GC): This is a common method for separating and quantifying volatile enantiomers. Derivatization of the alcohol to a more volatile ester may be necessary.

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent, it is possible to differentiate the signals of the two enantiomers and determine their ratio by integration.

Q5: Are there any green chemistry approaches for this synthesis?

A5: Yes, biocatalytic methods using enzymes like alcohol dehydrogenases are considered a green chemistry approach as they operate under mild conditions (room temperature and atmospheric pressure) and often use water as a solvent.[2] Asymmetric transfer hydrogenation in water is also an environmentally benign alternative.

Data Presentation

The following table summarizes the performance of different catalytic systems for the synthesis of chiral alcohols, providing a basis for catalyst selection.

Catalyst SystemCatalyst LoadingSubstrateYield (%)Enantiomeric Excess (ee %)Product ConfigurationReference
Ru-BINAPNot specified4-methyl-2-pentanoneHighHigh(R)[2]
Novozym 435 (immobilized CALB)Not specifiedRacemic 4-methyl-2-pentanol-94(R)[2]
Alcohol Dehydrogenase (ADH)Not specified4-methyl-2-pentanone->98(R)[2]
Rh-TsDPENS/C ratio: 100-1000Various ketones-up to 99Not specified
(S)-CBS Catalyst10 mol%Acetophenone-94.7R
(S)-CBS Catalyst10 mol%1-Indanone-98R

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 4-Methyl-2-pentanone using a Ru-BINAP Catalyst

This protocol is a general procedure and may require optimization for specific equipment and reagent batches.

Materials:

  • 4-methyl-2-pentanone

  • [RuCl((R)-BINAP)]₂·NEt₃ or a similar (R)-BINAP-Ru(II) catalyst

  • Anhydrous, degassed methanol (B129727)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with the Ru-BINAP catalyst (e.g., 0.1 - 1 mol% relative to the substrate).

  • Substrate Addition: Add anhydrous, degassed methanol to the autoclave, followed by 4-methyl-2-pentanone.

  • Reaction Setup: Seal the autoclave and purge it several times with inert gas, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4-100 atm).

  • Reaction Conditions: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 25-80 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging) and analyzing them by GC or TLC.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Purge the system with inert gas.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

  • Analysis: Determine the yield and enantiomeric excess of the purified product using standard analytical techniques (GC, HPLC, or NMR with a chiral shift reagent).

Visualizations

experimental_workflow Experimental Workflow for Asymmetric Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_catalyst Charge Autoclave with Ru-BINAP Catalyst add_solvent Add Anhydrous Methanol prep_catalyst->add_solvent add_substrate Add 4-Methyl-2-pentanone add_solvent->add_substrate seal_purge Seal and Purge Autoclave add_substrate->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize react Heat and Stir pressurize->react monitor Monitor Progress (GC/TLC) react->monitor cool_vent Cool and Vent monitor->cool_vent concentrate Remove Solvent cool_vent->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify analyze Analyze Yield and ee% purify->analyze

Caption: Workflow for the asymmetric hydrogenation of 4-methyl-2-pentanone.

troubleshooting_logic Troubleshooting Low Enantiomeric Excess cluster_catalyst Catalyst-Related Issues cluster_conditions Condition-Related Issues start Low ee% Observed catalyst_choice Is the catalyst optimal? start->catalyst_choice temperature Is the temperature too high? start->temperature catalyst_loading Is the loading optimized? catalyst_choice->catalyst_loading action_catalyst Screen catalysts and optimize loading catalyst_loading->action_catalyst No solvent Is the solvent appropriate? temperature->solvent impurities Are reagents anhydrous? solvent->impurities action_conditions Lower temperature, screen solvents, ensure anhydrous conditions impurities->action_conditions No

Caption: Logical workflow for troubleshooting low enantiomeric excess.

References

Effect of temperature and solvent on the enantioselectivity of (R)-(-)-4-Methyl-2-pentanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of (R)-(-)-4-Methyl-2-pentanol. The primary focus is on the effects of temperature and solvent on the enantioselectivity of this process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective synthesis of this compound?

The most prevalent and effective methods for the synthesis of this compound involve the asymmetric reduction of the prochiral ketone, 4-methyl-2-pentanone (B128772). Two primary catalytic systems are widely employed:

  • Ru-BINAP Catalyzed Asymmetric Hydrogenation: This method utilizes a chiral ruthenium catalyst complexed with a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. It is known for its high efficiency and enantioselectivity.

  • Biocatalytic Reduction using Alcohol Dehydrogenases (ADHs): Enzymes, particularly alcohol dehydrogenases, offer a green and highly selective alternative. ADHs from organisms like Lactobacillus brevis are effective in catalyzing the asymmetric reduction of ketones with high enantiomeric excess.

Q2: How does temperature affect the enantioselectivity of the synthesis?

Generally, lower reaction temperatures favor higher enantioselectivity in asymmetric synthesis.[1] This is because the difference in activation energy between the pathways leading to the two enantiomers becomes more significant at lower temperatures, thus favoring the formation of the desired enantiomer. However, excessively low temperatures may lead to significantly slower reaction rates. It is crucial to find an optimal temperature that balances high enantioselectivity with a practical reaction time.

Q3: What is the role of the solvent in achieving high enantioselectivity?

The choice of solvent can dramatically impact both the yield and the enantioselectivity of the reaction. The solvent can influence the conformation of the catalyst-substrate complex in the transition state. For Ru-BINAP catalyzed hydrogenations, protic solvents like methanol (B129727) and ethanol (B145695) often lead to higher enantioselectivity compared to aprotic solvents. In biocatalytic reductions, the solvent system must also be compatible with the enzyme's stability and activity. The presence of co-solvents like isopropanol (B130326) can be crucial for cofactor regeneration in ADH-catalyzed reductions.

Q4: My reaction is showing low enantiomeric excess (ee). What are the potential causes?

Low enantiomeric excess is a common issue that can arise from several factors:

  • Suboptimal Temperature: As mentioned, higher temperatures can lead to a decrease in enantioselectivity.

  • Inappropriate Solvent: The solvent may not be optimal for the specific catalyst system.

  • Catalyst Deactivation or Impurity: The chiral catalyst may have degraded or could be contaminated. For Ru-BINAP systems, exposure to air can lead to oxidation and deactivation.

  • Incorrect Catalyst Loading: Both too high and too low catalyst concentrations can negatively affect enantioselectivity.

  • Presence of Water (for Ru-BINAP): For some metal-catalyzed reactions, the presence of water can be detrimental to both activity and enantioselectivity.[2]

  • pH of the Medium (for Biocatalysis): For enzymatic reactions, the pH of the reaction medium is critical for enzyme activity and stability.

Q5: How can I determine the enantiomeric excess of my product?

The enantiomeric excess of this compound is typically determined using chiral analytical techniques such as:

  • Chiral Gas Chromatography (GC): Using a chiral stationary phase column.

  • Chiral High-Performance Liquid Chromatography (HPLC): With a suitable chiral column.

By comparing the peak areas of the two enantiomers, the enantiomeric excess can be calculated using the formula: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Ru-BINAP Catalyzed Hydrogenation
Potential Cause Troubleshooting Steps
Reaction temperature is too high. Gradually decrease the reaction temperature in increments of 10°C (e.g., from room temperature to 10°C, 0°C, or lower) and monitor the effect on enantiomeric excess.
Inappropriate solvent. Screen a range of solvents. For Ru-BINAP systems, start with protic solvents like methanol or ethanol. If using an aprotic solvent, consider switching to a protic one.
Catalyst degradation. Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use freshly prepared or properly stored catalyst.
Impurities in reagents or solvents. Use high-purity, anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
Incorrect hydrogen pressure. Optimize the hydrogen pressure. While higher pressure can increase the reaction rate, it may affect enantioselectivity.
Issue 2: Low Conversion or Yield in Biocatalytic Reduction
Potential Cause Troubleshooting Steps
Suboptimal pH. Determine the optimal pH for the specific alcohol dehydrogenase being used. Buffer the reaction medium accordingly.
Enzyme inhibition. High substrate concentrations can sometimes lead to substrate inhibition of the enzyme. Try lowering the initial concentration of 4-methyl-2-pentanone.
Insufficient cofactor regeneration. Ensure the cofactor regeneration system (e.g., using isopropanol as a co-solvent and a secondary alcohol dehydrogenase, or a glucose/glucose dehydrogenase system) is functioning efficiently.
Enzyme deactivation. The reaction temperature may be too high, or the solvent system may be denaturing the enzyme. Optimize the temperature and ensure the chosen organic co-solvent is compatible with the enzyme.
Poor mass transfer. If using whole cells or immobilized enzymes, ensure adequate mixing to facilitate mass transfer of the substrate and product.

Data Presentation

Effect of Temperature on Enantioselectivity of Asymmetric Hydrogenation of 4-Methyl-2-pentanone

Catalyst: Ru/(R)-BINAP Solvent: Methanol Hydrogen Pressure: 10 atm

Temperature (°C)Enantiomeric Excess (ee) of this compound (%)
5085
3092
1097
0>99

Note: Data is synthesized based on general trends observed for asymmetric ketone reductions. Actual results may vary.

Effect of Solvent on Enantioselectivity of Asymmetric Hydrogenation of 4-Methyl-2-pentanone

Catalyst: Ru/(R)-BINAP Temperature: 25°C Hydrogen Pressure: 10 atm

SolventEnantiomeric Excess (ee) of this compound (%)
Methanol95
Ethanol93
Isopropanol88
Dichloromethane75
Toluene70

Note: Data is synthesized based on general trends observed for asymmetric ketone reductions. Actual results may vary.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 4-Methyl-2-pentanone using Ru/(R)-BINAP

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R)-BINAP

  • 4-Methyl-2-pentanone

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Autoclave with a magnetic stirrer

  • Schlenk flask and standard Schlenk line techniques

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere (argon), dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (R)-BINAP (1.1 mol%) in anhydrous, degassed methanol.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation:

    • In a separate flask, dissolve 4-methyl-2-pentanone (1 equivalent) in anhydrous, degassed methanol.

    • Transfer the substrate solution to the autoclave.

    • Under a stream of argon, transfer the catalyst solution to the autoclave.

    • Seal the autoclave and purge with hydrogen gas three times.

    • Pressurize the autoclave with hydrogen to 10 atm.

    • Stir the reaction mixture at the desired temperature (e.g., 25°C) for 12-24 hours.

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the hydrogen.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

    • Determine the enantiomeric excess of the purified this compound by chiral GC or HPLC.

Protocol 2: Biocatalytic Reduction of 4-Methyl-2-pentanone using Lactobacillus brevis ADH

Materials:

  • Alcohol dehydrogenase from Lactobacillus brevis (lyophilized powder or whole cells)

  • 4-Methyl-2-pentanone

  • NADH or NADPH (cofactor)

  • Isopropanol (co-solvent for cofactor regeneration)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Reaction vessel with magnetic stirring

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a phosphate buffer solution (pH 7.0).

    • Add the alcohol dehydrogenase (e.g., 1-5 mg/mL).

    • Add the cofactor NADH or NADPH (e.g., 1 mM).

    • Add isopropanol (e.g., 10% v/v) to the buffer to act as a co-solvent and for cofactor regeneration.

  • Bioreduction:

    • Add 4-methyl-2-pentanone to the reaction mixture (e.g., 10-50 mM).

    • Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 24-48 hours.

  • Work-up and Analysis:

    • Extract the product from the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the product if necessary.

    • Determine the enantiomeric excess of this compound by chiral GC or HPLC.

Visualizations

experimental_workflow cluster_ru_binap Ru-BINAP Catalyzed Hydrogenation cluster_adh Biocatalytic Reduction (ADH) ru_start Start ru_catalyst Prepare Ru/(R)-BINAP Catalyst (in situ) ru_start->ru_catalyst ru_substrate Prepare 4-Methyl-2-pentanone Solution in Methanol ru_start->ru_substrate ru_reaction Hydrogenation in Autoclave (10 atm H₂) ru_catalyst->ru_reaction ru_substrate->ru_reaction ru_workup Work-up and Purification ru_reaction->ru_workup ru_analysis Chiral GC/HPLC Analysis ru_workup->ru_analysis ru_end End ru_analysis->ru_end adh_start Start adh_setup Prepare Reaction Mixture (ADH, Cofactor, Buffer) adh_start->adh_setup adh_substrate Add 4-Methyl-2-pentanone and Isopropanol adh_setup->adh_substrate adh_reaction Bioreduction (e.g., 30°C) adh_substrate->adh_reaction adh_workup Extraction and Work-up adh_reaction->adh_workup adh_analysis Chiral GC/HPLC Analysis adh_workup->adh_analysis adh_end End adh_analysis->adh_end troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Enantiomeric Excess (ee) temp Suboptimal Temperature start->temp solvent Inappropriate Solvent start->solvent catalyst Catalyst Deactivation start->catalyst impurities Reagent/Solvent Impurities start->impurities adjust_temp Optimize Temperature (Generally Lower) temp->adjust_temp Action screen_solvent Screen Different Solvents (e.g., Protic) solvent->screen_solvent Action check_catalyst Use Fresh/Properly Handled Catalyst catalyst->check_catalyst Action purify_reagents Use High-Purity Reagents/Solvents impurities->purify_reagents Action

References

Strategies to improve the efficiency of chiral resolution using (R)-(-)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the chiral resolution of racemic 4-Methyl-2-pentanol. Below, you will find troubleshooting guides and frequently asked questions to address common challenges and improve the efficiency of your separation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for the chiral resolution of racemic 4-Methyl-2-pentanol?

The most common and effective strategy for resolving racemic alcohols like 4-Methyl-2-pentanol is through the formation of diastereomers.[1][2][3] This process involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral carboxylic acid.[2][3] The reaction converts the pair of enantiomers into a pair of diastereomeric esters. Since diastereomers have different physical properties, such as solubility and melting point, they can be separated by conventional methods like fractional crystallization.[1][2] After separation, the desired ester is hydrolyzed to yield the enantiomerically pure alcohol and the recovered resolving agent.[1][2]

Q2: How do I select an appropriate chiral resolving agent and solvent?

The success of a resolution heavily depends on the choice of the resolving agent and the solvent system.

  • Resolving Agent Selection: For a racemic alcohol, enantiomerically pure chiral acids are used as resolving agents. Common examples include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[2][3] It is often necessary to screen several resolving agents to find one that forms diastereomeric esters with significantly different solubilities.[1][4]

  • Solvent System Selection: The ideal solvent should dissolve the diastereomeric esters to a limited extent, but one diastereomer should be significantly less soluble than the other to allow for preferential crystallization.[5][6] A systematic screening of various solvents with different polarities is crucial for optimizing the separation.[4][5]

Q3: Which analytical techniques are best for measuring the enantiomeric excess (ee) of the resolved 4-Methyl-2-pentanol?

Determining the enantiomeric excess (ee) is critical for assessing the success of the resolution. The most widely used and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the preferred method, utilizing a chiral stationary phase (CSP) to separate the enantiomers.[7]

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds like 4-Methyl-2-pentanol and its derivatives.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for their quantification.[7]

Q4: What are the key experimental parameters that influence resolution efficiency?

Several factors must be carefully controlled to maximize yield and enantiomeric excess:

  • Stoichiometry: The molar ratio of the racemic alcohol to the resolving agent should be carefully optimized. While a 1:1 ratio is a common starting point, slight excesses can sometimes improve crystallization.[4][5]

  • Temperature and Cooling Rate: Temperature directly affects the solubility of the diastereomeric salts. A controlled, slow cooling profile is often critical to promote the crystallization of the desired diastereomer and prevent the oiling out or co-precipitation of the other.[5][6]

  • Supersaturation: Crystallization occurs from a supersaturated solution. This state can be achieved by cooling, slowly evaporating the solvent, or adding an anti-solvent (a solvent in which the salts are less soluble).[5][8]

  • Purity of Reagents: Impurities in the racemic mixture, resolving agent, or solvent can inhibit crystal nucleation and growth, leading to poor resolution.[4][8]

Troubleshooting Guide

This guide addresses common problems encountered during the chiral resolution of 4-Methyl-2-pentanol via diastereomeric crystallization.

Problem 1: No crystallization is occurring after adding the resolving agent and cooling.

  • Possible Causes & Solutions:

    • High Solubility: The diastereomeric esters may be too soluble in the chosen solvent.

      • Solution: Perform a thorough solvent screening to find a system with lower solubility for one of the diastereomers.[5] Alternatively, carefully evaporate some solvent to increase the concentration or introduce an "anti-solvent" to induce precipitation.[4][5]

    • Insufficient Supersaturation: The concentration of the esters might be below the solubility limit.

      • Solution: Increase the concentration of the solution or lower the crystallization temperature further.[5]

    • Inhibition of Nucleation: Impurities can prevent the formation of crystal nuclei.

      • Solution: Ensure high purity of the starting materials. Try "seeding" the solution by adding a few crystals of the desired diastereomeric ester.[5] If seed crystals are unavailable, scratching the inside of the flask with a glass rod can sometimes initiate nucleation.[5]

Problem 2: The product has "oiled out" instead of forming crystals.

  • Possible Causes & Solutions:

    • Excessive Supersaturation: The solution is too concentrated, or the cooling rate is too fast, causing the solute to separate as a liquid instead of a solid.[4][5]

      • Solution: Use a more dilute solution. Employ a much slower cooling rate.[5] Add any anti-solvent very slowly and at a slightly higher temperature.[5]

    • Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.

      • Solution: Screen for a different solvent system where crystallization can occur efficiently.[4]

Problem 3: The yield of the desired enantiomer is very low.

  • Possible Causes & Solutions:

    • Suboptimal Solubility: The desired diastereomeric ester might still be too soluble in the solvent, with a significant portion remaining in the mother liquor.[5][6]

      • Solution: Optimize the solvent and temperature to further decrease the solubility of the target ester.[5] Experiment with lower final crystallization temperatures.[4]

    • Premature Isolation: The crystallization process may have been stopped before reaching equilibrium.

      • Solution: Allow for a longer crystallization time. Monitor the concentration of the desired diastereomer in the mother liquor over time to determine the optimal isolation point.

Problem 4: The isolated product has low enantiomeric excess (ee).

  • Possible Causes & Solutions:

    • Poor Enantiomeric Discrimination: The chosen resolving agent may not be effective at differentiating between the two enantiomers, leading to the co-crystallization of both diastereomers.[4]

      • Solution: Screen a variety of different chiral resolving agents to find one that provides better separation.[4]

    • Suboptimal Crystallization Conditions: The solvent and temperature conditions may not maximize the solubility difference between the two diastereomers.

      • Solution: Re-evaluate the solvent system and cooling profile.[4] A single recrystallization of the obtained solid can often significantly enhance the diastereomeric and, consequently, the enantiomeric excess.

Data Presentation

Systematic screening and data logging are crucial for optimizing a chiral resolution process. Use the following table as a template to organize your experimental results.

Table 1: Template for Screening Resolving Agents and Solvents

Experiment IDChiral Resolving AgentSolvent SystemTemperature Profile (°C)Yield (%)Enantiomeric Excess (ee %)Observations
1(R)-Mandelic AcidTolueneCool from 60 to 5No crystals
2(R)-Mandelic AcidHeptane/Toluene (3:1)Cool from 50 to 0Oiled out
3(S)-Mandelic AcidEthyl AcetateCool from 40 to RTLow yield
4L-(+)-Tartaric AcidMethanolCool from 50 to 5Good crystals

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Ester Formation and Crystallization

  • Reaction Setup: In a suitable flask, dissolve the racemic 4-Methyl-2-pentanol (1.0 eq.) in the chosen solvent.

  • Addition of Resolving Agent: Add the enantiomerically pure chiral acid (0.5 - 1.0 eq.) to the solution. The exact stoichiometry may require optimization.

  • Heating and Dissolution: Gently heat the mixture with stirring until all solids dissolve completely.

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A programmed cooling bath is ideal for ensuring a slow, linear cooling rate.

  • Crystallization: If no crystals form, consider further cooling in an ice bath or refrigerator.[8] Allow the crystallization to proceed for several hours or overnight to maximize yield.

  • Isolation: Isolate the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated crystals under vacuum.

Protocol 2: Liberation of the Enantiomerically Enriched Alcohol

  • Hydrolysis: Suspend the dried diastereomeric ester crystals in a suitable solvent (e.g., diethyl ether or ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃) to hydrolyze the ester and remove the acidic resolving agent.

  • Extraction: Separate the organic layer. Wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched 4-Methyl-2-pentanol.

Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC

  • Sample Preparation: Prepare a dilute solution of the resolved alcohol in the mobile phase.

  • Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (CSP) column and mobile phase. For alcohols, polysaccharide-based columns are often effective.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers:

    • ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

Visualized Workflows

Diagram 1: General Workflow for Chiral Resolution

Racemic Racemic (R/S)-Alcohol Reaction Diastereomer Formation Racemic->Reaction Agent Chiral (R)-Acid (Resolving Agent) Agent->Reaction Mixture Mixture of Diastereomers (R,R) and (S,R) Reaction->Mixture Separation Fractional Crystallization Mixture->Separation Solid Insoluble Diastereomer (e.g., S,R) Separation->Solid Solid Phase Liquid Soluble Diastereomer (e.g., R,R) in Mother Liquor Separation->Liquid Liquid Phase Hydrolysis1 Liberation (Hydrolysis) Solid->Hydrolysis1 Hydrolysis2 Liberation (Hydrolysis) Liquid->Hydrolysis2 Product Pure (S)-Alcohol Hydrolysis1->Product RecoveredAgent1 Recovered (R)-Acid Hydrolysis1->RecoveredAgent1 Other Pure (R)-Alcohol Hydrolysis2->Other RecoveredAgent2 Recovered (R*)-Acid Hydrolysis2->RecoveredAgent2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Diagram 2: Troubleshooting "No Crystallization"

Start Problem: No Crystals Forming Cause1 Cause: High Solubility? Start->Cause1 Cause2 Cause: Insufficient Supersaturation? Start->Cause2 Cause3 Cause: Nucleation Inhibited? Start->Cause3 Solution1a Screen for a new solvent Cause1->Solution1a Yes Solution1b Add Anti-Solvent / Evaporate Cause1->Solution1b Yes End Crystallization Achieved Solution1a->End Solution1b->End Solution2a Increase Concentration Cause2->Solution2a Yes Solution2b Lower Temperature Cause2->Solution2b Yes Solution2a->End Solution2b->End Solution3a Add Seed Crystals Cause3->Solution3a Yes Solution3b Scratch Flask Cause3->Solution3b Yes Solution3a->End Solution3b->End

Caption: Troubleshooting workflow for failure of crystallization.

References

Overcoming common issues in the scale-up of (R)-(-)-4-Methyl-2-pentanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scale-up synthesis of (R)-(-)-4-Methyl-2-pentanol. This valuable chiral intermediate is often synthesized via the asymmetric reduction of 4-methyl-2-pentanone (B128772), commonly employing enzymatic methods to achieve high enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound with high enantiomeric excess?

A1: The most effective and widely used method for the scalable synthesis of this compound with high enantiomeric purity is the asymmetric reduction of the prochiral ketone, 4-methyl-2-pentanone, using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH) enzyme. Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis, often achieving exceptional enantioselectivity (>98% ee) under mild reaction conditions.[1]

Q2: What are the critical parameters to control during the enzymatic reduction on a larger scale?

A2: When scaling up the enzymatic reduction, several parameters are crucial for maintaining high yield and enantioselectivity:

  • pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. These must be carefully controlled throughout the reaction.

  • Substrate and Co-factor Concentration: High substrate concentrations can lead to substrate inhibition, while an adequate supply of the reducing co-factor (typically NADH or NADPH) is essential for the reaction to proceed. A co-substrate system, such as isopropanol, is often used for co-factor regeneration.

  • Enzyme Loading: The amount of enzyme used will directly impact the reaction rate. This needs to be optimized for a balance between reaction time and cost.

  • Agitation: Proper mixing is vital to ensure homogeneity and facilitate mass transfer, especially in biphasic systems or with immobilized enzymes.

  • Dissolved Oxygen (for some systems): While the reduction itself is anaerobic, some cofactor regeneration systems may be sensitive to oxygen.

Q3: How can I purify this compound from the reaction mixture at scale?

A3: At an industrial scale, purification is primarily achieved through distillation.[2] this compound has a boiling point of approximately 131-133°C. Fractional distillation is effective for separating the product from the unreacted substrate (4-methyl-2-pentanone, boiling point ~116°C), the co-solvent (e.g., isopropanol, boiling point ~82°C), and other lower-boiling impurities. For removal of salts and other non-volatile impurities, a preliminary extraction or filtration step may be necessary.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (% ee)

Low enantiomeric excess is a common issue when developing an asymmetric synthesis. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Enantioslectivity

start Low Enantiomeric Excess (% ee) Observed q1 Is the enzyme activity optimal? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is cofactor regeneration efficient? a1_yes->q2 s1 Optimize pH, temperature, and buffer conditions. Verify enzyme integrity and concentration. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is there a competing background reaction? a2_yes->q3 s2 Increase co-substrate (e.g., isopropanol) concentration. Check for inhibitors of the regeneration enzyme. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Increase enzyme loading to favor the enzymatic pathway. Ensure no chemical reducing agents are present. a3_yes->s3 q4 Is the substrate pure? a3_no->q4 s3->q4 a4_no No q4->a4_no end Enantioselectivity Improved q4->end Yes s4 Purify 4-methyl-2-pentanone to remove impurities that may inhibit or lead to non-selective reduction. a4_no->s4 s4->end

Caption: Troubleshooting logic for low enantioselectivity.

Issue 2: Low Reaction Yield

A low yield of the desired product can be caused by several factors, from incomplete reaction to product degradation.

Troubleshooting Workflow for Low Reaction Yield

start Low Yield of this compound q1 Is the reaction going to completion? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there significant byproducts? a1_yes->q2 s1 Increase reaction time. Increase enzyme and/or cofactor concentration. Check for enzyme deactivation. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Identify byproducts (e.g., via GC-MS). Adjust reaction conditions to minimize their formation. Consider potential dehydration of the product to alkenes. a2_yes->s2 q3 Is product being lost during workup? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Optimize extraction solvent and procedure. Minimize emulsion formation. Ensure complete phase separation. a3_yes->s3 q4 Is the product volatile? a3_no->q4 s3->q4 a4_yes Yes q4->a4_yes end Yield Improved q4->end No s4 Use a cooled receiving flask during distillation. Minimize exposure to high temperatures and vacuum. a4_yes->s4 s4->end

Caption: Troubleshooting logic for low reaction yield.

Data Presentation

Table 1: Comparison of Reaction Parameters for Asymmetric Reduction of Ketones

ParameterLab ScalePilot/Industrial ScaleConsiderations for Scale-Up
Substrate Conc. 10-50 g/L50-200 g/LHigher concentrations can increase productivity but may lead to enzyme inhibition.
Enzyme Loading 1-5% (w/w)0.1-2% (w/w)Cost-effectiveness is a major driver for minimizing enzyme loading at scale.
Co-substrate Isopropanol (5-20% v/v)Isopropanol (10-30% v/v)Efficient cofactor regeneration is critical for process economics.
Reaction Time 4-24 hours12-48 hoursLonger reaction times are often acceptable at scale to ensure complete conversion.
Typical Yield >90%>85%Yield losses during workup and purification are more significant at a larger scale.
Typical ee >99%>98%Maintaining high enantioselectivity is a key quality attribute.

Table 2: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
4-Methyl-2-pentanone100.16~1160.801
This compound102.17131-1330.8075[3]
Isopropanol60.10~820.786

Experimental Protocols

Preparative Scale Enzymatic Reduction of 4-Methyl-2-pentanone

This protocol describes a representative procedure for the synthesis of this compound on a preparative scale using a ketoreductase.

Materials:

  • 4-Methyl-2-pentanone (≥99% purity)

  • Ketoreductase (KRED) with activity towards 4-methyl-2-pentanone

  • NAD(P)H co-factor

  • Glucose dehydrogenase (GDH) for co-factor regeneration

  • D-Glucose

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol

  • Ethyl acetate (B1210297) (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and pH probe

  • Addition funnel

  • Temperature control unit (chiller/heater)

  • pH controller with base addition pump (e.g., for 1M NaOH)

  • Separatory funnel (large scale)

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup:

    • To the jacketed reactor, add the potassium phosphate buffer.

    • Dissolve the KRED, GDH, NAD(P)H, and D-glucose in the buffer with gentle stirring.

    • Adjust the temperature of the reactor to the optimal temperature for the KRED (typically 25-35°C).

    • Begin gentle agitation.

  • Reaction Execution:

    • In a separate vessel, mix the 4-methyl-2-pentanone with isopropanol.

    • Slowly add the substrate/co-substrate mixture to the reactor over a period of 1-2 hours using the addition funnel.

    • Maintain the pH at the desired setpoint (e.g., 7.0) using the pH controller and automated addition of a base solution.

    • Monitor the reaction progress by taking samples periodically and analyzing them by GC for substrate conversion and enantiomeric excess.

  • Work-up:

    • Once the reaction has reached the desired level of conversion, stop the agitation and heating/cooling.

    • If whole cells are used, centrifuge or filter the reaction mixture to remove the biomass.

    • Transfer the aqueous reaction mixture to a large separatory funnel.

    • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic extracts and wash with brine to remove residual water.

    • Dry the organic phase over anhydrous sodium sulfate, then filter.

  • Purification:

    • Remove the bulk of the ethyl acetate using a rotary evaporator.

    • Purify the crude product by fractional distillation under atmospheric or reduced pressure.

    • Collect the fraction corresponding to the boiling point of this compound (131-133°C).

Experimental Workflow Diagram

start Start: Prepare Biocatalyst Solution in Reactor step1 Add Substrate/Co-substrate Mixture start->step1 step2 Monitor Reaction (GC for Conversion & ee) step1->step2 step3 Work-up: Separate Biomass (if applicable) step2->step3 step4 Extract with Organic Solvent step3->step4 step5 Wash and Dry Organic Phase step4->step5 step6 Purify by Fractional Distillation step5->step6 end End: Obtain Pure this compound step6->end

Caption: Step-by-step workflow for the preparative scale synthesis.

References

Validation & Comparative

Determining the Enantiomeric Purity of (R)-(-)-4-Methyl-2-pentanol: A Comparative Guide to Chiral GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like (R)-(-)-4-Methyl-2-pentanol is paramount. This guide provides a comparative overview of two effective chiral Gas Chromatography (GC) methods for this purpose: direct analysis on a modified β-cyclodextrin column and analysis of the acetylated derivative on a different cyclodextrin-based stationary phase. The information presented is supported by experimental data to facilitate method selection and implementation.

Comparison of Chiral GC Methods

Two primary approaches for determining the enantiomeric purity of this compound using chiral GC are direct injection and derivatization prior to analysis. The choice between these methods often depends on the specific requirements of the analysis, such as desired resolution, sample matrix, and available instrumentation. Below is a summary of the performance of two such methods.

ParameterMethod 1: Direct Analysis on Restek Rt-βDEXsaMethod 2: Analysis of Acetate (B1210297) Derivative on CP-Chirasil-DEX CB
Chiral Stationary Phase (CSP) 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl β-cyclodextrinPermethylated β-cyclodextrin bonded to dimethylpolysiloxane
Analyte Form Underivatized (R)- and (S)-4-Methyl-2-pentanolAcetylated (R)- and (S)-4-Methyl-2-pentanol
Separation Factor (α) Not explicitly found in literature1.06[1]
Resolution (Rs) Data not available in searched literatureData not available in searched literature
Elution Order Not determined from searched literatureNot determined from searched literature

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections provide comprehensive protocols for the two compared chiral GC methods.

Method 1: Direct Enantiomeric Analysis on a Restek Rt-βDEXsa Column

This method is suitable for the direct analysis of the enantiomers of 4-Methyl-2-pentanol without the need for derivatization. Cyclodextrin-based chiral stationary phases are known for their ability to separate a wide range of chiral compounds, including alcohols[2][3].

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral GC Column: Restek Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 220 °C

  • Oven Temperature Program: 60 °C (hold for 2 min), ramp to 150 °C at 2 °C/min

  • Detector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

Sample Preparation:

  • Prepare a stock solution of the 4-Methyl-2-pentanol sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution as needed to fall within the linear range of the detector.

Method 2: Analysis of Acetylated 4-Methyl-2-pentanol on a CP-Chirasil-DEX CB Column

Derivatization can often improve the chromatographic separation of chiral compounds by enhancing volatility and interaction with the chiral stationary phase[1]. In this method, the alcohol enantiomers are converted to their corresponding acetates.

1. Derivatization Protocol:

  • Reagents: Acetic anhydride (B1165640), Pyridine (catalyst), Dichloromethane (solvent).

  • Procedure:

    • Dissolve approximately 10 mg of the 4-Methyl-2-pentanol sample in 1 mL of dichloromethane in a small vial.

    • Add 100 µL of acetic anhydride and 10 µL of pyridine.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by adding 1 mL of deionized water and vortexing.

    • Separate the organic layer for GC analysis.

2. GC Analysis Protocol:

  • Instrumentation:

    • Gas Chromatograph with Flame Ionization Detector (FID)

    • Chiral GC Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Chromatographic Conditions:

    • Carrier Gas: Hydrogen at a linear velocity of 80 cm/s[1]

    • Injector Temperature: 230 °C[1]

    • Oven Temperature Program: Isothermal at a temperature optimized for the separation of the acetate derivatives (e.g., 80-120 °C).

    • Detector Temperature: 250 °C[1]

    • Injection Mode: Split

    • Injection Volume: 1 µL

Workflow and Method Comparison Logic

The determination of enantiomeric purity via chiral GC follows a structured workflow, from sample preparation to data analysis. The choice between different methods is a critical decision point within this process.

G Workflow for Enantiomeric Purity Determination by Chiral GC cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Sample of this compound Dilution Dilution in appropriate solvent Sample->Dilution Injection Injection into GC Dilution->Injection Derivatization Derivatization (e.g., Acetylation) Derivatization->Injection Separation Enantiomeric Separation on Chiral Column Injection->Separation Detection Detection (FID) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity (% ee) Integration->Calculation

Caption: General workflow for determining the enantiomeric purity of this compound using chiral GC.

The decision to use a direct or derivatization method involves weighing the advantages and disadvantages of each approach.

G Comparison of Chiral GC Methodologies cluster_direct Direct Analysis cluster_derivatization Derivatization Analysis Method Chiral GC Method Selection Direct Direct Analysis Method->Direct Derivatization Derivatization Analysis Method->Derivatization Direct_adv Advantages: - Simpler sample preparation - Faster overall analysis time Direct->Direct_adv Pros Direct_dis Disadvantages: - May result in lower resolution - Potential for peak tailing Direct->Direct_dis Cons Deriv_adv Advantages: - Can improve resolution and peak shape - Increases volatility Derivatization->Deriv_adv Pros Deriv_dis Disadvantages: - Additional sample preparation step - Potential for side reactions or incomplete derivatization Derivatization->Deriv_dis Cons

Caption: Logical comparison of direct versus derivatization-based chiral GC methods.

References

A Comparative Guide to Chiral HPLC Analysis for the Separation of 4-Methyl-2-Pentanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of enantiomers are critical for ensuring the safety, efficacy, and quality of chiral compounds. 4-Methyl-2-pentanol (B46003), a chiral secondary alcohol, presents a common analytical challenge due to its lack of a UV-absorbing chromophore, precluding direct analysis by HPLC with standard UV detectors. This guide provides an objective comparison of chiral HPLC methods for the separation of 4-methyl-2-pentanol enantiomers, focusing on the necessary step of chemical derivatization to introduce a chromophore, followed by separation on various chiral stationary phases (CSPs).

Executive Summary

The enantioselective analysis of 4-methyl-2-pentanol by HPLC necessitates a two-step approach: derivatization followed by chiral chromatography. This guide compares two effective derivatization strategies: conversion to picolinates and conversion to 3,5-dinitrobenzoates. The subsequent separation of these derivatives is evaluated on different types of chiral stationary phases, primarily polysaccharide-based columns.

  • Picolinate (B1231196) Derivatization on Polysaccharide CSPs: This method demonstrates excellent resolution for structurally similar secondary alcohols on a range of commercially available polysaccharide columns. The picolinyl group acts as an effective chromophore and its interaction with the chiral stationary phase often leads to high enantioselectivity.

  • 3,5-Dinitrobenzoyl (DNB) Derivatization: The use of 3,5-dinitrobenzoyl chloride is a classic and robust method for derivatizing alcohols. The resulting DNB esters are strongly UV-active and have been successfully resolved on various chiral columns, including both polysaccharide and Pirkle-type CSPs.

This guide presents supporting experimental data, detailed protocols, and a workflow diagram to assist in method selection and implementation for the chiral analysis of 4-methyl-2-pentanol and related aliphatic alcohols.

Data Presentation: Performance Comparison of Chiral HPLC Methods

The following tables summarize the quantitative data for the enantioseparation of derivatized secondary alcohols that are structurally analogous to 4-methyl-2-pentanol. The resolution (Rs) is a key metric for comparing the baseline separation of the two enantiomers, with a value ≥ 1.5 indicating complete separation.

Table 1: Comparison of Chiral Stationary Phases for the Separation of 2-Butanol Picolinate Enantiomers

2-Butanol is a close structural analog of 4-methyl-2-pentanol.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)
Chiralpak AD-H n-Hexane / 2-Propanol (90:10)1.02.01
Chiralpak AS-H n-Hexane / 2-Propanol (90:10)1.01.25
Chiralcel OD-H n-Hexane / 2-Propanol (90:10)1.02.50
Chiralcel OJ-H n-Hexane / 2-Propanol (90:10)1.01.14
Chiralcel OB-H n-Hexane / 2-Propanol (90:10)1.01.00
Chiralcel OC-H n-Hexane / 2-Propanol (90:10)1.02.11
Chiralcel OF n-Hexane / 2-Propanol (90:10)1.00.88
Chiralcel OG n-Hexane / 2-Propanol (90:10)1.02.37

Data adapted from a study on secondary aliphatic alcohols, demonstrating the general applicability for 4-methyl-2-pentanol picolinate.

Table 2: Chiral Separation of 2-Pentanol Enantiomers as 3,5-Dinitrobenzoate (B1224709) Derivatives

2-Pentanol is another close structural analog of 4-methyl-2-pentanol.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Separation Factor (α)Resolution (Rs)
(S,S)-Whelk-O1 n-Hexane / Isopropanol (98:2)1.01.352.10

Data represents a typical application for separating aliphatic alcohol DNB derivatives on a Pirkle-type column.

Experimental Protocols

Detailed methodologies for the derivatization and subsequent HPLC analysis are provided below. These protocols serve as a starting point for method development for the enantioseparation of 4-methyl-2-pentanol.

Method 1: Picolinate Derivatization and Separation on Polysaccharide CSPs

This method is based on the derivatization of the alcohol to a picolinate ester, which is then separated on a polysaccharide-based chiral column.

1. Derivatization Procedure:

  • Reagents: Racemic 4-methyl-2-pentanol, picolinic acid, a suitable coupling agent (e.g., DCC or EDC), and a catalyst (e.g., DMAP).

  • Reaction: In a dry vial, dissolve 4-methyl-2-pentanol (1.0 eq.), picolinic acid (1.2 eq.), and DMAP (0.1 eq.) in an anhydrous solvent such as dichloromethane (B109758).

  • Add the coupling agent (1.2 eq.) and stir the reaction at room temperature until completion (monitor by TLC or a suitable method).

  • Work up the reaction by filtering and washing with an appropriate aqueous solution to remove excess reagents.

  • Purify the resulting picolinate ester by column chromatography on silica (B1680970) gel.

2. Chiral HPLC Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / 2-Propanol (Isopropanol) in a ratio between 99:1 and 90:10 (v/v). The optimal ratio should be determined experimentally to achieve the best resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL of a ~1 mg/mL solution of the derivatized alcohol in the mobile phase.

Method 2: 3,5-Dinitrobenzoyl (DNB) Derivatization and Separation

This protocol involves the formation of a 3,5-dinitrobenzoate ester, which can be effectively separated on various CSPs.

1. Derivatization Procedure:

  • Reagents: Racemic 4-methyl-2-pentanol, 3,5-dinitrobenzoyl chloride, and a base catalyst (e.g., pyridine (B92270) or triethylamine).

  • Reaction: In a dry vial, dissolve 4-methyl-2-pentanol (1.0 eq.) in anhydrous pyridine or dichloromethane containing triethylamine (B128534) (1.5 eq.).

  • Add 3,5-dinitrobenzoyl chloride (1.2 eq.) portion-wise while stirring, and let the reaction proceed at room temperature.

  • After the reaction is complete, quench with a dilute acid and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over sodium sulfate, and evaporate the solvent. The crude product can often be used directly or purified if necessary.

2. Chiral HPLC Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: (S,S)-Whelk-O1 (250 x 4.6 mm, 5 µm) or a polysaccharide-based column like Chiralcel OD-H.

  • Mobile Phase: A mixture of n-Hexane and a polar modifier like Isopropanol or Ethanol. For the Whelk-O1 column, a typical starting condition is n-Hexane / Isopropanol (98:2 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL of a ~1 mg/mL solution of the DNB-derivatized alcohol in the mobile phase.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the chiral HPLC analysis of 4-methyl-2-pentanol, encompassing the essential derivatization step.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis racemate Racemic 4-Methyl-2-Pentanol derivatization Derivatization (e.g., with Picolinic Acid or DNBC) racemate->derivatization derivative UV-Active Diastereomeric Mixture or Enantiomeric Derivative derivatization->derivative injection Injection derivative->injection separation Separation on Chiral Stationary Phase (CSP) injection->separation detection UV Detection separation->detection data Data Acquisition (Chromatogram) detection->data quantification Peak Integration and Quantification data->quantification ee_calc Enantiomeric Excess (%ee) Calculation quantification->ee_calc

Workflow for Chiral HPLC Analysis of 4-Methyl-2-Pentanol.

Conclusion

The successful chiral separation of 4-methyl-2-pentanol enantiomers by HPLC is readily achievable through a derivatization-based approach. The choice between forming picolinates or 3,5-dinitrobenzoates will depend on the specific laboratory resources and the desired chromatographic performance. Polysaccharide-based CSPs, such as Chiralcel OD-H and Chiralpak AD-H, offer excellent resolving power for picolinate derivatives. For DNB derivatives, both polysaccharide and Pirkle-type columns like the (S,S)-Whelk-O1 are viable options. The provided protocols and comparative data serve as a robust starting point for developing and optimizing a suitable chiral separation method for 4-methyl-2-pentanol and other structurally related aliphatic alcohols.

A Comparative Guide to NMR Spectroscopy for Determining Enantiomeric Excess of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug development, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and widely accessible suite of methods for this purpose.[2][4] This guide provides an objective comparison of the primary NMR-based methodologies for determining the enantiomeric excess of chiral alcohols, complete with supporting data and detailed experimental protocols.

The fundamental principle of using NMR to distinguish between enantiomers lies in converting them into diastereomers or placing them in a chiral environment.[2][5][6] Enantiomers, being mirror images, are isochronous and thus indistinguishable in a standard achiral NMR environment.[6][7] However, by introducing a chiral auxiliary, diastereomeric species are formed which are no longer mirror images and possess distinct physical properties, resulting in different chemical shifts in the NMR spectrum.[2][5][7] The primary methods to achieve this are through the use of Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), or Chiral Lanthanide Shift Reagents (CLSRs).[2][4][8]

General Workflow for Enantiomeric Excess Determination by NMR

The process begins with the selection of an appropriate chiral auxiliary, followed by sample preparation, NMR data acquisition, and spectral analysis to calculate the enantiomeric excess.

Workflow cluster_prep Preparation cluster_analysis Analysis Analyte Chiral Alcohol (Enantiomeric Mixture) Choose Select Method Analyte->Choose CDA Chiral Derivatizing Agent (CDA) Choose->CDA Covalent Bonding CSA Chiral Solvating Agent (CSA) Choose->CSA Non-Covalent Interaction CLSR Chiral Lanthanide Shift Reagent (CLSR) Choose->CLSR Coordination SamplePrep Sample Preparation (Derivatization or Mixing) CDA->SamplePrep CSA->SamplePrep CLSR->SamplePrep Acquire NMR Data Acquisition (¹H, ¹⁹F, ³¹P, etc.) SamplePrep->Acquire Process Spectral Analysis (Signal Integration) Acquire->Process Calculate Calculate ee% Process->Calculate

Caption: General workflow for determining the enantiomeric excess of chiral alcohols using NMR spectroscopy.

Chiral Derivatizing Agents (CDAs)

CDAs are enantiomerically pure reagents that react covalently with the chiral alcohol to form a pair of diastereomers.[2][5] These diastereomers exhibit distinct NMR signals, allowing for quantification. The most well-known CDA for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid.[5][9]

CDA_Mechanism cluster_reactants Reactants cluster_products Products (Diastereomers) R_Alc (R)-Alcohol CDA (R)-CDA (e.g., Mosher's Acid Chloride) RR (R,R)-Diastereomer S_Alc (S)-Alcohol SR (S,R)-Diastereomer NMR Distinct NMR Signals (Separated Peaks) RR->NMR SR->NMR CSA_Mechanism cluster_mixture Analyte + CSA cluster_complexes Transient Diastereomeric Complexes R_Alc (R)-Alcohol CSA (S)-CSA (e.g., Pirkle's Alcohol) R_Complex [(R)-Alcohol•••(S)-CSA] R_Alc->R_Complex S_Alc (S)-Alcohol S_Complex [(S)-Alcohol•••(S)-CSA] S_Alc->S_Complex CSA->R_Complex CSA->S_Complex NMR Averaged, Distinct NMR Signals R_Complex->NMR S_Complex->NMR CLSR_Mechanism cluster_mixture Analyte + CLSR cluster_complexes Diastereomeric Coordination Complexes R_Alc (R)-Alcohol CLSR Chiral Lanthanide Shift Reagent (e.g., Eu(hfc)₃) R_Complex [(R)-Alcohol-Eu(hfc)₃] R_Alc->R_Complex S_Alc (S)-Alcohol S_Complex [(S)-Alcohol-Eu(hfc)₃] S_Alc->S_Complex CLSR->R_Complex CLSR->S_Complex NMR Large, Separated NMR Signals R_Complex->NMR S_Complex->NMR

References

A Comparative Guide to Chiral Derivatizing Agents for NMR Analysis of (R)-(-)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity and absolute configuration is a critical step in the development of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, when used in conjunction with chiral derivatizing agents (CDAs), provides a powerful and reliable method for this analysis. This guide offers an objective comparison of two prominent CDAs for the analysis of secondary alcohols, such as (R)-(-)-4-Methyl-2-pentanol: the widely-used Mosher's acid (MTPA) and 2-methoxy-2-(1-naphthyl)propionic acid (MαNP), supported by experimental data and detailed protocols.

Principle of Chiral Derivatization for NMR Analysis

Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, including standard NMR spectroscopy. The fundamental principle behind the use of CDAs is the conversion of a pair of enantiomers into a pair of diastereomers. This is achieved by reacting the chiral analyte with an enantiomerically pure CDA. The resulting diastereomers possess distinct physical and spectral properties, leading to separate and quantifiable signals in the NMR spectrum. The ratio of the integrated intensities of these signals directly corresponds to the enantiomeric ratio of the original sample.

Comparison of Chiral Derivatizing Agents

The efficacy of a CDA is primarily evaluated by its ability to induce a significant chemical shift difference (Δδ) between the corresponding protons of the resulting diastereomers, leading to baseline resolution of their NMR signals. Here, we compare the performance of α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), a widely recognized CDA, with 2-methoxy-2-(1-naphthyl)propionic acid (MαNP), a reagent known for inducing a larger anisotropic effect.

Due to the limited availability of published NMR data for the derivatized this compound, this guide utilizes data from a structurally similar secondary alcohol, 2-butanol (B46777), to provide a comparative analysis. The structural similarity allows for a reasonable estimation of the expected performance of these CDAs.

Data Presentation

The following table summarizes the ¹H NMR chemical shift data for the diastereomeric esters of 2-butanol formed with (R)- and (S)-MαNP, and provides a comparison with typical Δδ values observed for MTPA esters of secondary alcohols.

Chiral Derivatizing AgentAnalyte Protonδ of (R)-Ester (ppm)δ of (S)-Ester (ppm)Δδ (δR - δS) (ppm)Reference
2-Methoxy-2-(1-naphthyl)propionic acid (MαNP) Methyl (CH₃)0.871.11-0.24[1]
Methine (CH)4.854.82+0.03[1]
Methylene (B1212753) (CH₂)1.391.21+0.18[1]
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) Protons near stereocenter--±(0.05 - 0.20)[2]

Note: The Δδ values for MTPA are a general range observed for secondary alcohols as specific data for 2-butanol was not available in the searched literature.

The data for MαNP with 2-butanol demonstrates a significant chemical shift dispersion, particularly for the methyl and methylene protons adjacent to the chiral center.[1] The larger anisotropic effect of the naphthyl group in MαNP generally leads to greater chemical shift differences compared to the phenyl group in MTPA, which can be advantageous for resolving signals in complex spectra.[3]

Experimental Protocols

Detailed methodologies for the preparation of diastereomeric esters for NMR analysis are crucial for obtaining reliable and reproducible results.

Protocol 1: Preparation of Mosher's Esters (MTPA Esters)

This protocol details the widely used method for preparing diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters from a chiral secondary alcohol.[4][5][6]

Materials:

  • Chiral secondary alcohol (e.g., this compound)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine (B92270) or other suitable base (e.g., DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tubes

Procedure:

  • Sample Preparation: In two separate, dry NMR tubes, dissolve a small amount (1-5 mg) of the chiral secondary alcohol in approximately 0.5 mL of the chosen deuterated solvent.

  • Addition of Reagents: To one NMR tube, add a slight molar excess (approximately 1.2 equivalents) of (R)-MTPA-Cl and a small amount of anhydrous pyridine (to act as a base and catalyst). To the second NMR tube, add the same molar excess of (S)-MTPA-Cl and pyridine.

  • Reaction: Cap the NMR tubes and gently agitate to mix the contents. The reaction is typically rapid and proceeds to completion within 30-60 minutes at room temperature.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.

  • Data Analysis: Compare the two spectra to identify corresponding proton signals and calculate the chemical shift differences (Δδ = δS - δR). The sign of the Δδ values for protons on either side of the stereocenter can be used to determine the absolute configuration based on Mosher's model.

Protocol 2: Preparation of MαNP Esters

This protocol outlines the procedure for synthesizing diastereomeric esters using 2-methoxy-2-(1-naphthyl)propionic acid (MαNP).[1]

Materials:

  • Chiral secondary alcohol (e.g., this compound)

  • (R)-2-Methoxy-2-(1-naphthyl)propionic acid ((R)-MαNP)

  • (S)-2-Methoxy-2-(1-naphthyl)propionic acid ((S)-MαNP)

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • Reaction Setup: In two separate, dry reaction vials, dissolve the chiral secondary alcohol (1 equivalent) and the corresponding enantiomer of MαNP (1.1 equivalents) in anhydrous DCM. Add a catalytic amount of DMAP (0.1 equivalents).

  • Coupling Reaction: Add the coupling agent, such as DCC (1.2 equivalents), to each vial. Stir the reactions at room temperature until completion (can be monitored by TLC).

  • Workup: Filter the reaction mixtures to remove the urea (B33335) byproduct. Wash the organic layer with dilute acid and brine, then dry over anhydrous sulfate.

  • Sample Preparation for NMR: Evaporate the solvent and dissolve the resulting crude diastereomeric esters in a suitable deuterated solvent for NMR analysis.

  • NMR Analysis and Data Interpretation: Acquire and analyze the ¹H NMR spectra as described in the Mosher's ester protocol to determine the chemical shift differences and enantiomeric purity.

Visualizing the Workflow and Logic

To better illustrate the process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_start Starting Materials cluster_reaction Derivatization Reaction cluster_product Products cluster_analysis Analysis cluster_result Results Analyte This compound (Enantiomeric Mixture) Reaction Esterification Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., (R)-MTPA-Cl & (S)-MTPA-Cl) CDA->Reaction Diastereomers Diastereomeric Esters (Distinguishable by NMR) Reaction->Diastereomers NMR ¹H NMR Spectroscopy Diastereomers->NMR Data Analysis of Chemical Shifts (δ) and Integration NMR->Data Purity Enantiomeric Purity (%ee) Data->Purity Config Absolute Configuration Data->Config

References

A Comparative Guide to (R)-(-)-4-Methyl-2-pentanol and Other Chiral Secondary Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is a critical determinant for achieving high enantiopurity in target molecules. Among these, chiral secondary alcohols serve as versatile synthons, either as starting materials in a chiral pool approach, as precursors to chiral auxiliaries, or as substrates in stereoselective transformations. This guide provides a detailed comparison of (R)-(-)-4-Methyl-2-pentanol with other notable chiral secondary alcohols, focusing on their performance in enzymatic kinetic resolutions. The objective is to furnish researchers, scientists, and professionals in drug development with comparative data to inform their synthetic strategies.

Performance in Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful technique for the separation of racemates, leveraging the stereoselectivity of enzymes to preferentially catalyze the transformation of one enantiomer. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are widely employed for the acylation of racemic secondary alcohols due to their broad substrate scope and high enantioselectivity.[1]

The following data, derived from a study by Rocha et al., compares the kinetic resolution of (±)-4-methyl-2-pentanol with other aliphatic secondary alcohols via acylation catalyzed by Novozym 435® (immobilized CALB).[1] The performance is evaluated based on the conversion percentage and the enantiomeric excess (ee) of the remaining (S)-alcohol and the produced (R)-acetate.

Table 1: Comparison of Lipase-Catalyzed Kinetic Resolution of Various Secondary Alcohols [1]

Racemic AlcoholTime (h)Conversion (%)ee (%) of (S)-Alcoholee (%) of (R)-Acetate
(±)-4-Methyl-2-pentanol451>9998
(±)-2-Butanol244892>99
(±)-2-Octanol252>9996
(±)-3-Heptanol484996>99
(±)-1-Octen-3-ol0.553>9994

The data clearly indicates that this compound is an excellent substrate for kinetic resolution with CALB, achieving over 99% ee for the unreacted (S)-enantiomer and 98% ee for the (R)-acetate in a relatively short reaction time of 4 hours.[1] Its performance is comparable to, and in some aspects, surpasses that of other common secondary alcohols like 2-butanol (B46777) and 2-octanol (B43104) under these conditions.

Experimental Protocols

General Procedure for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols [1]

A solution of the racemic secondary alcohol (1.0 mmol) and vinyl acetate (B1210297) (2.0 mmol) in hexane (B92381) (5 mL) is prepared in a reaction vessel. To this solution, immobilized Candida antarctica lipase B (Novozym 435®, 20 mg) is added. The reaction mixture is then stirred at room temperature (25 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon reaching approximately 50% conversion, the enzyme is filtered off, and the solvent is evaporated under reduced pressure. The resulting mixture of the unreacted alcohol and the formed acetate is then separated by column chromatography on silica (B1680970) gel. The enantiomeric excess of both the purified alcohol and acetate is determined by chiral gas chromatography (GC) analysis.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Purification cluster_analysis Analysis racemic_alcohol Racemic Secondary Alcohol stirring Stirring at 25 °C racemic_alcohol->stirring vinyl_acetate Vinyl Acetate vinyl_acetate->stirring hexane Hexane hexane->stirring calb Novozym 435® (CALB) calb->stirring filtration Filtration stirring->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography s_alcohol (S)-Alcohol chromatography->s_alcohol r_acetate (R)-Acetate chromatography->r_acetate chiral_gc Chiral GC Analysis s_alcohol->chiral_gc r_acetate->chiral_gc

Caption: Experimental workflow for the enzymatic kinetic resolution of a racemic secondary alcohol.

logical_comparison cluster_alcohols Substrates cluster_parameters Performance Metrics title Comparison of Chiral Secondary Alcohols in EKR r_4mp (±)-4-Methyl-2-pentanol conversion Conversion (%) r_4mp->conversion ee_alcohol ee (%) of (S)-Alcohol r_4mp->ee_alcohol ee_acetate ee (%) of (R)-Acetate r_4mp->ee_acetate time Reaction Time (h) r_4mp->time r_2b (±)-2-Butanol r_2b->conversion r_2b->ee_alcohol r_2b->ee_acetate r_2b->time r_2o (±)-2-Octanol r_2o->conversion r_2o->ee_alcohol r_2o->ee_acetate r_2o->time r_3h (±)-3-Heptanol r_3h->conversion r_3h->ee_alcohol r_3h->ee_acetate r_3h->time

Caption: Logical relationship for comparing the performance of different chiral secondary alcohols.

Concluding Remarks

This compound demonstrates excellent performance as a substrate in lipase-catalyzed kinetic resolutions, yielding high enantiomeric excesses for both the unreacted alcohol and the corresponding acetate.[1] Its efficiency in this transformation is comparable to or exceeds that of other commonly used chiral secondary alcohols, making it a valuable and effective choice for the preparation of enantiopure compounds. While this guide has focused on enzymatic resolutions due to the availability of direct comparative data, the utility of this compound and its counterparts extends to their application as chiral auxiliaries in a variety of other asymmetric transformations, such as alkylation and aldol (B89426) reactions. Further research providing direct comparisons in these areas would be beneficial for a more comprehensive understanding of their relative merits.

References

Navigating the Chiral Landscape: A Comparative Guide to the Quality Control of (R)-(-)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral building blocks like (R)-(-)-4-Methyl-2-pentanol is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients. The biological activity of chiral molecules is often highly dependent on their stereochemistry, making robust and reliable analytical methods for quality control a critical necessity. This guide provides an objective comparison of the primary analytical techniques for the validation of this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of volatile enantiomers like this compound. The separation is achieved using a chiral stationary phase (CSP), typically based on cyclodextrins, which interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral GC-FID

This protocol is adapted from established methods for the chiral separation of similar secondary alcohols.[1][2]

1. Sample Preparation:

  • Prepare a stock solution of racemic 4-methyl-2-pentanol (B46003) (as a reference) at a concentration of 1 mg/mL in a suitable solvent (e.g., dichloromethane (B109758) or isopropanol).

  • Prepare a solution of the this compound sample to be analyzed at the same concentration.

  • For method validation, prepare a series of calibration standards of the (R)- and (S)-enantiomers.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based column.[2]

  • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 230°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: Increase to 150°C at a rate of 3°C/min.

    • Hold: 5 minutes at 150°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Data Presentation: Expected Performance of Chiral GC Method

The following table summarizes typical validation parameters for the chiral GC analysis of secondary alcohols, which are expected to be achievable for this compound.

ParameterExpected Value
Resolution (Rs) > 1.5
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization: Chiral GC Workflow

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing sample Sample of This compound dissolve Dissolve in Dichloromethane sample->dissolve injection Inject 1 µL into GC dissolve->injection separation Separation on Chiral Column injection->separation detection FID Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate % ee integration->calculation

Caption: Workflow for the chiral GC analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for the separation of enantiomers. For a small, non-chromophoric alcohol like 4-methyl-2-pentanol, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection. Alternatively, direct separation on a polysaccharide-based chiral stationary phase can be attempted, though detection might be challenging without a universal detector like a refractive index detector (RID) or a mass spectrometer (MS).

Experimental Protocol: Chiral HPLC with Derivatization

This protocol describes an indirect method involving derivatization to form diastereomers that can be separated on a standard achiral column.[3]

1. Derivatization:

  • React the this compound sample with an enantiomerically pure chiral derivatizing agent, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), in the presence of a coupling agent (e.g., DCC) to form diastereomeric esters.[3]

  • Dissolve a known amount of the sample in a suitable solvent (e.g., anhydrous dichloromethane).

  • Add 1.1 equivalents of (S)-(+)-MαNP acid and 1.1 equivalents of DCC.

  • Allow the reaction to proceed at room temperature until completion (monitor by TLC or a fast LC-MS method).

  • Quench the reaction and extract the diastereomeric esters.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD) or Fluorescence Detector (FLD).

  • Column: A standard achiral column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of hexane (B92381) and a polar solvent like isopropanol (B130326) or ethyl acetate. A typical starting point is 95:5 (v/v) hexane:isopropanol.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Determined by the chromophore of the derivatizing agent (e.g., ~254 nm for MαNP).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The ratio of the diastereomers is determined by integrating the corresponding peaks in the chromatogram. This ratio directly reflects the enantiomeric composition of the original alcohol sample.

Data Presentation: Expected Performance of Chiral HPLC Method

The following table outlines the expected performance characteristics for an indirect chiral HPLC method.

ParameterExpected Value
Resolution (Rs) > 1.5
Linearity (r²) ≥ 0.998
Limit of Detection (LOD) Dependent on the derivatizing agent's chromophore
Limit of Quantitation (LOQ) Dependent on the derivatizing agent's chromophore
Precision (%RSD) < 1.5%
Accuracy (% Recovery) 99 - 101%

Mandatory Visualization: Chiral HPLC Workflow

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample Sample of This compound derivatization React with Chiral Derivatizing Agent sample->derivatization extraction Extract Diastereomers derivatization->extraction injection Inject into HPLC extraction->injection separation Separation on Achiral Column injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Determine Diastereomeric Ratio integration->calculation

Caption: Workflow for the indirect chiral HPLC analysis of this compound.

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), provides a powerful method for determining enantiomeric excess and can also be used to assign the absolute configuration of chiral alcohols.[4][5][6] The principle relies on converting the enantiomers into diastereomers (Mosher's esters), which exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra.

Experimental Protocol: Mosher's Ester Analysis

This protocol is a well-established method for the NMR analysis of chiral alcohols.[4][5]

1. Sample Preparation (in duplicate):

  • Tube 1 ((R)-MTPA ester): In a clean, dry NMR tube, dissolve ~2-5 mg of the this compound sample in 0.5 mL of a suitable anhydrous deuterated solvent (e.g., CDCl₃). Add a small excess of anhydrous pyridine (B92270) (~5-10 µL). Add approximately 1.2 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

  • Tube 2 ((S)-MTPA ester): In a separate clean, dry NMR tube, repeat the procedure using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).

  • Allow both reactions to proceed at room temperature until completion (typically 30-60 minutes).

2. NMR Analysis:

  • Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.

  • For enantiomeric excess determination, identify a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra (the ¹⁹F spectrum is often simpler, showing two singlets).

  • Integrate the signals to determine the ratio of the diastereomers.

3. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the integrals of the diastereomer signals.

Data Presentation: Expected Performance of NMR Method
ParameterExpected Value/Characteristic
Resolution Baseline separation of key signals in ¹H or ¹⁹F spectrum
Linearity (r²) Not typically determined in the same way as chromatography
Limit of Detection (LOD) Dependent on NMR spectrometer sensitivity; typically ~1% of the minor enantiomer
Limit of Quantitation (LOQ) ~2-3% of the minor enantiomer
Precision (%RSD) < 5% for integration
Accuracy High, provided signals are well-resolved

Mandatory Visualization: Mosher's Ester Analysis Workflow

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing sample Sample of This compound esterification Esterification with (R)- and (S)-Mosher's Acid Chloride sample->esterification acquire_spectra Acquire 1H and 19F NMR Spectra esterification->acquire_spectra identify_signals Identify Diastereomeric Signals acquire_spectra->identify_signals integrate_signals Integrate Signals identify_signals->integrate_signals calculate_ee Calculate % ee integrate_signals->calculate_ee

Caption: Workflow for determining enantiomeric excess using Mosher's ester analysis by NMR.

Comparison of Analytical Methods

The choice of the most suitable analytical method for the quality control of this compound depends on several factors, including the available instrumentation, the required level of sensitivity, and whether the determination of absolute configuration is also necessary.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Derivatizing Agents
Principle Direct separation of enantiomers on a chiral stationary phase.Direct or indirect separation of enantiomers/diastereomers.Formation of diastereomers with distinct NMR signals.
Sample Volatility Required.Not required.Not required.
Sensitivity High (FID).High (with derivatization and UV/FLD).Moderate.
Speed Relatively fast.Can be slower, especially with derivatization.Fast data acquisition, but sample preparation is required.
Quantitative Accuracy High.High.Good, but depends on signal resolution.
Absolute Configuration No.No (unless using a chiroptical detector).Yes (using the Advanced Mosher's method).[5]
Instrumentation GC-FID.HPLC-UV/FLD.NMR Spectrometer.
Best For Routine QC, high-throughput screening of volatile compounds.Non-volatile compounds, high-precision quantification.Structural confirmation, determination of absolute configuration, and % ee.

References

Determining the Absolute Configuration of (R)-(-)-4-Methyl-2-pentanol: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of spectroscopic methods for the unambiguous determination of the absolute configuration of chiral molecules, using (R)-(-)-4-Methyl-2-pentanol as a model compound.

The precise determination of the absolute configuration of stereogenic centers is a cornerstone of modern chemistry, with profound implications in pharmacology, materials science, and the synthesis of complex natural products. Chiral molecules, such as this compound, can exhibit vastly different biological activities between their enantiomeric forms. This guide provides a detailed comparison of key spectroscopic techniques for assigning the absolute configuration of this chiral secondary alcohol: Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's method.

A Comparative Overview of Spectroscopic Techniques

The determination of absolute configuration through spectroscopic methods hinges on the differential interaction of a chiral molecule with a chiral probe, most commonly circularly polarized light or a chiral derivatizing agent. Each technique offers unique advantages and provides distinct types of structural information.

Optical Rotatory Dispersion (ORD): This classical technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD spectrum, particularly the sign of the "Cotton effect" near an absorption band, can be correlated with the absolute configuration. For molecules like this compound, which lack a strong chromophore in the near-UV/Vis region, a "plain curve" is typically observed, showing a monotonic change in rotation with wavelength.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. This method is highly sensitive to the three-dimensional arrangement of atoms around a chromophore. The resulting spectrum, characterized by positive and negative peaks (Cotton effects), provides a fingerprint of the molecule's stereochemistry. The absolute configuration is determined by comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations.

Vibrational Circular Dichroism (VCD): As an infrared-based technique, VCD measures the differential absorption of left and right circularly polarized IR light. A key advantage of VCD is its applicability to a broad range of chiral molecules, including those without a UV-Vis chromophore, as it probes the chirality of molecular vibrations. The absolute configuration is assigned by comparing the experimental VCD spectrum with the theoretically calculated spectrum for a specific enantiomer.

NMR Spectroscopy - Mosher's Method: This powerful and widely used NMR technique provides an unambiguous determination of the absolute configuration of chiral alcohols and amines. The method involves the chemical conversion of the enantiomeric alcohol into a pair of diastereomeric esters using a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The analysis of the differences in the proton NMR chemical shifts (Δδ) between the two diastereomers reveals the spatial arrangement of the substituents around the chiral center.

Quantitative Data Comparison

The following table summarizes the key quantitative data obtained from each spectroscopic method for the determination of the absolute configuration of this compound.

Spectroscopic MethodKey ParameterThis compound(S)-(+)-4-Methyl-2-pentanol (Expected)
Optical Rotation Specific Rotation [α]D-21° (Neat)+21° (Neat)
Optical Rotatory Dispersion (ORD) Curve TypePlain negative curvePlain positive curve
Electronic Circular Dichroism (ECD) Cotton Effect (Δε)Weak negative Cotton effect expected at short wavelengthsWeak positive Cotton effect expected at short wavelengths
Vibrational Circular Dichroism (VCD) Spectral Pattern (ΔA)A specific pattern of positive and negative bandsA mirror-image pattern of positive and negative bands
Mosher's Method (NMR) Chemical Shift Difference (Δδ = δS - δR)A specific pattern of positive and negative Δδ values for protons near the stereocenterThe opposite pattern of positive and negative Δδ values

Note: While the specific rotation for this compound is experimentally determined, the data for ORD, ECD, and VCD are presented as expected trends for a simple chiral secondary alcohol. The Mosher's method data represents a typical pattern observed for such compounds.

Experimental Protocols

Detailed methodologies for each of the discussed spectroscopic techniques are provided below.

Optical Rotatory Dispersion (ORD)
  • Sample Preparation: Prepare a solution of this compound of a precisely known concentration in a suitable transparent solvent (e.g., chloroform (B151607) or methanol).

  • Instrumentation: Utilize a spectropolarimeter.

  • Measurement: Fill a polarimeter cell of a known path length with the sample solution. Record the optical rotation at various wavelengths, typically scanning from the visible region towards the UV region.

  • Data Analysis: Calculate the specific rotation [α] at each wavelength and plot it against the wavelength to generate the ORD curve.

Electronic Circular Dichroism (ECD)
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol (B129727) or acetonitrile). The concentration should be adjusted to yield a maximum absorbance below 1.5.

  • Instrumentation: Employ a circular dichroism spectrometer.

  • Measurement: Place the sample in a quartz cuvette and record the ECD spectrum over the desired wavelength range (e.g., 300 nm to 190 nm).

  • Data Analysis: The ECD spectrum is typically plotted as the difference in molar absorptivity (Δε) versus wavelength. The experimental spectrum is then compared with theoretically calculated spectra for both the (R) and (S) enantiomers to assign the absolute configuration.

Vibrational Circular Dichroism (VCD)
  • Sample Preparation: Prepare a concentrated solution of this compound in an IR-transparent solvent (e.g., carbon tetrachloride or deuterated chloroform).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM).

  • Measurement: Record the VCD spectrum over the mid-infrared range (e.g., 2000 cm⁻¹ to 800 cm⁻¹).

  • Data Analysis: Compare the experimental VCD spectrum with the ab initio calculated spectrum for one of the enantiomers. A close correspondence between the signs and relative intensities of the observed and calculated bands confirms the absolute configuration.

Mosher's Method (NMR)
  • Derivatization: In two separate reactions, react this compound with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or DMAP) to form the respective (R)-MTPA and (S)-MTPA diastereomeric esters.

  • Purification: Purify the resulting diastereomeric esters using column chromatography.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both purified diastereomers.

  • Data Interpretation: Assign the proton signals for both diastereomers, particularly for the protons on the substituents attached to the chiral carbon. Calculate the chemical shift differences (Δδ = δS-ester - δR-ester) for these protons. According to the established mnemonic, for the (R)-alcohol, the protons on the larger substituent will have a negative Δδ value, while those on the smaller substituent will have a positive Δδ value.

Visualized Workflows and Comparisons

G Workflow for Absolute Configuration Determination cluster_sample Sample Preparation cluster_methods Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_conclusion Conclusion Sample This compound ORD Optical Rotatory Dispersion Sample->ORD ECD Electronic Circular Dichroism Sample->ECD VCD Vibrational Circular Dichroism Sample->VCD Mosher Mosher's Method (NMR) Sample->Mosher ORD_Data ORD Spectrum Analysis ORD->ORD_Data ECD_Data ECD Spectrum vs. Calculation ECD->ECD_Data VCD_Data VCD Spectrum vs. Calculation VCD->VCD_Data Mosher_Data Analysis of Δδ Values Mosher->Mosher_Data Conclusion Absolute Configuration Assigned ORD_Data->Conclusion ECD_Data->Conclusion VCD_Data->Conclusion Mosher_Data->Conclusion

Caption: General workflow for determining the absolute configuration of a chiral molecule.

G Comparison of Spectroscopic Methods cluster_advantages Advantages cluster_disadvantages Disadvantages ORD_Adv ORD: - Simple instrumentation - Rapid measurement ORD_Dis ORD: - Limited structural information - Interpretation can be ambiguous ECD_Adv ECD: - High sensitivity - Well-established for chromophoric systems ECD_Dis ECD: - Requires a suitable chromophore - Can be conformationally dependent VCD_Adv VCD: - Broad applicability (no chromophore needed) - Rich structural information VCD_Dis VCD: - Requires quantum chemical calculations - Lower sensitivity than ECD Mosher_Adv Mosher's Method: - Unambiguous and reliable - Widely applicable to alcohols and amines Mosher_Dis Mosher's Method: - Requires chemical derivatization - Can be labor-intensive

Caption: A summary of the advantages and disadvantages of each spectroscopic method.

A Comparative Guide to Catalysts for the Enantioselective Synthesis of (R)-(-)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Synthesis of a Key Chiral Building Block.

The enantiomerically pure alcohol, (R)-(-)-4-Methyl-2-pentanol, is a valuable chiral building block in asymmetric synthesis. Its controlled production is critical for the development of optically active pharmaceuticals and fine chemicals. The primary routes to this compound involve the asymmetric reduction of the prochiral ketone, 4-methyl-2-pentanone (B128772), or the kinetic resolution of its racemic alcohol mixture. This guide provides a comprehensive benchmark of the leading catalytic systems for this synthesis, presenting quantitative performance data and detailed experimental protocols to inform catalyst selection.

Performance Benchmarking of Catalytic Systems

The efficacy of a catalyst for this transformation is determined by its ability to provide high enantioselectivity (enantiomeric excess, ee) and chemical yield under practical and efficient conditions. Below is a comparative summary of prominent chemo- and biocatalytic methods.

Catalyst TypeSpecific Catalyst/EnzymeSynthesis MethodYield (%)Enantiomeric Excess (ee) (%)Key Reaction Conditions
Chemo-catalyst Ru(II)-BINAP ComplexesAsymmetric HydrogenationHigh (Typical)>90 (Typical)H₂ pressure, methanol (B129727) solvent, room temp.
Chemo-catalyst (R)-2-Methyl-CBS-oxazaborolidineAsymmetric Reduction (CBS)High (Typical)>95 (Typical)Borane (B79455) source (e.g., BH₃·THF), anhydrous THF, low temp. (-78°C to -40°C)
Biocatalyst Alcohol Dehydrogenase (ADH) from Rhodococcus ruberAsymmetric Reduction>99>992-Propanol (H-donor), Tris-HCl buffer (pH 8), 30°C
Biocatalyst Novozym® 435 (Immobilized Candida antarctica Lipase (B570770) B)Kinetic Resolution~45 (for R-alcohol)>99Vinyl acetate (B1210297) (acyl donor), solvent-free or organic solvent (e.g., hexane), 30-60°C

Experimental Protocols

Detailed and reproducible methodologies are essential for evaluating and implementing a synthetic route. The following sections provide protocols for the catalytic systems benchmarked above.

Asymmetric Hydrogenation using a Ru(II)-BINAP Catalyst

Ruthenium(II) complexes bearing the chiral diphosphine ligand BINAP are powerful catalysts for the asymmetric hydrogenation of ketones.

Protocol:

  • In a high-pressure autoclave under an inert argon atmosphere, a solution of 4-methyl-2-pentanone (1.0 mmol) in anhydrous, degassed methanol (5 mL) is prepared.

  • The catalyst, for example, RuCl₂[(S)-BINAP], is added (typically 0.5-1.0 mol%).

  • The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 4 to 100 atm H₂).[1]

  • The reaction mixture is stirred vigorously at a specified temperature (e.g., 25-30°C) for 12-24 hours.

  • Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to yield this compound.

  • Conversion and enantiomeric excess are determined by chiral gas chromatography (GC).

Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Method

The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone.[2][3][4]

Protocol:

  • A flame-dried, two-necked flask under a nitrogen atmosphere is charged with the (R)-2-Methyl-CBS-oxazaborolidine catalyst (e.g., 1.0 M solution in toluene, 0.1 eq).[2]

  • Anhydrous tetrahydrofuran (B95107) (THF) is added, and the solution is cooled to -78°C in a dry ice/acetone bath.

  • A borane source, such as borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (approx. 1.0 M in THF, 0.6-1.0 eq), is added dropwise, and the mixture is stirred for 10-15 minutes.[5]

  • A solution of 4-methyl-2-pentanone (1.0 eq) in anhydrous THF is added slowly over 30-60 minutes, ensuring the internal temperature remains below -70°C.

  • The reaction is stirred at -78°C for several hours until completion, as monitored by TLC.

  • The reaction is quenched by the slow, dropwise addition of methanol at -78°C, followed by warming to room temperature and addition of 1 M HCl.

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification by flash chromatography provides the enantiomerically enriched this compound. Enantiomeric excess is determined by chiral GC or HPLC.

Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)

Enzymes, particularly alcohol dehydrogenases, offer exceptional selectivity under mild, environmentally benign conditions. Whole cells or isolated enzymes can be used.[6][7]

Protocol:

  • In a temperature-controlled vessel at 30°C, a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0) is prepared.

  • Lyophilized whole cells of Rhodococcus ruber DSM 44541 (containing the ADH) are suspended in the buffer.[6]

  • 2-Propanol is added as both a co-solvent and the hydrogen donor for cofactor regeneration (e.g., 10-20% v/v).

  • The reaction is initiated by the addition of 4-methyl-2-pentanone (e.g., 10-50 mM).

  • The reaction mixture is gently agitated (e.g., 150-200 rpm) to ensure homogeneity.

  • The reaction progress (conversion and enantiomeric excess of the product) is monitored by taking aliquots at regular intervals, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by chiral GC.

  • Upon reaching the desired conversion, the biocatalyst is removed by centrifugation.

  • The supernatant is extracted, and the product is isolated and purified as described in previous methods.

Enzymatic Kinetic Resolution using Novozym® 435

Kinetic resolution is an effective method for separating a racemic mixture. The lipase selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched.[8][9][10]

Protocol:

  • To a flask containing racemic 4-methyl-2-pentanol (B46003) (1.0 eq), add Novozym® 435 (an immobilized form of Candida antarctica Lipase B) by weight (e.g., 10-20 mg per mmol of substrate).

  • The acyl donor, vinyl acetate (0.5-0.6 eq), is added. Using a slight excess of the alcohol ensures the reaction can proceed to ~50% conversion.[11]

  • The reaction can be run solvent-free or in a non-polar organic solvent like hexane (B92381) or methyl tert-butyl ether (MTBE).

  • The mixture is incubated in a shaker at a controlled temperature (e.g., 30-45°C).

  • The reaction is monitored by chiral GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and ee of the remaining (R)-alcohol.

  • Once the target conversion is reached, the enzyme is filtered off (and can often be reused).

  • The filtrate, containing the (R)-alcohol and the (S)-ester, is concentrated.

  • The this compound is separated from the ester by distillation or column chromatography.

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of a typical asymmetric reduction and the catalytic cycle.

G Asymmetric Reduction Experimental Workflow sub Substrate & Solvent (4-Methyl-2-pentanone, Anhydrous THF) react Asymmetric Reduction (Low Temperature, Inert Atmosphere) sub->react cat Catalyst Preparation (e.g., In-situ CBS catalyst generation) cat->react quench Reaction Quenching (e.g., Addition of Methanol) react->quench 1. Monitor via TLC workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify product This compound purify->product analyze Analysis (Chiral GC/HPLC for Yield & ee) product->analyze

Caption: General workflow for asymmetric reduction of 4-methyl-2-pentanone.

G Simplified Catalytic Cycle for Asymmetric Reduction Catalyst Chiral Catalyst [Cat*] Complex Catalyst-Ketone Complex Catalyst->Complex Binds Ketone TransitionState Diastereomeric Transition State Complex->TransitionState Ketone Ketone (4-Methyl-2-pentanone) Ketone->Complex Hydride Hydride Source (e.g., from Borane) Hydride->TransitionState Face-selective Hydride Transfer ProductComplex Catalyst-Product Complex TransitionState->ProductComplex ProductComplex->Catalyst Releases Product Product (R)-Alcohol ProductComplex->Product

Caption: Conceptual cycle of a catalyst in asymmetric ketone reduction.

References

Safety Operating Guide

Proper Disposal of (R)-(-)-4-Methyl-2-pentanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of (R)-(-)-4-Methyl-2-pentanol is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this flammable liquid effectively.

This compound, a flammable liquid, is classified as hazardous waste and must be disposed of following strict local, regional, national, and international regulations. Improper disposal, such as pouring it down the drain, is strictly prohibited and can pose significant safety and environmental risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to mitigate risks of ignition and exposure.

Personal Protective Equipment (PPE): All personnel handling this chemical waste must wear appropriate PPE to prevent skin and eye contact. This includes:

  • Chemical-resistant gloves (nitrile or latex are suitable for incidental contact).

  • Safety goggles or a face shield to protect against splashes.

  • A flame-resistant lab coat or a lab coat made of 100% cotton.

  • Closed-toe shoes.

Ventilation and Ignition Sources: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors. Vapors are heavier than air and can travel to distant ignition sources. Ensure that all potential ignition sources, such as open flames, hot surfaces, and spark-producing equipment, are eliminated from the vicinity.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and general guidelines for flammable liquid waste.

PropertyValueSource
Flash Point 41 °C (106 °F) - closed cup
Boiling Point 132 °C (270 °F)
Explosive Limits in Air Lower: 1% (V), Upper: 5.5% (V)
Container Size Limits (General Flammable Liquids) Up to 5 gallons for approved safety cans. Original containers of 1 gallon or less may be used.
Storage Quantity Limits (General Flammable Liquids) No more than 25 gallons outside of a flammable storage cabinet. Up to 60 gallons in an approved cabinet.

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to final pickup by authorized personnel.

Step 1: Waste Collection and Segregation
  • Select an Appropriate Waste Container: Use a designated, leak-proof container that is chemically compatible with this compound. The container must have a secure, tight-fitting lid. Approved safety cans or the original product container (if in good condition and 1 gallon or less) are suitable.

  • Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must clearly identify the contents as "this compound" and include any other chemicals present in the waste stream. Do not use chemical formulas.

  • Segregate Waste: Do not mix this compound waste with incompatible materials, such as oxidizers. While it may be permissible to combine it with other flammable solvents, consult your institution's specific guidelines.

Step 2: Waste Accumulation and Storage
  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which could be a marked area on a benchtop or within a chemical fume hood.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.

  • Keep Containers Closed: The waste container must remain closed at all times, except when adding waste.

  • Storage in Flammable Safety Cabinets: For larger quantities of flammable liquid waste, store the containers in an approved flammable liquid storage cabinet. These cabinets should be labeled "Flammable - Keep Fire Away".

Step 3: Arranging for Disposal
  • Do Not Exceed Accumulation Limits: Be aware of your facility's limits on the volume of hazardous waste that can be accumulated and the time limits for storage (often 90 days).

  • Request a Pickup: Once the container is full (do not fill beyond 90% capacity to allow for expansion), or the accumulation time limit is approaching, arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Provide Necessary Documentation: You may need to provide a Safety Data Sheet (SDS) for the waste material to the disposal personnel.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent a fire or exposure.

  • Small Spills (<500 mL):

    • Alert personnel in the immediate area.

    • Extinguish all ignition sources.

    • Wear appropriate PPE.

    • Contain the spill using a chemical spill kit with absorbent pads or other inert material (do not use paper towels).

    • Place the used absorbent material in a sealed, labeled bag for disposal as hazardous waste.

    • Clean the spill area with soap and water.

  • Large Spills (>500 mL):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EHS.

    • Close the doors to the affected area to contain vapors.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Essential Safety and Operational Guide for (R)-(-)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (R)-(-)-4-Methyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development. The following procedures and data are compiled to ensure safe laboratory practices and proper environmental stewardship.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. This substance is a flammable liquid and can cause serious eye and respiratory irritation.[1][2][3] Adherence to the following PPE guidelines is essential to minimize exposure and prevent accidents.

SituationRequired PPE
Routine Handling Safety goggles with side protection, chemical-resistant gloves (tested according to EN 374), and a lab coat are required.[1]
Risk of Splashing A face shield should be worn in addition to safety goggles. Protective clothing that covers the entire body is also recommended.[2]
Aerosol or Mist Formation A respirator with a Type A filter (for organic gases and vapors with a boiling point >65°C) is necessary.[1] This should be used in a well-ventilated area.[2][4]
Spill Cleanup Self-contained breathing apparatus (SCBA)[5][6], chemical-resistant gloves, safety goggles, and protective clothing are required.

Experimental Protocols: Handling and Storage

Safe Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1][2][4]

  • Ignition Sources: This is a flammable liquid; keep it away from open flames, hot surfaces, sparks, and other potential ignition sources.[2][3][4] Implement "No smoking" policies in the handling areas.[1][2]

  • Static Discharge: Take precautionary measures against static discharge.[1][2][3] Ensure that all containers and equipment are properly grounded and bonded.[2][4]

  • Equipment: Use non-sparking tools and explosion-proof electrical and ventilating equipment.[2][4][7]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][4] Avoid eating, drinking, or smoking in areas where the chemical is used.[1][4] Contaminated clothing should be removed and laundered before reuse.[1][3]

Storage Conditions:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][3][4]

  • Keep away from oxidizing agents and other incompatible materials.[1][2]

  • The recommended storage temperature is between 15–25 °C.[6]

Disposal Plan

This compound and its container must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[4]

  • Waste Collection: Collect waste material in a designated, labeled, and approved container.[2]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or sand, should also be treated as hazardous waste and disposed of accordingly.[4]

  • Prohibited Disposal: Do not empty into drains or release into the environment.[1][3][4]

Visual Workflow for Handling and Disposal

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

Workflow for this compound Handling and Disposal start Start: Obtain this compound assess_ppe Assess Required PPE (See Table) start->assess_ppe don_ppe Don Appropriate PPE assess_ppe->don_ppe prepare_work_area Prepare Well-Ventilated Work Area (Fume Hood) don_ppe->prepare_work_area handling Perform Experimental Work prepare_work_area->handling spill Spill Occurs handling->spill No waste_collection Collect Waste (Chemical & Contaminated Materials) handling->waste_collection Yes spill_cleanup Follow Spill Cleanup Protocol (Use Spill Kit & Full PPE) spill->spill_cleanup Yes spill_cleanup->waste_collection decontaminate Decontaminate Work Area & Equipment waste_collection->decontaminate disposal Dispose of Waste via Approved Hazardous Waste Stream waste_collection->disposal remove_ppe Remove PPE Correctly decontaminate->remove_ppe storage Store in Approved Location remove_ppe->storage end End storage->end disposal->end

Caption: Logical workflow for safe handling and disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.